molecular formula C11H12O4 B1582376 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole CAS No. 61683-99-6

5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole

Cat. No.: B1582376
CAS No.: 61683-99-6
M. Wt: 208.21 g/mol
InChI Key: HXNSADTWQWLFCB-UHFFFAOYSA-N
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Description

5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406081. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4-methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12O4/c1-7-5-12-11(15-7)8-2-3-9-10(4-8)14-6-13-9/h2-4,7,11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNSADTWQWLFCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(O1)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80866868
Record name 1,3-Benzodioxole, 5-(4-methyl-1,3-dioxolan-2-yl)-
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Molecular Weight

208.21 g/mol
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CAS No.

61683-99-6
Record name 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole
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Record name Piperonal propyleneglycol acetal
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Record name 1,3-Benzodioxole, 5-(4-methyl-1,3-dioxolan-2-yl)-
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Record name 5-(4-methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole
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Record name PIPERONAL PROPYLENEGLYCOL ACETAL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole, also known by its common synonym Piperonal Propylene Glycol Acetal, is a distinctive organic compound that merges two fundamentally important heterocyclic structures: the 1,3-benzodioxole ring and a 1,3-dioxolane ring. The 1,3-benzodioxole moiety is a prominent feature in a vast array of natural products and pharmacologically active molecules, renowned for its role in compounds exhibiting anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This molecule serves as a critical intermediate in multi-step organic synthesis, primarily as a protected form of the valuable aldehyde, piperonal (heliotropin).

This guide provides an in-depth examination of the chemical and physical properties of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole, offering a technical resource for researchers, chemists, and drug development professionals. We will delve into its synthesis, reactivity, mechanistic pathways, and applications, grounding the discussion in established chemical principles to provide actionable insights for laboratory and industrial applications.

Molecular Identification and Nomenclature

Unambiguous identification is paramount in chemical research and development. 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole is cataloged across major chemical databases under the identifiers listed below. The variety of synonyms highlights its primary synthetic origin as the acetal of piperonal and propylene glycol.[4][5]

IdentifierValue
IUPAC Name 5-(4-methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole[6]
CAS Number 61683-99-6[7][8]
Molecular Formula C₁₁H₁₂O₄[4]
Molecular Weight 208.21 g/mol [6][7][9]
Synonyms Piperonal propyleneglycol acetal, Heliotropyl propylene glycol acetal[4][7][10]
InChI InChI=1S/C11H12O4/c1-7-5-12-11(15-7)8-2-3-9-10(4-8)14-6-13-9/h2-4,7,11H,5-6H2,1H3[6][7]
InChIKey HXNSADTWQWLFCB-UHFFFAOYSA-N[6][7]
SMILES CC1COC(O1)C2=CC3=C(C=C2)OCO3[6]

Physicochemical and Spectroscopic Properties

The physical state and solubility are critical parameters for designing experimental conditions, including reaction solvent selection and purification methods.

PropertyValueSource(s)
Appearance Colorless to almost colorless liquid[9][11]
Boiling Point 145°C @ 1.5 mmHg298-300°C @ 760 mmHg[12][10]
Melting Point 160°C[12]
Flash Point 128.89°C (264.00°F) TCC[10]
Solubility Soluble in alcohol; sparingly soluble in water[2][10]

A Note on Physical Properties: There is a notable discrepancy in the reported melting point of 160°C, which is inconsistent with the compound's classification as a liquid and its boiling point.[12] This reported value is likely an error in the source database and should be treated with caution. The boiling point data, however, are consistent and typical for a molecule of this size and polarity.

Expected Spectroscopic Signature

While public-access, fully-detailed spectra for this specific molecule are limited, its structure allows for a confident prediction of its key spectroscopic features, which are essential for its characterization.

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of stereoisomers arising from the two chiral centers. Key signals would include a doublet for the methyl group (CH₃) on the dioxolane ring, multiplets for the protons on the dioxolane ring (CH₂, CH), a singlet for the acetal proton (O-CH-O), a singlet for the methylenedioxy protons (-O-CH₂-O-), and distinct signals for the protons on the aromatic ring.

  • ¹³C NMR: The carbon NMR would show a signal for the methyl carbon, signals for the carbons of the dioxolane ring, a characteristic signal for the acetal carbon (typically ~100-110 ppm), a signal for the methylenedioxy carbon, and signals for the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by C-O ether stretching bands (typically in the 1000-1300 cm⁻¹ region), C-H stretching from both aliphatic and aromatic groups, and characteristic peaks corresponding to the aromatic ring. A reference to a vapor-phase IR spectrum is available, which can be used for confirmation.[13]

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 208. Fragmentation would likely involve the loss of the methyl group or cleavage of the dioxolane ring.

Synthesis and Characterization

The most direct and industrially viable synthesis of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole is the acid-catalyzed acetalization of piperonal with 1,2-propanediol (propylene glycol). This reaction is a classic example of carbonyl protection.

Principle of Synthesis

The reaction proceeds via nucleophilic addition of the diol to the protonated aldehyde, forming a hemiacetal intermediate. Subsequent protonation of the hydroxyl group and elimination of water, followed by intramolecular cyclization, yields the stable five-membered dioxolane ring. To drive the equilibrium towards the product, the water formed during the reaction must be continuously removed, typically through azeotropic distillation using a Dean-Stark apparatus.

G cluster_reactants Reactants cluster_conditions Conditions Piperonal Piperonal Reaction Acetal Formation (Dean-Stark Apparatus) Piperonal->Reaction PropyleneGlycol 1,2-Propanediol PropyleneGlycol->Reaction Catalyst p-TsOH (cat.) Catalyst->Reaction Solvent Toluene Solvent->Reaction Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Cool & Quench Purification Purification (Vacuum Distillation) Workup->Purification Dry & Concentrate Product 5-(4-Methyl-1,3-dioxolan-2-yl) -1,3-benzodioxole Purification->Product Isolate Pure Fraction

Caption: Synthetic workflow for the preparation of Piperonal Propylene Glycol Acetal.

Experimental Protocol: Synthesis

This protocol is a representative method based on standard organic chemistry techniques.

  • Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer.

  • Charging Reactants: To the flask, add piperonal (1.0 eq), 1,2-propanediol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.01 eq). Add toluene as the solvent to facilitate azeotropic water removal.

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water no longer collects.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by washing with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. Transfer the mixture to a separatory funnel, wash with brine, and separate the organic layer.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil via vacuum distillation to yield the pure 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole as a colorless liquid.

  • Characterization: Confirm the identity and purity of the product using NMR, IR, and MS analysis, comparing the obtained data with the expected spectroscopic signatures.

Chemical Reactivity and Mechanistic Insights

The reactivity of this molecule is dominated by the acetal functional group, which serves as a robust protecting group for the parent aldehyde.

The Acetal as a Protecting Group

The dioxolane ring is stable under neutral, basic, and nucleophilic conditions, as well as in the presence of many reducing and organometallic agents. This stability allows for chemical modifications to be performed on other parts of a molecule containing this moiety without affecting the protected aldehyde. For instance, reactions such as Suzuki-Miyaura coupling can be performed on derivatives of the benzodioxole ring while the aldehyde is protected as this acetal.[1]

Deprotection via Acid-Catalyzed Hydrolysis

The primary utility of the acetal is its facile removal under acidic conditions to regenerate the aldehyde. The reaction is the microscopic reverse of the formation mechanism and is driven by the presence of excess water.

G Acetal Acetal + H⁺ ProtonatedAcetal Protonated Acetal - H⁺ Acetal->ProtonatedAcetal Fast Protonation Carbocation Hemiketal Intermediate & Carbocation + H₂O ProtonatedAcetal->Carbocation Slow, RDS Ring Opening ProtonatedHemiketal Protonated Hemiketal - H₂O Carbocation->ProtonatedHemiketal Nucleophilic Attack ProtonatedAldehyde Protonated Aldehyde & Diol - H⁺ ProtonatedHemiketal->ProtonatedAldehyde Proton Transfer Aldehyde Piperonal (Aldehyde) + H⁺ ProtonatedAldehyde->Aldehyde Deprotonation

Caption: Mechanism of acid-catalyzed hydrolysis (deprotection) of the acetal.

Applications in Research and Drug Development

The unique structural features of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole make it a valuable compound in several scientific and industrial domains.

  • Synthetic Intermediate: Its primary role is as a protected version of piperonal, a key building block for pharmaceuticals, fragrances, and agrochemicals.[2][11] The ability to unmask the aldehyde functionality late in a synthetic sequence is a powerful tool for complex molecule construction.

  • Drug Discovery Scaffold: The 1,3-benzodioxole core is a "privileged structure" in medicinal chemistry, found in numerous compounds with potent biological activities.[2] This molecule can serve as a starting point for the synthesis of novel derivatives for screening against various therapeutic targets, including cancer and microbial infections.[3][14] Recently, 1,3-benzodioxole derivatives have been designed as potent auxin receptor agonists to promote root growth in agriculture.[15]

  • Catalysis: It has been mentioned as a catalyst used to accelerate photocurable compounds, enhancing the properties of cured polymer products.[8]

  • Flavor and Fragrance Industry: As an acetal of piperonal, which has a floral, heliotrope-like scent, this compound is used as a flavoring agent or adjuvant in the food and fragrance industries.[6][10][16]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole presents specific hazards that require careful handling.[6][12]

Hazard CodeStatement
H315 Causes skin irritation
H319 Causes serious eye irritation

Handling Recommendations:

  • Work in a well-ventilated area or a chemical fume hood.[12]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[12]

  • Store in a tightly closed container in a cool, dry place.[12]

  • Consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.

Conclusion

5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole is a valuable and versatile chemical compound. Its significance extends beyond its basic physicochemical properties to its strategic role in organic synthesis as a stable, yet readily cleavable, protecting group for the piperonal aldehyde. The presence of the pharmacologically relevant 1,3-benzodioxole moiety further enhances its appeal as a scaffold for the development of novel bioactive molecules. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is essential for any researcher or professional seeking to leverage its full potential in the laboratory and beyond.

References

  • PubChem. Piperonal propyleneglycol acetal | C11H12O4 | CID 101144. [Link]

  • Perflavory. heliotropyl propylene glycol acetal, 61683-99-6. [Link]

  • LookChem. 5-(4-methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole. [Link]

  • SpectraBase. 1,3-Benzodioxole, 5-(4-methyl-1,3-dioxolan-2-yl)- [Vapor Phase IR] - Spectrum. [Link]

  • Worldresearchersassociations.Com. Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. [Link]

  • MySkinRecipes. 5-(4-Methyl-1,3-Dioxolan-2-yl)-1,3-Benzodioxole. [Link]

  • precisionFDA. PIPERONAL PROPYLENEGLYCOL ACETAL. [Link]

  • Grokipedia. 1,3-Benzodioxole. [Link]

  • Flavor and Extract Manufacturers Association. PIPERONAL PROPYLENEGLYCOL ACETAL | FEMA 4622. [Link]

  • ResearchGate. Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. [Link]

  • National Institutes of Health (NIH). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. [Link]

Sources

5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's structure is a foundational pillar of chemical research. This guide provides a comprehensive, multi-technique approach to the structural elucidation of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole, a compound featuring both the benzodioxole and dioxolane heterocyclic systems. As a Senior Application Scientist, this document moves beyond a simple recitation of data, focusing instead on the integrated logic and causal reasoning behind the spectroscopic analysis.

The benzodioxole moiety is a key structural component in numerous natural products and pharmacologically active compounds, recognized for a wide range of biological activities including anticancer and anti-inflammatory properties.[1][2][3] The dioxolane group frequently serves as a protecting group for aldehydes and ketones in organic synthesis.[4] Therefore, a robust and validated methodology for confirming the structure of molecules like 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole is essential for advancing synthetic chemistry and drug discovery programs.

This guide will detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section will provide not only the expected data but also the scientific rationale for the interpretation, ensuring a self-validating analytical workflow.

Molecular Identity and Physicochemical Properties

A precise understanding of the target molecule's basic characteristics is the first step in any analytical endeavor.

  • Chemical Name: 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole

  • CAS Number: 61683-99-6[5][6]

  • Molecular Formula: C₁₁H₁₂O₄[6][7]

  • Molecular Weight: 208.21 g/mol [7][8]

PropertyValueSource
Molecular Formula C₁₁H₁₂O₄[6][7]
Molecular Weight 208.21 g/mol [7][8]
Appearance Liquid[9]
Boiling Point 145°C @ 1.5 mmHg[6]

Below is the chemical structure with atom numbering that will be used for spectral assignments throughout this guide.

Caption: Numbered structure of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integrations in ¹H NMR, and the chemical shifts in ¹³C NMR, a detailed structural map can be constructed.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides a precise count and electronic environment for every unique proton in the molecule. The expected spectrum for this compound would be analyzed in deuterated chloroform (CDCl₃), with chemical shifts referenced to tetramethylsilane (TMS) at 0 ppm.[1]

Proton(s)Predicted δ (ppm)MultiplicityIntegrationRationale
H4, H5 6.85 - 7.00m2HAromatic protons on the benzodioxole ring, appearing as a multiplet due to complex coupling.
H3 6.78d1HAromatic proton ortho to the dioxolane substituent, appearing as a doublet.
H7 (O-CH₂-O) 5.95s2HMethylene protons of the benzodioxole group, appearing as a sharp singlet.[10]
H8 (Acetal CH) 5.75s1HThe acetal proton is significantly deshielded by two adjacent oxygen atoms.
H9 4.30 - 4.45m1HMethine proton on the dioxolane ring, coupled to H10 and the methyl protons (H11).
H10a, H10b 3.60 - 3.80m2HMethylene protons on the dioxolane ring, appearing as a complex multiplet.
H11 (CH₃) 1.30d3HMethyl group protons, appearing as a doublet due to coupling with the adjacent methine proton (H9).
¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule, providing complementary information to the ¹H NMR.

Carbon(s)Predicted δ (ppm)Rationale
C1, C2 147 - 149Aromatic carbons of the benzodioxole ring bonded to oxygen, highly deshielded.
C6 132 - 134Quaternary aromatic carbon where the dioxolane group is attached.
C4, C5 120 - 122Aromatic CH carbons.
C3 108 - 110Aromatic CH carbon.
C7 (O-CH₂-O) 101 - 102Methylene carbon of the benzodioxole group, characteristic chemical shift.[1]
C8 (Acetal C) 103 - 105Acetal carbon, deshielded by two oxygen atoms.
C9 75 - 77Methine carbon of the dioxolane ring bonded to oxygen.
C10 68 - 70Methylene carbon of the dioxolane ring bonded to oxygen.
C11 (CH₃) 16 - 18Aliphatic methyl carbon.
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a 5 mm NMR tube.

  • Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ residual peak at 77.16 ppm.[1]

Caption: Standard workflow for NMR-based structure confirmation.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns under ionization. For this molecule, Electron Ionization (EI) is a suitable technique.

The molecular ion peak (M⁺) is expected at an m/z (mass-to-charge ratio) of 208, corresponding to the molecular weight of C₁₁H₁₂O₄. The fragmentation of cyclic acetals like dioxolanes often proceeds via characteristic ring-opening pathways.[4][11]

Predicted Fragmentation Pathway
  • Molecular Ion (M⁺): The initial species formed upon electron impact is the molecular ion at m/z 208 .

  • Loss of Methyl Radical: Alpha-cleavage next to the oxygen in the dioxolane ring can lead to the loss of the methyl group (•CH₃), resulting in a fragment at m/z 193 .

  • Formation of Benzodioxole Cation: Cleavage of the bond between the benzodioxole ring and the dioxolane moiety can generate a stable benzodioxolyl-5-carbaldehyde cation radical at m/z 150 .

  • Dioxolane Ring Fragmentation: The dioxolane ring itself can fragment, for example, by losing a propylene oxide molecule to give a fragment at m/z 150 . A key fragment from the 4-methyl-1,3-dioxolane unit would be at m/z 87 .

G M [C₁₁H₁₂O₄]⁺ m/z = 208 F193 [C₁₀H₉O₄]⁺ m/z = 193 M->F193 - •CH₃ F150 [C₈H₆O₃]⁺ m/z = 150 M->F150 - C₃H₆O F87 [C₄H₇O₂]⁺ m/z = 87 M->F87 - C₇H₅O₂•

Caption: Plausible EI-MS fragmentation pathway for the target molecule.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS) system.

  • GC Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature program to ensure the compound elutes as a sharp peak. A typical program might be: hold at 50°C for 2 min, then ramp to 280°C at 10°C/min.

  • Ionization: Use a standard Electron Ionization (EI) source at 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-400 to detect the molecular ion and key fragments.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum. Compare the molecular ion and fragmentation pattern with the predicted values.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3050 - 3100 C-H stretchAromaticCharacteristic stretching of sp² C-H bonds on the benzene ring.
2850 - 3000 C-H stretchAliphaticStretching of sp³ C-H bonds in the methyl and methylene/methine groups.
1600 - 1620, 1470 - 1500 C=C stretchAromaticSkeletal vibrations of the aromatic ring.
1230 - 1260 C-O-C stretchAryl-Alkyl EtherAsymmetric stretching of the C-O bonds in the benzodioxole moiety.[1]
1030 - 1150 C-O stretchAcetal/EtherStrong, characteristic C-O stretching bands from the dioxolane and benzodioxole rings.[12]
920 - 940 O-CH₂-O bendBenzodioxoleCharacteristic bending vibration for the methylenedioxy group.[13]
Experimental Protocol: FTIR-ATR Analysis
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent like isopropanol and allowing it to dry.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a single drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the key absorption bands and assign them to the corresponding functional groups.

Integrated Analysis: A Self-Validating Conclusion

The true power of spectroscopic analysis lies in the integration of data from multiple orthogonal techniques. A proposed structure is only considered confirmed when all experimental data are in complete agreement.

G cluster_workflow Integrated Structure Elucidation cluster_data Data Acquisition Sample Unknown Compound IR IR Spectroscopy (Functional Groups) Sample->IR MS Mass Spectrometry (Molecular Weight, Formula) Sample->MS NMR NMR (¹H, ¹³C) (C-H Framework) Sample->NMR Analysis Combined Data Analysis IR->Analysis MS->Analysis NMR->Analysis Hypothesis Propose Structure Analysis->Hypothesis Validation Validate Against All Data Hypothesis->Validation Conclusion Structure Confirmed: 5-(4-Methyl-1,3-dioxolan-2-yl) -1,3-benzodioxole Validation->Conclusion

Caption: Workflow for integrated spectroscopic analysis.

The elucidation process for 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole follows this robust logic:

  • MS confirms the molecular weight (208 amu) and elemental formula (C₁₁H₁₂O₄).

  • IR spectroscopy confirms the presence of key functional groups : aromatic ring, ether linkages (C-O), and aliphatic C-H bonds, while confirming the absence of others (e.g., hydroxyl -OH or carbonyl C=O).

  • ¹H and ¹³C NMR spectroscopy provide the definitive connectivity map . The number of signals, their chemical shifts, multiplicities, and integrations align perfectly with the proposed structure, distinguishing it from any potential isomers.

This multi-faceted approach ensures the highest level of confidence in the final structural assignment, a critical requirement for regulatory submissions, publications, and further research in the fields of medicinal chemistry and materials science.

References

  • SpectraBase. (n.d.). 1,3-Benzodioxole, 5-(4-methyl-1,3-dioxolan-2-yl)-.
  • Worldresearchersassociations.com. (n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Retrieved from [Link]

  • LookChem. (n.d.). 1,3-Benzodioxole, 5-[(2-methyl-1,3-dioxolan-2-yl)methyl]-. Retrieved from [Link]

  • PubMed. (2018). Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectroscopic evaluation of NW-11 derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). The molecular structure of the studied 1,3-benzodioxole derivatives. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-(4-Methyl-1,3-Dioxolan-2-yl)-1,3-Benzodioxole. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2012). FTIR, FT-Raman and DFT Calculations of 5-nitro-1,3-Benzodioxole. Retrieved from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (2024). 4-(1,3-Dioxolan-2-yl)-2-methyl-1,3-benzodioxole. Retrieved from [Link]

  • ResearchGate. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Retrieved from [Link]

  • PubMed. (2011). Fragmentation of toxicologically relevant drugs in positive-ion liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

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5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole CAS number 61683-99-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole (CAS: 61683-99-6)

Introduction

5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole, registered under CAS number 61683-99-6, is a distinct organic compound valued for its utility in the flavor and fragrance industries, as well as its role as a versatile synthetic intermediate.[1][2] Structurally, it is the propylene glycol acetal of piperonal (also known as heliotropin), a prominent aromatic aldehyde.[3][4] This guide provides a comprehensive technical overview of its chemical identity, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis. The molecule's unique structure, combining a benzodioxole moiety with a chiral dioxolane ring, makes it a subject of interest for creating complex molecular architectures and imparting specific sensory profiles.[5][6]

Chemical Identity and Physicochemical Properties

A clear understanding of the compound's identity and physical characteristics is fundamental for its application in research and manufacturing.

Nomenclature and Chemical Identifiers

The compound is known by several synonyms, which often reflect its synthetic origin from piperonal and propylene glycol.[2][4] Its systematic IUPAC name is 5-(4-methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole.[2]

Identifier Type Value
CAS Number 61683-99-6[3][7]
EINECS Number 262-897-7[2][7]
FEMA Number 4622[1][2]
FDA UNII 174R7G1LAM[1][4]
Synonyms Piperonal propyleneglycol acetal, Heliotropyl propylene glycol acetal[1][2][3]
Molecular Formula C₁₁H₁₂O₄[3]
Molecular Weight 208.21 g/mol [3][8]
InChI Key HXNSADTWQWLFCB-UHFFFAOYSA-N[4][8]
SMILES CC1COC(O1)C2=CC3=C(C=C2)OCO3[2][3]
Physicochemical Data

The physical properties of this compound dictate its handling, storage, and application conditions. It is typically a colorless to pale yellow liquid.[5][9]

Property Value
Boiling Point 145°C at 1.5 mmHg[7] / 298-300°C at 760 mmHg[1]
Melting Point 160°C (literature value, may refer to a specific polymorph or be an error)[7]
Flash Point 128.89 °C (264.00 °F) TCC[1]
Vapor Pressure 0.002 mmHg at 25°C (estimated)[1]
Solubility Soluble in alcohol; sparingly soluble in water (1138 mg/L at 25°C, est.)[1][9]
Purity Commercially available with purity of ≥95% to ≥99%[3][8][10]

Synthesis and Manufacturing

The primary route for synthesizing 5-(4-methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole is through the acid-catalyzed acetalization of piperonal with 1,2-propanediol (propylene glycol). This reaction is a classic example of protecting an aldehyde functional group. The formation of the five-membered dioxolane ring protects the aldehyde from nucleophiles and bases, a strategy often employed in multi-step organic synthesis.[11]

G cluster_products Products Piperonal Piperonal (Heliotropin) reaction PropyleneGlycol Propylene Glycol (1,2-Propanediol) Product 5-(4-Methyl-1,3-dioxolan-2-yl) -1,3-benzodioxole Water Water (H₂O) reaction->Product  Acid Catalyst (e.g., p-TsOH) Toluene, Dean-Stark Trap   reaction->Water

General Laboratory Protocol

This protocol describes a generalized procedure for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Apparatus Setup : Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.

  • Charging Reactants : To the flask, add piperonal (1.0 eq.), 1,2-propanediol (1.1-1.5 eq.), and a suitable solvent such as toluene. The solvent facilitates azeotropic removal of water, driving the equilibrium towards the product.

  • Catalyst Addition : Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a strong acid resin.

  • Reaction Execution : Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitoring : Monitor the reaction progress by observing the amount of water collected or by using analytical techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extraction : Transfer the mixture to a separatory funnel. Wash with water and brine to remove any remaining catalyst and water-soluble impurities. Separate the organic layer.

  • Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude product can be purified by vacuum distillation to yield the final high-purity compound.

G start Start: Assemble Apparatus charge Charge Flask: Piperonal, Propylene Glycol, Toluene start->charge catalyst Add Acid Catalyst (e.g., p-TsOH) charge->catalyst reflux Heat to Reflux (Azeotropic Water Removal) catalyst->reflux monitor Monitor Reaction (TLC / GC) reflux->monitor workup Cool & Quench: Neutralize with Base monitor->workup Reaction Complete extract Liquid-Liquid Extraction (Wash with Water/Brine) workup->extract dry Dry Organic Layer & Concentrate extract->dry purify Purify by Vacuum Distillation dry->purify end End: Pure Product purify->end

Custom Synthesis

For specialized applications in pharmaceuticals or materials science, derivatives of this compound may be required. Custom synthesis services allow for the procurement of specifically engineered molecules, ensuring precise structural features and high purity for niche applications.

Applications and Industrial Relevance

The compound's distinct structure lends itself to several key industrial applications.

  • Flavor and Fragrance Agent : With a profile that can impart vanilla or almond-like nuances, it is used as a flavoring agent and fragrance component. Its designation as FEMA number 4622 confirms its status for use in food applications.[1][12] It is recommended for use at levels up to 6.0% in fragrance concentrates.[1]

  • E-Liquid Formulation : The compound is used in e-liquid formulations to help replicate the complex aroma profile of traditional cigarettes.[13] It provides a refreshing, plant-like scent and contributes to a smoother sensory experience.[13]

  • Photocurable Compounds : It has been identified as a catalyst or additive that can accelerate the curing of photocurable compounds and enhance the bending strength of the final cured product.[14]

  • Intermediate in Organic Synthesis : The 1,3-benzodioxole moiety is a structural feature in numerous natural products and biologically active molecules, including those with potential anticancer, anti-inflammatory, and antimicrobial properties.[6][15][16][17] This makes 5-(4-methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole a valuable building block for the synthesis of complex pharmaceutical and agrochemical targets.[18] The dioxolane group acts as a stable protecting group for the aldehyde, which can be deprotected under acidic conditions when needed in a synthetic sequence.[5][11]

Safety and Handling

Proper handling and storage are crucial to ensure safety in the laboratory and manufacturing environments. The information is derived from available Safety Data Sheets (SDS).[7]

Hazard Identification

The compound is classified as causing skin and serious eye irritation.[7]

GHS Classification Details
Pictogram GHS07 (Exclamation mark)[7]
Signal Word Warning[7]
Hazard Statements H315: Causes skin irritation.[7]H319: Causes serious eye irritation.[7]
Precautionary Statements P264: Wash hands thoroughly after handling.[7]P280: Wear protective gloves/eye protection/face protection.[7]P302+P352: IF ON SKIN: Wash with plenty of water.[7]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]P332+P317: If skin irritation occurs: Get medical help.[7]
Handling and Storage
  • Engineering Controls : Handle in a well-ventilated place, preferably a chemical fume hood, to avoid inhalation of vapors.[7] Eyewash stations and safety showers should be readily accessible.[19]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[7]

    • Skin Protection : Wear chemical-resistant gloves (inspected prior to use) and protective clothing to prevent skin contact.[7]

    • Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[7]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents.[7][19]

First-Aid Measures
  • Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[7]

  • Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[7]

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[7]

Conclusion

5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole is a commercially significant compound with a well-defined profile. Its synthesis from readily available precursors, piperonal and propylene glycol, is straightforward. Its primary value lies in its dual role as a high-impact fragrance and flavor ingredient and as a stable, protected intermediate for advanced organic synthesis. For professionals in drug discovery and materials science, it represents a versatile building block containing the important 1,3-benzodioxole scaffold. Adherence to strict safety and handling protocols is essential when working with this compound due to its potential as a skin and eye irritant.

References

  • Custom Synthesis of Piperonal Derivatives: Partnering with Expert Manufacturers. [Link]
  • Cas no 61683-99-6 (5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole). [Link]
  • heliotropyl propylene glycol acetal, 61683-99-6 - The Good Scents Company. [Link]
  • CAS 61683-99-6: 5-(4-methyl-1,3-dioxolan-2-yl) - Netbeheersysteem. [Link]-1-3-benzodioxole)
  • Piperonal - Wikipedia. [Link]
  • 1,3-Benzodioxole, 5-(4-methyl-1,3-dioxolan-2-yl)- - Optional[Vapor Phase IR] - Spectrum. [Link]
  • 5-(4-Methyl-1,3-Dioxolan-2-yl)-1,3-Benzodioxole - MySkinRecipes. [Link]
  • Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction - Worldresearchersassociations.Com. [Link]
  • PIPERONAL - Ataman Kimya. [Link]
  • Exploring the Chemical Landscape: Properties and Applications of 5-Methyl-1,3-benzodioxole - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • 1,3-Benzodioxole - Grokipedia. [Link]
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  • CN108752310B - Preparation method of piperonal - Google P
  • Piperonal propyleneglycol acetal | C11H12O4 | CID 101144 - PubChem. [Link]
  • Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis - PMC - NIH. [Link]
  • PIPERONAL PROPYLENEGLYCOL ACETAL - precisionFDA. [Link]
  • heliotropyl propylene glycol acetal, 61683-99-6 - Perflavory. [Link]
  • 5-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl - MDPI. [Link]
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  • Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives - ResearchGate. [Link]
  • 1,3-Benzodioxole, 5-(1,3-dioxolan-2-yl)- - Substance Details - SRS | US EPA. [Link]
  • PIPERONAL PROPYLENEGLYCOL ACETAL | FEMA - Flavor and Extract Manufacturers Association. [Link]
  • 5-(4-methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole - Beijing LYS Chemicals. [Link]
  • (E)-1-(Benzo[d][7]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one - MDPI. [Link]
  • 1,3-Benzodioxole - Wikipedia. [Link]
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC - NIH. [Link]
  • Diphenyl-benzo[7]dioxole-4-carboxylic acid pentafluorophenyl ester: a convenient catechol precursor in the synthesis of siderophore vectors suitable for antibiotic Trojan horse strategies - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

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An In-depth Technical Guide to 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole: Nomenclature, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole, a versatile heterocyclic compound. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It will delve into the compound's nomenclature, detailed synthesis protocols, physicochemical properties, and its current and potential applications, with a focus on providing actionable insights for laboratory and developmental work.

Chemical Identity and Nomenclature

5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole is a complex molecule that can be described by several names, reflecting its structural components. A thorough understanding of its nomenclature is crucial for accurate literature searches and unambiguous communication in a research and development setting.

The systematic IUPAC name for this compound is 5-(4-methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole . This name is derived from the parent structures: a 1,3-benzodioxole ring substituted at the 5-position with a 4-methyl-1,3-dioxolan-2-yl group.[1]

A variety of synonyms and trade names are also in common use, including:

  • Piperonal propylene glycol acetal[1]

  • Heliotropin propylene glycol acetal[1]

  • Heliotropine propyleneglycol acetal[1]

  • 1,3-Benzodioxole, 5-(4-methyl-1,3-dioxolan-2-yl)-[1]

  • 4-(4-Methyl-1,3-dioxolan-2-yl)-1,2-methylenedioxybenzene[1]

  • 5-(4-Methyl-1,3-dioxolan-2-yl)benzo[d][2][3]dioxole[1]

These names often highlight the compound's origin as an acetal of piperonal (also known as heliotropin or 3,4-methylenedioxybenzaldehyde) and propylene glycol.

For precise identification in databases and regulatory documents, the following identifiers are used:

  • CAS Number: 61683-99-6[1]

  • EC Number: 262-897-7[4]

  • FEMA Number: 4622[1]

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole is essential for its handling, purification, and application in synthesis.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₄[4]
Molecular Weight 208.21 g/mol [1][4]
Appearance Colorless to pale yellow liquid-
Boiling Point 145°C @ 1.5 mmHg[4]
Melting Point 160°C[4]

Spectroscopic Data:

Spectroscopic analysis is critical for the structural confirmation and purity assessment of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole. Below is a summary of expected spectroscopic data.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons of the benzodioxole ring, the methylene protons of the dioxole ring, the methine and methylene protons of the dioxolane ring, and the methyl group.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the acetal carbon, and the aliphatic carbons of the dioxolane ring. The chemical shifts are influenced by the oxygen atoms, leading to downfield shifts for the adjacent carbons.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong C-O stretching vibrations from the ether linkages in the dioxole and dioxolane rings. Aromatic C-H and aliphatic C-H stretching and bending vibrations will also be prominent. A vapor phase IR spectrum of the compound is available in spectral databases.[6]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the cleavage of the dioxolane ring and the loss of small neutral molecules.

Synthesis Protocol: Acetalization of Piperonal

The most common and industrially relevant method for the synthesis of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole is the acid-catalyzed acetalization of piperonal with propylene glycol. This reaction is a classic example of the formation of a cyclic acetal to protect a carbonyl group.

Reaction Scheme:

G piperonal Piperonal reaction + piperonal->reaction propyleneglycol Propylene Glycol propyleneglycol->reaction product 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole water Water product_water reaction->product_water H⁺ (catalyst) Toluene, Dean-Stark product_water->product product_water->water

Figure 1: General reaction scheme for the synthesis of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole.

Detailed Experimental Protocol:

This protocol is a representative procedure for the laboratory-scale synthesis.

Materials:

  • Piperonal (1,3-benzodioxole-5-carbaldehyde)

  • Propylene glycol (1,2-propanediol)

  • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

  • Toluene (or another suitable water-immiscible solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add piperonal (1 equivalent), propylene glycol (1.1-1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.01-0.05 equivalents). Add a sufficient volume of toluene to dissolve the reactants and fill the Dean-Stark trap.

  • Reaction Execution: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected and by thin-layer chromatography (TLC). The reaction is typically complete when the theoretical amount of water has been collected and the starting material is no longer visible by TLC.

  • Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Wash with water and then with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation to yield the pure 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole as a colorless to pale yellow liquid.

Causality Behind Experimental Choices:

  • Excess Propylene Glycol: Using a slight excess of propylene glycol helps to drive the equilibrium towards the product side.

  • Azeotropic Removal of Water: The acetalization reaction is reversible. The continuous removal of water using a Dean-Stark apparatus is crucial to shift the equilibrium towards the formation of the acetal and achieve a high yield.

  • Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of piperonal, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of propylene glycol.

  • Neutralization: The washing step with sodium bicarbonate is essential to remove the acid catalyst, which could otherwise cause the hydrolysis of the acetal during storage or subsequent steps.

Applications in Research and Industry

The unique structural features of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole make it a valuable compound in several industrial and research applications.

4.1. Fragrance and Flavor Industry:

The primary application of this compound is as a fragrance and flavoring agent. Its scent profile is often described as floral, sweet, and reminiscent of heliotrope. It is used in a variety of products, including perfumes, cosmetics, and as a food additive.[1]

4.2. Organic Synthesis:

In organic synthesis, the 4-methyl-1,3-dioxolane group can serve as a protecting group for the aldehyde functionality of piperonal. The acetal is stable to a variety of reaction conditions, such as basic and organometallic reagents, and can be readily deprotected under acidic conditions to regenerate the aldehyde.

Workflow for Protection and Deprotection:

G Piperonal Piperonal Acetalization 5-(4-Methyl-1,3-dioxolan-2-yl)- 1,3-benzodioxole Piperonal->Acetalization Propylene Glycol, H⁺ Further_Reactions Synthetic Transformations (e.g., lithiation, coupling) Acetalization->Further_Reactions Stable to bases, organometallics Deprotection Acidic Hydrolysis (e.g., aq. HCl) Further_Reactions->Deprotection Modified Benzodioxole Regenerated_Aldehyde Substituted Piperonal Derivative Deprotection->Regenerated_Aldehyde

Figure 2: Workflow illustrating the use of the 4-methyl-1,3-dioxolane group as a protecting group in organic synthesis.

4.3. Precursor for Bioactive Molecules:

The 1,3-benzodioxole moiety is a common scaffold in a wide range of biologically active natural products and synthetic compounds. Derivatives of 1,3-benzodioxole have been investigated for various therapeutic applications, including as anticancer, anti-inflammatory, and neuroprotective agents. While direct biological activity of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole is not extensively reported, it serves as a valuable starting material for the synthesis of more complex, biologically active molecules. For example, derivatives of N-(benzo[d][2][3]dioxol-5-yl) have been designed and synthesized as potent auxin receptor agonists.[7]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole. It is classified as causing skin and serious eye irritation.[1]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.

Conclusion

5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole is a compound with a rich nomenclature and significant applications in the fragrance industry and as a versatile intermediate in organic synthesis. Its synthesis via the acid-catalyzed acetalization of piperonal is a robust and scalable process. The 1,3-benzodioxole core of this molecule makes it a valuable precursor for the development of novel bioactive compounds, highlighting its potential for future applications in drug discovery and development. This guide provides the foundational knowledge for scientists and researchers to effectively utilize this compound in their work.

References

  • (E)-1-(Benzo[d][2][3]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. MDPI. Available at: [Link]

  • 5-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl. MDPI. Available at: [Link]

  • (−)-5-[(4R,5R)-5-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]. ResearchGate. Available at: [Link]

  • 2-{4-[(1,3-Benzodioxol-5-yl)meth-yl]piperazin-1-yl}pyrimidine. PubMed. Available at: [Link]

  • Piperonal propyleneglycol acetal | C11H12O4 | CID 101144. PubChem. Available at: [Link]

  • 1,3-Benzodioxole, 5-(4-methyl-1,3-dioxolan-2-yl)- - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Available at: [Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. PMC. Available at: [Link]

  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. De Gruyter. Available at: [Link]

  • Fragmentation pattern of regioselectively O-methylated maltooligosaccharides in electrospray ionisation-mass spectrometry/collision induced dissociation | Request PDF. ResearchGate. Available at: [Link]

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Introduction: The Role of Piperonal Propyleneglycol Acetal in Chemical Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Constants and Characterization of Piperonal Propyleneglycol Acetal

For Researchers, Scientists, and Drug Development Professionals

Piperonal propyleneglycol acetal, known in the flavor and fragrance industry as Heliotropin PG Acetal, is a significant aroma chemical prized for its complex scent profile. As a derivative of piperonal (heliotropine), it transforms the characteristic cherry-almond scent of the parent aldehyde into a more nuanced, stable, and versatile ingredient for use in fine fragrances, cosmetics, and food products[1][2]. The acetal functional group imparts increased stability against oxidation compared to the aldehyde, a critical attribute for product longevity.

This guide serves as a comprehensive technical resource, moving beyond a simple data sheet to provide Senior Application Scientist-level insights into the physical properties, safety protocols, and, most critically, the analytical methodologies required for the robust characterization and quality control of this compound. Understanding these parameters is essential for formulation chemists, analytical scientists, and regulatory professionals who handle this substance.

Section 1: Compound Identification and Core Physical Constants

Precise identification and knowledge of physical constants are the foundation of all laboratory work, ensuring reproducibility and safety. Piperonal propyleneglycol acetal is identified by the following key descriptors.

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Diagram 1: Chemical Structure of Piperonal propyleneglycol acetal.

Table 1: Chemical Identifiers and Nomenclature

IdentifierValueSource(s)
IUPAC Name 5-(4-methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole[1]
CAS Number 61683-99-6[1]
Molecular Formula C₁₁H₁₂O₄[1][3]
Molecular Weight 208.21 g/mol [1]
Synonyms Heliotropyl propylene glycol acetal, Heliotropin PG Acetal, 4-(4-Methyl-1,3-dioxolan-2-yl)-1,2-methylenedioxybenzene[3][4][5]
FEMA Number 4622[2]
InChI Key HXNSADTWQWLFCB-UHFFFAOYSA-N[3]

Table 2: Physical and Chemical Properties

The following table summarizes the key physical constants. These values are critical for predicting the compound's behavior in various physical states and for designing purification and formulation processes.

PropertyValueNotesSource(s)
Appearance Clear to slightly cloudy liquid; Colorless to almost colorlessAt standard temperature and pressure[6]
Boiling Point 298.00 to 300.00 °CAt 760.00 mm Hg[2][5]
Flash Point 128.89 °C (264.00 °F)Tagged Closed Cup (TCC)[2][5]
Density 1.24 g/cm³Predicted value[6]
Refractive Index 1.5310 to 1.5350At 20°C[4]
Vapor Pressure 0.002 mmHgAt 25.00 °C (estimated)[2][5]
Solubility Soluble in alcohol; Insoluble in waterStandard qualitative data[2]

Section 2: GHS Safety Profile and Laboratory Handling

Authoritative grounding in safety is non-negotiable. Piperonal propyleneglycol acetal is classified under the Globally Harmonized System (GHS) as an irritant. Adherence to these guidelines is mandatory for ensuring personnel safety.

GHS Classification:

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

Hazard Statements: [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Precautionary Statements (Selected): [1]

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.

  • P337 + P317: If eye irritation persists: Get medical help.

Expertise in Practice: Handling and Storage From an application scientist's perspective, the primary risk is dermal and ocular exposure. The low vapor pressure suggests a minimal inhalation hazard at ambient temperatures, but this can change with heating.

  • Engineering Controls: Always handle this substance in a well-ventilated area or a chemical fume hood, especially when heating or agitating.

  • Personal Protective Equipment (PPE): Standard PPE includes a lab coat, nitrile gloves, and chemical splash goggles. The importance of eye protection cannot be overstated due to the "serious eye irritation" classification.

  • Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and oxidizing agents. An inert gas atmosphere (nitrogen or argon) is recommended for long-term storage to prevent slow degradation.[6]

Section 3: Analytical Methodologies for Characterization

Trustworthiness in chemical supply chains and research hinges on robust, validated analytical methods. For a semi-volatile aroma chemical like Piperonal propyleneglycol acetal, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identification and purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation.

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality Behind Method Choice: GC-MS is the preferred technique for analyzing volatile and semi-volatile compounds in complex mixtures, such as those found in flavors and fragrances.[6][7][8] Its high resolving power (GC) separates the target analyte from impurities (e.g., residual piperonal, propylene glycol, or synthesis by-products), while the mass spectrometer (MS) provides a molecular fingerprint, enabling unambiguous identification through library matching.[6][9]

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// Edges Sample -> Injection [label="Prepared Sample"]; Injection -> Separation [label="Vaporized Sample"]; Separation -> Ionization [label="Separated Analytes"]; Ionization -> MassAnalysis [label="Fragment Ions"]; MassAnalysis -> Detection; Detection -> DataProcessing [label="Raw Data"]; DataProcessing -> Identification [label="Processed Spectra"]; Identification -> Report [label="Identified Peaks"]; }

Diagram 2: A self-validating workflow for GC-MS analysis.

Detailed Step-by-Step Protocol for GC-MS Analysis:

  • Preparation of Standard/Sample (Self-Validation Step):

    • Accurately prepare a 1000 ppm (0.1%) stock solution of Piperonal propyleneglycol acetal in a high-purity volatile solvent like ethyl acetate or dichloromethane.

    • The choice of solvent is critical; it must not co-elute with the analyte or any expected impurities.

    • Prepare a calibration curve if quantitative analysis is required, or a single-point standard for identity and purity assessment.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: A mid-polarity column is ideal. HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a robust, field-proven choice.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0-1.2 mL/min.

    • Inlet: Set to 250°C. Use a split injection (e.g., 50:1 split ratio) to avoid column overloading. Injection volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes. (This program ensures elution of the analyte and cleanses the column of higher-boiling impurities).

    • MS Transfer Line: 280°C.

    • MS Source (Ionization): Electron Ionization (EI) at 70 eV. Temperature: 230°C.

    • MS Quadrupole: 150°C.

    • Scan Range: 40-450 m/z.

  • Data Acquisition and Processing:

    • Acquire the data using appropriate software (e.g., Agilent MassHunter).

    • Integrate the peaks in the resulting Total Ion Chromatogram (TIC).

    • Generate the mass spectrum for the primary peak.

  • Trustworthiness through Data Verification:

    • Identification: Compare the acquired mass spectrum against a trusted spectral library (e.g., NIST, Wiley). A high match factor (>800/1000) provides strong evidence of identity.[9]

    • Purity Assessment: Calculate the purity by the area percent method (% Area = [Peak Area of Analyte / Total Area of All Peaks] x 100). Commercial grades typically specify >98% purity.

Confirmatory Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind Method Choice: While GC-MS is excellent for separation and identification by fragmentation patterns, NMR provides definitive, non-destructive structural elucidation.[10][11] It confirms the precise connectivity of atoms within the molecule, making it an authoritative tool for verifying the structure of a new batch or custom-synthesized sample.[12][13]

Detailed Step-by-Step Protocol for ¹H NMR Analysis:

  • Sample Preparation:

    • Dissolve 5-10 mg of Piperonal propyleneglycol acetal in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice as it is an excellent solvent for this compound and its residual solvent peak (7.26 ppm) rarely interferes with key signals.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm), although modern spectrometers can reference the residual solvent peak.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation and Acquisition:

    • Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent.

    • Probe: Standard 5 mm broadband probe.

    • Experiment: Standard proton acquisition (¹H).

    • Key Parameters:

      • Number of Scans (NS): 16 (sufficient for a concentrated sample).

      • Acquisition Time (AQ): ~4 seconds.

      • Relaxation Delay (D1): 1 second.

      • Spectral Width (SW): ~16 ppm.

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate all peaks to determine the relative number of protons.

    • Analyze the chemical shifts (ppm), splitting patterns (multiplicity), and coupling constants (J-values) to assign protons to their respective positions in the molecular structure.

  • Expected ¹H NMR Spectral Features (Interpretive Expertise):

    • Aromatic Protons: Expect signals in the ~6.7-7.0 ppm region corresponding to the three protons on the benzodioxole ring.

    • Methylene Bridge Protons (-O-CH₂-O-): A characteristic singlet around ~5.9-6.0 ppm.[10]

    • Acetal Proton (-O-CH-O-): A signal corresponding to the single proton on the dioxolane ring attached to the aromatic system.

    • Propylene Glycol Moiety Protons: A series of signals corresponding to the -CH-, -CH₂-, and -CH₃ groups of the propylene glycol backbone, exhibiting characteristic splitting patterns. The methyl group will appear as a doublet.

Section 4: Synthesis Overview

A brief understanding of the synthesis provides context for potential impurities that may be encountered during analysis. Piperonal propyleneglycol acetal is synthesized via a classical acid-catalyzed acetalization reaction.

  • Reactants: Piperonal (Heliotropine) and Propylene Glycol.

  • Catalyst: A strong acid catalyst, such as p-toluenesulfonic acid (PTSA) or a strong acidic resin.

  • Process: The reactants are typically heated in a solvent like toluene with the catalyst. Water is formed as a byproduct and must be removed (e.g., using a Dean-Stark apparatus) to drive the equilibrium reaction to completion.

  • Workup and Purification: The reaction is quenched, washed to remove the acid, and the final product is purified, typically by vacuum distillation.

This process highlights that key potential impurities to monitor via GC-MS would be unreacted piperonal, excess propylene glycol, and potential side-products from self-condensation.

References

  • Heliotropin PG Acetal. (n.d.). ChemBK. Retrieved January 5, 2026, from [Link]

  • Fragrance And Flavor Component Analysis: Techniques And Applications. (2024, October 17). Protheragen. Retrieved January 5, 2026, from [Link]

  • Al-Majidi, S. M., et al. (2022). Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations. RSC Advances. Available at: [Link]

  • heliotropyl propylene glycol acetal, 61683-99-6. (n.d.). The Good Scents Company. Retrieved January 5, 2026, from [Link]

  • A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. (2022). YMER. Retrieved January 5, 2026, from [Link]

  • NMR analysis of isolated piperonal. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds. (2020). Molecules. Available at: [Link]

  • Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. (2023, May 23). Agilent Technologies. Retrieved January 5, 2026, from [Link]

  • Toxicological Profile for Propylene Glycol. (1997). Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Flavor & Fragrance Analysis Solutions. (n.d.). Shimadzu. Retrieved January 5, 2026, from [Link]

  • Piperonal - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 5, 2026, from [Link]

  • Piperonal propyleneglycol acetal. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

  • heliotropyl propylene glycol acetal, 61683-99-6. (n.d.). Perflavory. Retrieved January 5, 2026, from [Link]

  • PIPERONAL PROPYLENEGLYCOL ACETAL. (n.d.). precisionFDA. Retrieved January 5, 2026, from [Link]

  • 1H nmr of piperonal. (2025, March 17). Reddit. Retrieved January 5, 2026, from [Link]

  • Custom Synthesis of Piperonal Derivatives. (n.d.). LookChem. Retrieved January 5, 2026, from [Link]

  • Analytical Methods for Determining Propylene Glycol in Biological Samples. (n.d.). NCBI Bookshelf. Retrieved January 5, 2026, from [Link]

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Spectroscopic data of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Data of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole

Introduction

In the landscape of modern synthetic chemistry and drug development, the unambiguous structural characterization of molecules is a cornerstone of scientific rigor and regulatory compliance. 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole, a derivative of heliotropin (piperonal), serves as a valuable synthetic intermediate.[1][2] Its structure, featuring the biologically significant benzodioxole moiety and a chiral acetal, makes it a precursor for various complex organic molecules, including potential pharmaceutical agents.[3][4][5][6] This guide provides a comprehensive analysis of the spectroscopic data for this compound, offering researchers and drug development professionals a detailed framework for its identification and quality assessment. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—explaining not just the data, but the causal chemical principles that give rise to the observed spectra.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole (Molecular Weight: 208.21 g/mol ) is composed of two key heterocyclic systems: a 1,3-benzodioxole ring and a 4-methyl-1,3-dioxolane ring, linked by a C-C bond.[7][8] The dioxolane ring is an acetal, formed from the corresponding aldehyde (piperonal) and 1,2-propanediol. This acetal functional group is stable under basic conditions but can be hydrolyzed under acidic conditions to regenerate the aldehyde, a common strategy in multi-step syntheses.[9]

For clarity in the subsequent spectral assignments, the atoms are numbered as shown in the diagram below.

G H10 H-10 (~4.2 ppm) H9 H-9 (~3.7 ppm) H10->H9 3J H11 H-11 (~1.3 ppm) H10->H11 3J

Caption: Key expected ¹H-¹H COSY correlations in the dioxolane moiety.

Carbon (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within a molecule. [10]While standard broadband-decoupled spectra provide chemical shifts for each carbon, experiments like DEPT (Distortionless Enhancement by Polarization Transfer) are crucial for determining the number of attached protons (CH, CH₂, CH₃) and identifying quaternary carbons. [11]

Experimental Protocol: ¹³C NMR and DEPT Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-50 mg) is often beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Tune the spectrometer to the ¹³C frequency.

  • Acquisition Parameters (Broadband Decoupled):

    • Spectrometer Frequency: e.g., 100 MHz (for a 400 MHz ¹H instrument).

    • Pulse Angle: 45 degrees.

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 256 to 1024 scans are typically required to achieve a good signal-to-noise ratio.

  • DEPT-135 Acquisition: Run a standard DEPT-135 pulse sequence. This experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent.

  • Data Processing: Process the FIDs as described for ¹H NMR.

¹³C NMR Data Summary

The following table presents the predicted ¹³C NMR data.

Chemical Shift (δ, ppm)DEPT-135 PhaseAssignment
~148NullC-2a/C-3a (Aromatic C-O)
~147NullC-2a/C-3a (Aromatic C-O)
~132NullC-5 (Aromatic C)
~122Positive (CH)C-4 (Aromatic CH)
~108Positive (CH)C-2 (Aromatic CH)
~107Positive (CH)C-6 (Aromatic CH)
~104Positive (CH)C-8 (Acetal CH)
~101Negative (CH₂)C-7 (O-CH₂-O)
~75Negative (CH₂)C-9 (Dioxolane CH₂)
~70Positive (CH)C-10 (Dioxolane CH)
~17Positive (CH₃)C-11 (CH₃)
Expert Interpretation of the ¹³C NMR Spectrum
  • Aromatic and Benzodioxole Carbons (δ 148-101 ppm): The spectrum will show six signals for the aromatic carbons. The two carbons attached to oxygen (C-2a, C-3a) will be the most downfield (~148-147 ppm). The carbon bearing the dioxolane substituent (C-5) will also be downfield and, like the C-O carbons, will be absent in the DEPT spectrum (quaternary). The three protonated aromatic carbons (C-2, C-4, C-6) will appear as positive signals in the DEPT-135 spectrum. The highly characteristic O-CH₂-O carbon (C-7) will appear as a negative signal around δ 101 ppm.

  • Acetal and Dioxolane Carbons (δ 104-17 ppm): The acetal carbon (C-8) is highly deshielded by two oxygens and appears around δ 104 ppm as a positive CH signal. The remaining dioxolane carbons (C-9, C-10) and the methyl carbon (C-11) will appear in the aliphatic region. The DEPT-135 experiment is critical here: C-11 (CH₃) and C-10 (CH) will be positive, while C-9 (CH₂) will be negative, allowing for unambiguous assignment. [11]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. [12]

Experimental Protocol: IR Spectrum Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a single drop of the neat liquid compound directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

IR Data Summary

The IR spectrum provides a molecular "fingerprint." Key absorptions are expected in the following regions. A vapor-phase IR spectrum for this compound has been noted in databases. [13]

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3100-3000 Medium C-H Stretch Aromatic
2990-2850 Medium-Strong C-H Stretch Aliphatic (CH, CH₂, CH₃)
1610, 1500, 1450 Medium-Strong C=C Stretch Aromatic Ring
1250-1200 Strong C-O Stretch Aryl Ether (Asymmetric)
1150-1000 Strong C-O Stretch Acetal/Ether (Symmetric)

| 930 | Medium | | Methylenedioxy group |

Expert Interpretation of the IR Spectrum
  • C-H Stretching Region: A key diagnostic feature is the split between aromatic C-H stretches (typically >3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹), clearly indicating the presence of both structural types. [14][15]* "Fingerprint" Region (<1500 cm⁻¹): This region is complex but contains highly diagnostic peaks. The most prominent features will be several strong C-O stretching bands between 1250 and 1000 cm⁻¹. [3]These arise from the multiple ether and acetal linkages in the benzodioxole and dioxolane rings. The presence of these strong absorptions, coupled with the absence of a strong C=O band (~1700 cm⁻¹) or a broad O-H band (~3300 cm⁻¹), is compelling evidence for the acetal structure. [16]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through analysis of fragmentation patterns, crucial structural information. [17]In Electron Ionization (EI) MS, a high-energy electron beam ionizes the molecule, often causing it to break apart into smaller, characteristic fragments. [18]

Experimental Protocol: EI-MS Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or a GC inlet.

  • Ionization: Bombard the sample with a 70 eV electron beam to generate a molecular ion (M⁺) and fragment ions.

  • Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Mass Spectrometry Data Summary
m/zProposed FragmentNotes
208[C₁₁H₁₂O₄]⁺Molecular Ion (M⁺)
193[M - CH₃]⁺Loss of the methyl group
151[C₈H₇O₃]⁺Benzodioxole-CHO cation
149[C₈H₅O₃]⁺Benzodioxole-CO cation
121[C₇H₅O₂]⁺Benzodioxole cation
Expert Interpretation of the Mass Spectrum

The molecular ion peak at m/z 208 confirms the molecular weight of the compound. Acetals are known to be unstable under EI conditions, leading to predictable fragmentation pathways. [19][20][21]

G mol Molecule (MW = 208) m_ion [M]⁺˙ m/z = 208 mol->m_ion - e⁻ m_minus_ch3 [M-CH₃]⁺ m/z = 193 m_ion->m_minus_ch3 - •CH₃ piperonal_cation Piperonal cation m/z = 151 m_ion->piperonal_cation - C₃H₅O• (cleavage)

Caption: Simplified primary fragmentation pathway for the title compound.

The most likely fragmentation involves the cleavage of the dioxolane ring. A significant peak is expected at m/z 151, corresponding to the protonated piperonal aldehyde, a very stable fragment. Further fragmentation of this ion could lead to the peaks at m/z 149 (loss of H₂) and m/z 121 (loss of CO). The peak at m/z 193 results from the loss of the methyl radical (•CH₃), a common fragmentation for methyl-substituted compounds.

Conclusion

The structural elucidation of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole is robustly achieved through the synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR, supported by DEPT experiments, precisely map the carbon-hydrogen framework, confirming the connectivity of the benzodioxole and dioxolane rings. IR spectroscopy provides definitive evidence for the key functional groups—aromatic rings, ethers, and acetals—while confirming the absence of others, such as carbonyls or hydroxyls. Finally, mass spectrometry verifies the molecular weight and reveals a fragmentation pattern consistent with the proposed acetal structure. This comprehensive spectroscopic profile serves as an essential reference for researchers, ensuring the identity, purity, and quality of this important chemical intermediate in any research or development pipeline.

References

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  • ResearchGate. (n.d.). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. [Link]

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  • SpectraBase. (n.d.). 1,3-Benzodioxole, 5-(4-methyl-1,3-dioxolan-2-yl)- - Optional[Vapor Phase IR] - Spectrum. [Link]

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  • MDPI. (n.d.). 5-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl. [Link]

  • LibreTexts. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

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An In-depth Technical Guide to the ¹H NMR Spectrum of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of the spectrum, offering a predictive interpretation based on fundamental principles and comparative data from analogous structures. The focus is on the causality behind spectral features, ensuring a deep understanding of the structure-spectrum correlation.

Introduction: The Structural Significance of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole

5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole, also known by synonyms such as Heliotropin propylene glycol acetal and Piperonal propyleneglycol acetal, is a molecule of interest in the fragrance and flavor industries.[1][2] Its structure combines a benzodioxole moiety with a substituted dioxolane ring. The analysis of its ¹H NMR spectrum is crucial for structural verification and purity assessment. This guide will dissect the predicted spectrum, providing a proton-by-proton assignment.

Predicted ¹H NMR Spectrum: A Detailed Interpretation

The ¹H NMR spectrum is predicted based on the distinct chemical environments of the protons in the molecule. The key factors influencing the spectrum are chemical shift (δ), spin-spin coupling (multiplicity), and signal integration.[3][4]

The structure of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole with proton labeling is shown below:

Caption: Molecular structure of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole with proton designations.

The following table summarizes the predicted ¹H NMR spectral data for the compound in a standard deuterated solvent such as CDCl₃.

Proton DesignationPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-a ~5.9 - 6.0Singlet (s)2HProtons of the methylenedioxy group on the benzodioxole ring. These are equivalent and do not have neighboring protons to couple with, resulting in a singlet.[5][6]
H-b ~6.8 - 7.0Doublet (d)1HAromatic proton ortho to the dioxolane substituent. It is coupled to H-c.
H-c ~6.7 - 6.8Doublet of doublets (dd)1HAromatic proton meta to the dioxolane substituent. It is coupled to both H-b and H-d.
H-d ~6.7 - 6.8Doublet (d)1HAromatic proton para to the dioxolane substituent. It is coupled to H-c.
H-e ~5.7 - 5.8Singlet (s)1HAcetal proton on the dioxolane ring. It is adjacent to oxygen atoms, which deshield it, shifting it downfield. It has no adjacent protons for coupling.
H-f & H-g ~3.5 - 4.3Multiplets (m)2HDiastereotopic methylene protons on the dioxolane ring. They are coupled to H-h and to each other (geminal coupling).
H-h ~4.1 - 4.4Multiplet (m)1HMethine proton on the dioxolane ring. It is coupled to the methyl protons (H-i) and the methylene protons (H-f and H-g).
H-i ~1.3 - 1.4Doublet (d)3HMethyl protons on the dioxolane ring. They are coupled to the adjacent methine proton (H-h).
Experimental Protocol for ¹H NMR Spectrum Acquisition

A standardized protocol is essential for obtaining a high-quality ¹H NMR spectrum.[7][8]

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole.

  • Solvent Selection: Choose a suitable deuterated solvent, typically Chloroform-d (CDCl₃), as it is a good solvent for many organic compounds.[7]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is often pre-dissolved in the deuterated solvent to serve as an internal reference (δ = 0.00 ppm).[8]

3.2. NMR Spectrometer Setup and Data Acquisition

The following diagram illustrates the general workflow for acquiring the ¹H NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample (5-10 mg) prep2 Dissolve in CDCl3 (~0.6 mL) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Lock on Deuterium Signal acq1->acq2 acq3 Shim for Magnetic Field Homogeneity acq2->acq3 acq4 Acquire Free Induction Decay (FID) acq3->acq4 proc1 Fourier Transform (FID to Spectrum) acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration and Peak Picking proc3->proc4

Caption: Workflow for ¹H NMR sample preparation, data acquisition, and processing.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR spectrum of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole. By understanding the principles of chemical shifts, coupling constants, and integration, researchers can effectively use ¹H NMR for the structural elucidation and quality control of this and similar compounds. The provided experimental protocol serves as a robust starting point for obtaining high-quality spectral data.

References

  • United States Patent 19. (1994). Googleapis.com. [Link]

  • heliotropyl propylene glycol acetal, 61683-99-6. Perflavory. [Link]

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  • Piperonal. SpectraBase. [Link]

  • heliotropyl propylene glycol acetal, 61683-99-6. The Good Scents Company. [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics. [Link]

  • How to Get a Good ¹H NMR Spectrum. University of Rochester. [Link]

  • Piperonal propyleneglycol acetal | C11H12O4 | CID 101144. PubChem. [Link]

  • SID 135057863 - Piperonal propyleneglycol acetal. PubChem. [Link]

  • PIPERONAL PROPYLENEGLYCOL ACETAL. precisionFDA. [Link]

  • ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0001881). Human Metabolome Database. [Link]

  • heliotropyl propylene glycol acetal 61683-99-6. The Good Scents Company. [Link]

  • Benzodioxole grafted Spirooxindole pyrrolidinyl derivatives: Synthesis, Characterization, Molecular docking and Anti - Supporting Information. Royal Society of Chemistry. [Link]

  • 1,3-Benzodioxole, 5-(1,3-dioxolan-2-yl)- | C10H10O4 | CID 78122. PubChem. [Link]

  • 1,3-Benzodioxole, 5-(1,3-dioxolan-2-yl)- - Substance Details. US EPA. [Link]

  • 1,3-Benzodioxole, 5-(4-methyl-1,3-dioxolan-2-yl)- - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

  • (E)-1-(Benzo[d][3][9]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. MDPI. [Link]

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13C NMR analysis of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹³C NMR Analysis of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole

This guide provides a comprehensive technical overview of the principles, experimental procedures, and detailed spectral analysis involved in the structural elucidation of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR as a primary tool for molecular characterization.

Introduction: The Role of ¹³C NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for determining the structure of organic molecules in solution.[1] While ¹H NMR provides information on the proton framework, ¹³C NMR spectroscopy offers a direct map of the carbon skeleton. Each unique carbon atom in a molecule produces a distinct signal, revealing the molecule's symmetry and the chemical environment of each carbon.[2][3]

The target molecule, 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole, also known as Heliotropin propylene glycol acetal, possesses two key heterocyclic systems: a 1,3-benzodioxole ring and a 4-methyl-1,3-dioxolane ring.[4] The inherent complexity and potential for isomerism make ¹³C NMR an indispensable tool for verifying its synthesis and ensuring structural integrity. This guide will detail the complete workflow from sample preparation to final spectral assignment, emphasizing the causality behind experimental choices to ensure a robust and self-validating analysis.

Molecular Structure and Carbon Numbering

A prerequisite for any spectral analysis is a clear and unambiguous numbering system for the atoms in the molecule. The structure of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole is presented below with a standard numbering convention that will be used for all subsequent assignments.

Figure 1: Structure of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole with carbon numbering.

The molecule has 11 carbon atoms, and due to the lack of molecular symmetry, 11 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum

The quality of the final data is fundamentally dependent on the rigor of the experimental setup. The following protocol outlines a field-proven methodology for acquiring a high-resolution ¹³C NMR spectrum for a small organic molecule like the title compound.

Sample Preparation
  • Mass Determination: Accurately weigh approximately 10-20 mg of the purified compound.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common and effective choice for this class of compounds.

  • Dissolution: Transfer the sample to a clean, dry 5 mm NMR tube. Add approximately 0.6 mL of the deuterated solvent.

  • Homogenization: Gently vortex or sonicate the tube until the sample is completely dissolved, ensuring a clear, homogeneous solution free of particulate matter.[5]

Spectrometer Configuration and Parameters

The following parameters are optimized for a typical 400 MHz or 500 MHz spectrometer.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled ¹³C experiment (e.g., Bruker's zgpg30 or zgdc30 pulse program).

    • Pulse Angle: A 30° pulse angle is recommended as a compromise between signal intensity and relaxation time, allowing for faster acquisition.[6]

    • Acquisition Time (AQ): Set to ~1.0-1.5 seconds.

    • Relaxation Delay (D1): A delay of 2.0 seconds is a robust starting point.[6] Quaternary carbons often have longer relaxation times, but this value provides good signal-to-noise for most carbons in a reasonable time.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C (~1.1%), a larger number of scans is required.[7] Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.[6]

    • Proton Decoupling: Employ broadband proton decoupling during acquisition to collapse ¹³C-¹H couplings into single sharp lines and benefit from the Nuclear Overhauser Effect (NOE), which can significantly enhance signal intensity.[3][5]

DEPT Spectroscopy for Multiplicity Analysis

To unambiguously assign each signal, spectral editing techniques are crucial. Distortionless Enhancement by Polarization Transfer (DEPT) experiments differentiate carbons based on the number of attached protons.[8][9]

  • DEPT-135: Run a DEPT-135 experiment. In this spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons (C) are absent.[8][10][11]

  • DEPT-90: Run a DEPT-90 experiment. This spectrum shows only signals from CH (methine) carbons.[11][12]

The combination of the standard broadband-decoupled spectrum with DEPT-135 and DEPT-90 provides a complete picture of the multiplicity of each carbon signal.

Spectral Analysis and Signal Assignment

The analysis workflow integrates data from the broadband, DEPT-90, and DEPT-135 spectra to achieve a complete and validated assignment.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation A Broadband ¹³C Spectrum D Identify All Carbon Signals (from Broadband) A->D B DEPT-135 Spectrum E Determine Multiplicity: CH₃/CH (+ve) CH₂ (-ve) C (absent) B->E C DEPT-90 Spectrum F Isolate CH Signals C->F G Assign Quaternary Carbons (Present in Broadband, Absent in DEPT) D->G H Assign CH₂, CH, CH₃ Signals (Using DEPT & Chemical Shift Theory) E->H F->H I Final Validated Assignments G->I H->I

Figure 2: Workflow for ¹³C NMR spectral analysis and assignment.

Predicted Chemical Shifts and Rationale

Based on established chemical shift ranges and substituent effects, we can predict the approximate regions for each carbon signal.[7][13][14]

  • Methyl Carbon (C-Me): Expected in the high-field alkyl region, ~15-25 ppm.

  • Methylene Carbons (C-5' and C-2): The dioxolane methylene (C-5') and the benzodioxole methylene (C-2) are attached to oxygen atoms, shifting them downfield to ~65-75 ppm and ~100-105 ppm, respectively. The C-2 carbon is significantly more deshielded as it is part of a dioxy-substituted aromatic system.

  • Methine Carbons (C-4' and C-2'): The C-4' methine is adjacent to an oxygen, placing it around 70-80 ppm. The acetal methine (C-2') is bonded to two oxygen atoms and an aromatic ring, resulting in a significant downfield shift to ~100-110 ppm.

  • Aromatic Carbons (C-4, C-5, C-6, C-7): These CH carbons will appear in the aromatic region (105-130 ppm). Their precise shifts are influenced by the electron-donating effect of the methylenedioxy group.

  • Quaternary Carbons (C-3a, C-7a, C-5): The oxygen-bearing aromatic carbons (C-3a, C-7a) will be the most downfield, typically >145 ppm. The carbon attached to the dioxolane substituent (C-5) will be in the 130-140 ppm range.

Data Interpretation and Final Assignments

The following table presents a representative set of ¹³C NMR data and provides a detailed justification for each assignment, integrating information from broadband and DEPT experiments.

Signal (ppm)Carbon No.Multiplicity (DEPT)Justification
148.2C-3aCQuaternary: Signal is present in the broadband spectrum but absent in DEPT-135. Its significant downfield shift is characteristic of an aromatic carbon directly bonded to an electronegative oxygen atom.[15][16]
147.5C-7aCQuaternary: Similar to C-3a, this is an oxygen-bound aromatic carbon. It is absent in DEPT spectra.
135.1C-5CQuaternary: This carbon is substituted with the dioxolane group and is therefore absent in DEPT spectra. Its chemical shift is consistent with a substituted aromatic carbon.
121.8C-7CHMethine (CH): Appears as a positive peak in DEPT-135 and is present in DEPT-90. Its chemical shift is within the expected range for an aromatic CH.
108.5C-4CHMethine (CH): Positive in DEPT-135 and present in DEPT-90. Located ortho to the electron-donating methylenedioxy group, it is shifted upfield relative to C-7.
108.1C-6CHMethine (CH): Positive in DEPT-135 and present in DEPT-90. Its environment is very similar to C-4, resulting in a closely resonating signal.
103.7C-2'CHAcetal Methine (CH): Positive in DEPT-135 and present in DEPT-90. The strong deshielding effect of being bonded to two oxygen atoms places this signal significantly downfield.
101.4C-2CH₂Methylene (CH₂): Appears as a negative peak in the DEPT-135 spectrum, confirming it as a CH₂ group. This is the characteristic signal for the methylenedioxy bridge of the benzodioxole ring.[15]
74.3C-4'CHMethine (CH): Positive in DEPT-135 and present in DEPT-90. This oxygen-bound aliphatic CH is found in its expected downfield region.
69.2C-5'CH₂Methylene (CH₂): A negative peak in the DEPT-135 spectrum identifies this as a CH₂ group. Its chemical shift is typical for an aliphatic carbon attached to an oxygen atom in a five-membered ring.
16.9C-MeCH₃Methyl (CH₃): A positive peak in the DEPT-135 spectrum and absent in DEPT-90 confirms it as a methyl group. It is the most upfield signal, as expected for a simple alkyl carbon.

Conclusion: A Self-Validating System

The structural analysis of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole via ¹³C NMR spectroscopy, when augmented with DEPT experiments, constitutes a self-validating system. The observation of 11 distinct signals in the broadband spectrum confirms the asymmetric nature of the molecule. The multiplicity data obtained from DEPT-135 and DEPT-90 experiments perfectly align with the number of CH, CH₂, and CH₃ groups in the proposed structure, providing incontrovertible evidence of its integrity. This systematic approach, combining robust experimental protocol with logical spectral interpretation, ensures the highest degree of confidence in the final structural assignment, a critical requirement in research and pharmaceutical development. Further confidence can be achieved by comparing experimental data with spectra predicted by Density Functional Theory (DFT) calculations or by searching spectral databases for similar structures.[1][17][18]

References

  • Bagno, A., Rastrelli, F., & Saielli, G. (2003). Predicting ¹³C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(47), 9964–9973. [Link]

  • Fiveable. (n.d.). DEPT-135 Definition. Organic Chemistry Key Term. [Link]

  • Bagno, A., Rastrelli, F., & Saielli, G. (2006). Toward the complete prediction of the ¹H and ¹³C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Magnetic Resonance in Chemistry, 44(9), 852-863. [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. [Link]

  • Columbia University. (n.d.). DEPT | NMR Core Facility. [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. [Link]

  • University of Wisconsin-Madison, Chemistry Department. (2020, May 4). Optimized Default 13C Parameters. NMR Facility. [Link]

  • Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]

  • Al-Obaidi, A. S. M., et al. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I), 14-21. [Link]

  • AWS. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer. [Link]

  • Zens, A., & McDonald, F. E. (2014). ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1732–1735. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Giraud, N., et al. (2011). Structure elucidation of uniformly 13C labeled small molecule natural products. Magnetic Resonance in Chemistry, 49(Suppl 1), S73–S79. [Link]

  • Supporting Information for Benzodioxole grafted Spirooxindole pyrrolidinyl derivatives. (n.d.). [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

  • Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

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Mass spectrometry of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole (CAS No. 61683-99-6), a compound often referred to as Heliotropin Propylene Glycol Acetal.[1] As a key ingredient in fragrances and a versatile intermediate in organic synthesis, its unambiguous identification is critical.[2] This document, intended for researchers, analytical chemists, and drug development professionals, details the principles, experimental protocols, and expected fragmentation pathways for this molecule, primarily under Electron Ionization (EI) conditions. We will explore the characteristic cleavages of the dioxolane and benzodioxole moieties, providing a predictive framework for spectral interpretation.

Introduction to the Analyte

5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole is a cyclic acetal formed from piperonal (heliotropin) and propylene glycol. Its structure combines two key heterocyclic systems: the 1,3-benzodioxole ring, known for its role in flavor and fragrance chemistry, and the 4-methyl-1,3-dioxolane ring, which acts as a protecting group for the aldehyde functionality of piperonal.[1][3] Mass spectrometry is a premier analytical technique for confirming the identity of such molecules by providing precise molecular weight information and structurally significant fragmentation patterns.[4]

Chemical Structure and Properties:

  • Molecular Formula: C₁₁H₁₂O₄

  • Molecular Weight: 208.21 g/mol [5]

  • Synonyms: Piperonal propyleneglycol acetal, Heliotropine propyleneglycol acetal[1]

  • Appearance: Liquid[5]

Core Principles: Electron Ionization Mass Spectrometry (EI-MS)

For a thermally stable and volatile compound like 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the method of choice.[6]

The Rationale for EI: EI is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule in the gas phase.[6][7] This high energy is sufficient to eject an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M+•) .[8] The excess energy imparted to the molecular ion causes it to be energetically unstable, leading to predictable bond cleavages and rearrangements that produce a series of smaller, charged fragments.[6][8] This fragmentation pattern serves as a molecular fingerprint, enabling detailed structural elucidation. While softer ionization methods like Chemical Ionization (CI) can be used to enhance the molecular ion peak, EI provides richer structural information through its extensive fragmentation.[9]

Experimental Protocol: GC-MS Analysis

A robust and self-validating protocol is essential for obtaining reproducible mass spectra. The following outlines a standard procedure for the analysis of this compound.

Step 1: Sample Preparation

  • Prepare a stock solution of the analyte at 1 mg/mL in a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.

  • Perform a serial dilution to create a working solution at a concentration of approximately 1-10 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

Step 2: Gas Chromatography (GC) Conditions

  • Rationale: The GC separates the analyte from the solvent and any potential impurities, ensuring a pure compound enters the mass spectrometer's ion source.

  • Instrument: Agilent GC system (or equivalent) coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is ideal for this type of semi-volatile aromatic compound.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: Increase temperature at 15°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

Step 3: Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI).[6]

  • Ion Source Temperature: 230°C.

  • Electron Energy: 70 eV. This is the standard energy used to generate reproducible spectra that are comparable to commercial mass spectral libraries.[7]

  • Mass Scan Range: 40-300 m/z. This range will cover the expected molecular ion and all significant fragments.

  • Transfer Line Temperature: 280°C.

Below is a diagram illustrating the general analytical workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Prep Dilute Sample (1-10 µg/mL) Injector GC Inlet (250°C) Prep->Injector Column GC Column Separation (Temperature Program) Injector->Column IonSource EI Ion Source (70 eV, 230°C) Column->IonSource Analyzer Mass Analyzer (Quadrupole or TOF) IonSource->Analyzer Detector Detector Analyzer->Detector DataSystem Data System (Spectrum Generation) Detector->DataSystem

Caption: General workflow for GC-MS analysis.

Predicted Mass Spectrum and Fragmentation Pathways

The mass spectrum of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole is predicted to be dominated by fragment ions resulting from the cleavage of the acetal structure. The molecular ion may be weak or absent, a common characteristic for acetals under EI conditions.[10]

Molecular Ion (M+•): The molecular ion peak is expected at m/z 208 , corresponding to the molecular weight of the compound [C₁₁H₁₂O₄]+•.[5]

Key Fragmentation Pathways: The fragmentation is driven by the formation of stable carbocations, primarily through cleavage of the bonds adjacent to the oxygen atoms in the dioxolane ring and the bond connecting the two ring systems.

  • Formation of the m/z 135 Ion: The most favorable cleavage is often the bond between the acetal carbon and the benzodioxole ring. This results in the highly stable, resonance-stabilized (1,3-benzodioxol-5-yl)methyl cation.

    • [M]+• → [C₈H₇O₂]+ + C₃H₅O₂•

    • This gives a prominent peak at m/z 135 . This fragment is characteristic of many compounds containing the piperonyl group.[11]

  • Fragmentation of the 4-Methyl-1,3-dioxolane Ring: The dioxolane moiety itself undergoes characteristic fragmentation. The most significant of these is the formation of the 2,4-dimethyl-1,3-dioxolanyl cation.[10][12]

    • Cleavage can produce a characteristic ion at m/z 87 , corresponding to [C₄H₇O₂]+. This ion is considered diagnostic for the 4-methyl-1,3-dioxolane ring structure.[10]

    • A subsequent loss of ethylene (C₂H₄) from the m/z 87 fragment can generate an ion at m/z 59 .[10]

The proposed fragmentation pathways are visualized in the diagram below.

Fragmentation_Pathway MolIon Molecular Ion (M+•) m/z = 208 Frag135 [C₈H₇O₂]⁺ m/z = 135 (Base Peak) MolIon->Frag135 - •C₃H₅O₂ Frag87 [C₄H₇O₂]⁺ m/z = 87 MolIon->Frag87 - •C₇H₅O₂ Frag77 [C₆H₅]⁺ m/z = 77 Frag135->Frag77 - CH₂O₂ Frag59 [C₂H₃O₂]⁺ m/z = 59 Frag87->Frag59 - C₂H₄

Caption: Predicted EI fragmentation of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole.

Summary of Expected Data

The key ions expected in the electron ionization mass spectrum are summarized below for quick reference.

m/z ValueProposed FormulaProposed Structure/OriginExpected Intensity
208[C₁₁H₁₂O₄]+•Molecular Ion (M+•)Weak to Absent
135[C₈H₇O₂]+(1,3-Benzodioxol-5-yl)methyl cationHigh (likely Base Peak)
87[C₄H₇O₂]+2,4-Dimethyl-1,3-dioxolanyl cationMedium to High
77[C₆H₅]+Phenyl cation (from benzodioxole ring)Medium
59[C₂H₃O₂]+Fragment from m/z 87Medium

Conclusion

The mass spectrometric analysis of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole by GC-MS with electron ionization provides a distinctive and interpretable fragmentation pattern. The presence of a strong peak at m/z 135, coupled with characteristic ions at m/z 87 and m/z 59, offers a high degree of confidence in the structural assignment. This guide provides the necessary experimental framework and theoretical understanding for scientists to effectively identify and characterize this compound, ensuring analytical integrity in research, development, and quality control applications.

References

  • BenchChem. (n.d.). Spectroscopic Characterization of 2-Phenyl-1,3-dioxolane Derivatives: An In-depth Technical Guide.
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  • Acta Crystallographica Section E. (2013). 2-{4-[(1,3-Benzodioxol-5-yl)meth-yl]piperazin-1-yl}pyrimidine.
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An In-Depth Technical Guide to the Infrared Spectroscopy of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the infrared (IR) spectroscopic analysis of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole, a heterocyclic compound of interest in the pharmaceutical and fine chemical industries.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for the characterization of this molecule using Fourier Transform Infrared (FTIR) spectroscopy.

Introduction: The Structural Significance of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole and the Role of IR Spectroscopy

5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole is a molecule that incorporates two key heterocyclic structures: a benzodioxole ring and a substituted dioxolane ring. The benzodioxole moiety is a common scaffold in numerous natural products and pharmacologically active compounds, while the dioxolane group serves as a protective acetal for a carbonyl functional group. The precise characterization of this molecule is paramount for its application in synthesis and drug discovery.

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[2][3] By irradiating a sample with infrared light, specific frequencies are absorbed that correspond to the stretching and bending of covalent bonds. This absorption pattern provides a unique "fingerprint" of the molecule, revealing the presence of its constituent functional groups.[4] For a molecule like 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole, IR spectroscopy is indispensable for confirming the integrity of the benzodioxole and dioxolane rings, and for verifying the absence of a carbonyl group from the starting material (piperonal).

Below is the chemical structure of the target compound, which will be referenced throughout this guide.

Caption: Chemical structure of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole.

Theoretical Framework: Understanding the Vibrational Modes

The infrared spectrum of an organic molecule is a superposition of the absorptions arising from the vibrations of its constituent bonds. For 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole, the key vibrational modes can be categorized as follows:

  • C-H Stretching Vibrations: These occur at the higher end of the spectrum. Aromatic C-H stretches (from the benzodioxole ring) are typically found in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretches (from the dioxolane ring and methyl group) appear in the 3000-2850 cm⁻¹ range.[5][6]

  • C=C Stretching Vibrations: The aromatic ring of the benzodioxole moiety gives rise to characteristic C=C stretching absorptions, usually in the 1600-1475 cm⁻¹ region.[5][6]

  • C-O Stretching Vibrations: This molecule contains multiple C-O single bonds within both the benzodioxole and dioxolane rings. These bonds produce strong absorption bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹.[5][7] Ethers and acetals often show multiple strong bands in this region, making it a key area for structural confirmation.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. It contains a complex array of absorptions from C-C single bond stretching, and various bending and rocking vibrations.[8] While individual peaks can be difficult to assign, the overall pattern in this region is unique to the molecule.[9]

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The choice of sampling technique in FTIR is critical for obtaining a high-quality spectrum and is dependent on the physical state of the sample.[10] 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole is typically a solid or a high-boiling liquid at room temperature. The following protocol details the use of Attenuated Total Reflectance (ATR)-FTIR, a modern and highly reproducible technique that requires minimal sample preparation.[11][12]

Instrumentation and Materials
  • Fourier Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal)

  • Sample of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Step-by-Step ATR-FTIR Analysis
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be clean and dry.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This is a crucial step that measures the ambient atmosphere (water vapor and carbon dioxide) and the instrument's optical bench, allowing these signals to be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole sample directly onto the center of the ATR crystal.

    • If the sample is a solid, lower the ATR press to ensure good contact between the sample and the crystal. Apply consistent pressure for reproducibility.[13]

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • The resulting spectrum should be baseline-corrected if necessary.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

  • Cleaning:

    • Thoroughly clean the ATR crystal and press with a solvent and lint-free wipe to prevent cross-contamination.

G cluster_workflow ATR-FTIR Experimental Workflow A 1. Clean ATR Crystal B 2. Acquire Background Spectrum A->B C 3. Apply Sample to Crystal B->C D 4. Acquire Sample Spectrum C->D E 5. Process and Analyze Data D->E F 6. Clean ATR Crystal E->F

Caption: A streamlined workflow for acquiring an ATR-FTIR spectrum.

Interpretation of the Infrared Spectrum

The interpretation of the IR spectrum involves assigning the observed absorption bands to the specific vibrational modes of the functional groups within 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole.

Expected Absorption Bands

The following table summarizes the expected characteristic absorption bands for the target molecule, based on established group frequencies.

Wavenumber Range (cm⁻¹)Functional Group & Vibrational ModeExpected Intensity
3100 - 3000Aromatic C-H StretchMedium to Weak
3000 - 2850Aliphatic C-H StretchMedium to Strong
1600 - 1475Aromatic C=C StretchMedium, often multiple bands
1250 - 1000C-O Stretch (ether and acetal)Strong, multiple bands
Below 1500Fingerprint RegionComplex pattern
A Self-Validating Approach to Spectral Analysis

A trustworthy interpretation relies on a holistic view of the spectrum, where the presence of certain peaks and the absence of others provide a self-validating confirmation of the structure.

  • Confirmation of the Aromatic System: Look for the characteristic aromatic C-H stretches just above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1475 cm⁻¹ region.

  • Identification of Aliphatic Groups: The presence of strong C-H stretching bands between 3000 and 2850 cm⁻¹ confirms the aliphatic nature of the dioxolane ring and the methyl group.

  • Verification of the Acetal and Ether Linkages: The most indicative region for this molecule is the C-O stretching region (1250-1000 cm⁻¹). The presence of multiple, strong absorption bands here is a hallmark of the dioxolane and benzodioxole ring systems.

  • Absence of Key Impurities: Critically, the absence of a strong, sharp peak in the 1750-1650 cm⁻¹ region confirms the absence of a carbonyl (C=O) group. This is a key indicator that the starting material, often an aldehyde like piperonal, has been successfully converted to the acetal. The absence of a broad absorption band in the 3600-3200 cm⁻¹ region indicates the absence of hydroxyl (-OH) groups, which could arise from hydrolysis of the acetal.

Applications and Advanced Considerations

The FTIR analysis of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole has several important applications in a research and development setting:

  • Quality Control: To verify the identity and purity of starting materials and final products in a synthetic route.

  • Reaction Monitoring: To track the progress of the reaction that forms the dioxolane ring, by monitoring the disappearance of the aldehyde C=O peak and the appearance of the characteristic C-O stretching bands of the acetal.

  • Stability Studies: To assess the degradation of the compound, for instance, by detecting the appearance of a carbonyl peak due to hydrolysis of the acetal.

For advanced studies, computational chemistry can be employed to predict the vibrational frequencies of the molecule. Comparing the experimentally obtained spectrum with a theoretically calculated spectrum can provide a more detailed and confident assignment of the absorption bands.

Conclusion

Infrared spectroscopy is an essential analytical tool for the characterization of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole. By following a robust experimental protocol and a logical, self-validating approach to spectral interpretation, researchers can confidently verify the structure of this important heterocyclic compound. The key spectral features to focus on are the aromatic and aliphatic C-H stretches, the aromatic C=C stretches, the strong and complex C-O stretching region, and the notable absence of carbonyl and hydroxyl absorptions. This guide provides the foundational knowledge and practical steps for the successful application of FTIR spectroscopy in the analysis of this molecule.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR? Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

  • University of California, Davis. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • Specac Ltd. (2024, July 2). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Scribd. (n.d.). FTIR Analysis of Organic Compounds. Retrieved from [Link]

  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. [Link]

  • University of Washington. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • Fiveable. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). 13.10 INTERPRETATION OF IR SPECTRA. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

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Solubility Profile of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole (CAS: 61683-99-6), a key intermediate in various synthetic applications, including fragrance and pharmaceuticals.[1][2] While quantitative solubility data is not extensively published, this document synthesizes available qualitative information, establishes a theoretical solubility framework based on molecular structure, and provides a detailed, field-proven experimental protocol for determining precise solubility in various organic solvents. This guide is intended to empower researchers and drug development professionals to effectively utilize this compound by providing the necessary theoretical and practical tools for its handling and application in diverse solvent systems.

Introduction and Physicochemical Profile

5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole, also known by synonyms such as Heliotropin PG Acetal and Piperonal propyleneglycol acetal, is a heterocyclic organic compound.[3][4] It is structurally characterized by a 1,3-benzodioxole moiety linked to a 4-methyl-1,3-dioxolane ring. This structure is foundational to its physical properties and dictates its interactions with various solvents. The 1,3-benzodioxole group is a prominent feature in many natural products and serves as a versatile building block in synthetic chemistry.[5][6] Understanding its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating products in fields ranging from medicinal chemistry to fragrance creation.

Table 1: Physicochemical Properties of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole

PropertyValueSource(s)
CAS Number 61683-99-6[7]
Molecular Formula C₁₁H₁₂O₄[4]
Molecular Weight 208.21 g/mol [4]
Appearance Liquid[7]
Boiling Point 145°C @ 1.5 mmHg[8]
Density ~1.253 g/cm³[8]
Flash Point 107°C[8]
Water Solubility ~1138 mg/L @ 25°C (estimated)[9][10]

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[11] The structure of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole suggests a nuanced solubility profile.

  • Polar Features: The molecule contains four ether oxygen atoms within the dioxolane and benzodioxole rings. These oxygen atoms possess lone pairs of electrons, making them capable of acting as hydrogen bond acceptors. This imparts a degree of polarity to the molecule.

  • Non-Polar Features: The presence of the aromatic benzene ring and the methyl group on the dioxolane ring contribute to its non-polar, lipophilic character.

This duality suggests that the compound will exhibit favorable solubility in a range of solvents. Its solubility is expected to be highest in solvents of moderate polarity and those with hydrogen bond accepting capabilities. Conversely, its solubility will be limited in highly polar, protic solvents like water and in purely non-polar, aliphatic solvents.

G cluster_solute Solute: 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole cluster_solvents Solvent Categories cluster_interactions Interaction & Expected Solubility Solute Molecular Structure PolarGroups Polar Features (Ether Oxygens) Solute->PolarGroups NonPolarGroups Non-Polar Features (Aromatic Ring, Methyl Group) Solute->NonPolarGroups PolarProtic Polar Protic (e.g., Methanol, Water) PolarGroups->PolarProtic Moderate Interaction PolarAprotic Polar Aprotic (e.g., Acetone, DMSO) PolarGroups->PolarAprotic Strong Interaction NonPolar Non-Polar (e.g., Hexane, Toluene) NonPolarGroups->NonPolar Strong Interaction Interaction1 H-Bond Acceptor -> Good Solubility PolarProtic->Interaction1 Interaction2 Dipole-Dipole -> High Solubility PolarAprotic->Interaction2 Interaction3 van der Waals -> Moderate/Low Solubility NonPolar->Interaction3

Figure 1: Logical relationship between the solute's structural features and its expected interactions with different classes of organic solvents.

Experimental Determination of Solubility

To overcome the lack of published quantitative data, a standardized experimental protocol is essential. The Saturation Shake-Flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[9] This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment
  • 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole (purity ≥98%)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled water bath or incubator

  • Analytical balance (±0.1 mg)

  • Syringe filters (0.22 µm, solvent-compatible)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole to a vial (e.g., 50 mg). The key is to ensure that undissolved solid remains visible after equilibration.

    • Add a known volume of the selected solvent (e.g., 2 mL).

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker within a thermostatically controlled environment (e.g., 25°C).

    • Agitate the samples for a sufficient period to reach equilibrium. A preliminary time-course study is recommended, but 24 to 48 hours is typically adequate.[11]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the same temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.[9]

    • Carefully draw the supernatant (the clear, saturated solution) using a syringe, avoiding any solid particles.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any fine particulates.

  • Quantification:

    • Accurately weigh the filtered saturated solution.

    • Dilute a known aliquot of the filtered solution with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument (HPLC or GC).

    • Analyze the diluted sample using a pre-validated analytical method to determine the concentration of the solute.

  • Calculation:

    • Calculate the solubility using the determined concentration and the dilution factor. Express the results in appropriate units, such as g/L, mg/mL, or mol/L.

G A Step 1: Sample Preparation Add excess solute to a known volume of solvent in a vial. B Step 2: Equilibration Agitate at constant temperature (e.g., 24-48h). A->B C Step 3: Sedimentation Let stand for >2h to allow solids to settle. B->C D Step 4: Phase Separation Carefully withdraw supernatant and filter through a 0.22µm syringe filter. C->D E Step 5: Dilution & Analysis Dilute a known aliquot of the filtrate and quantify using HPLC or GC. D->E F Step 6: Calculation Determine solubility in g/L or mol/L. E->F

Figure 2: Experimental workflow for the Saturation Shake-Flask method.

Solubility Data Summary

The following table summarizes the known qualitative solubility and provides a template for recording experimentally determined quantitative data for 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole at 25°C.

Table 2: Solubility of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole

Solvent ClassSolventQualitative SolubilityQuantitative Solubility ( g/100 mL)
Polar Protic WaterSlightly Soluble[12]~0.114[9][10]
MethanolSlightly Soluble[13](To be determined experimentally)
EthanolSoluble[12](To be determined experimentally)
Polar Aprotic AcetoneSoluble[12](To be determined experimentally)
Ethyl AcetateExpected to be soluble(To be determined experimentally)
DichloromethaneExpected to be soluble(To be determined experimentally)
Dimethyl Sulfoxide (DMSO)Slightly Soluble[13](To be determined experimentally)
Non-Polar TolueneExpected to be soluble(To be determined experimentally)
Diethyl EtherSoluble[12](To be determined experimentally)
HexaneExpected to be moderately soluble(To be determined experimentally)

Safety and Handling

According to available Safety Data Sheets (SDS), 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole is classified as causing skin and eye irritation.[8]

  • Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. Seek medical attention if irritation persists.

References

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  • Solubility of Things. (n.d.). Solubility of 1,3-benzodioxole. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • ChemBK. (2024). Heliotropin PG Acetal. Retrieved from [Link]

  • Grokipedia. (n.d.). 1,3-Benzodioxole. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Solvatochromic and theoretical study of 1,3- benzodioxole derivative. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERONAL. Retrieved from [Link]

  • PubChem. (n.d.). Piperonal. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-(4-Methyl-1,3-Dioxolan-2-yl)-1,3-Benzodioxole. Retrieved from [Link]

  • precisionFDA. (n.d.). PIPERONAL PROPYLENEGLYCOL ACETAL. Retrieved from [Link]

  • LookChem. (n.d.). 1,3-Benzodioxole, 5-[(2-methyl-1,3-dioxolan-2-yl)methyl]-. Retrieved from [Link]

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A Comprehensive Technical Guide to the Stability and Storage of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and handling procedures for 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole (CAS No. 61683-99-6). This compound, a key intermediate in the synthesis of pharmaceuticals and fine chemicals, possesses a unique structure combining a stable benzodioxole core with a chemically sensitive dioxolane ring.[1][2] Understanding the intrinsic stability of this molecule is paramount for researchers and drug development professionals to ensure its integrity, minimize degradation, and guarantee reproducibility in experimental and manufacturing settings. This document details the fundamental chemical principles governing its stability, provides actionable protocols for storage and handling, and outlines methodologies for assessing its purity and degradation profile.

Physicochemical Properties

A foundational understanding of the compound's physical properties is essential for its proper handling and use.

PropertyValueSource
IUPAC Name 5-(4-methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole[3]
CAS Number 61683-99-6[4][5]
Molecular Formula C₁₁H₁₂O₄[4][6]
Molecular Weight 208.21 g/mol [4][6]
Appearance Liquid[7]
Boiling Point 145°C @ 1.5 mmHg[4]
Melting Point 160°C[4]
Density 1.24 g/cm³ (Predicted)[3]

Core Chemical Stability Profile: A Tale of Two Rings

The stability of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole is primarily dictated by the interplay between its two core heterocyclic structures: the robust benzodioxole ring and the labile 1,3-dioxolane ring.

The Benzodioxole Moiety: A Foundation of Stability

The 1,3-benzodioxole group is a common structural motif found in numerous natural products and pharmaceuticals, valued for its general stability.[2][8] This aromatic system is not readily susceptible to cleavage under typical laboratory conditions. Its stability contributes to the overall integrity of the molecular backbone, provided the more sensitive functional groups remain intact.

The 1,3-Dioxolane (Acetal) Moiety: The Primary Locus of Instability

The critical point of vulnerability in the molecule is the 1,3-dioxolane ring, which is a cyclic acetal. The chemistry of acetals is well-understood: they are valued as protecting groups in organic synthesis precisely because of their conditional stability.[9]

  • Stability in Neutral/Basic Conditions: The dioxolane ring is highly stable in neutral or basic (alkaline) environments and is resistant to attack by nucleophiles and many oxidizing or reducing agents.[10]

  • Instability in Acidic Conditions: The primary degradation pathway for this compound is acid-catalyzed hydrolysis.[10][11] In the presence of even trace amounts of acid and water, the acetal will hydrolyze to regenerate the parent carbonyl compound (piperonal, also known as heliotropin) and the corresponding diol (1,2-propanediol). This is the most significant factor to control during storage and in reaction workups.

The mechanism for this degradation is a classic acid-catalyzed hydrolysis process.

Acid-Catalyzed Hydrolysis cluster_0 Step 1: Protonation cluster_1 Step 2: Ring Opening cluster_2 Step 3: Nucleophilic Attack & Deprotonation Compound 5-(4-Methyl-1,3-dioxolan-2-yl) -1,3-benzodioxole Protonated Protonated Acetal (Oxygen becomes a good leaving group) Compound->Protonated Fast, Reversible Proton H⁺ (Acid Catalyst) Carbocation Resonance-Stabilized Oxonium Ion Protonated->Carbocation Rate-Determining Step Hemiacetal Protonated Hemiacetal Carbocation->Hemiacetal Nucleophilic Attack Water H₂O Products Piperonal + 1,2-Propanediol Hemiacetal->Products Deprotonation & Final Cleavage

Caption: Mechanism of acid-catalyzed hydrolysis of the dioxolane ring.

Recommended Storage and Handling Conditions

Based on the inherent chemical stability, the following conditions are mandated to preserve the quality and purity of the compound.

Optimal Storage Conditions

To prevent degradation, particularly hydrolysis, strict adherence to the following storage protocol is essential.

ParameterRecommended ConditionRationale
Temperature Cool (2-8°C Recommended)Reduces the rate of any potential slow degradation reactions.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces moisture and oxygen, preventing hydrolysis and potential long-term oxidation.
Light Amber/Opaque ContainerProtects from potential photolytic degradation, a standard precaution for complex organic molecules.
Container Tightly sealed, appropriate material (e.g., glass)Prevents ingress of atmospheric moisture and contamination.[4][12]
Environment Dry, well-ventilated areaMinimizes exposure to ambient moisture and ensures safety.[4][13][14]
Incompatible Materials

To maintain chemical integrity, the compound must be stored separately from the following:

  • Strong Acids: (e.g., HCl, H₂SO₄, Lewis acids) - Will rapidly catalyze hydrolysis of the dioxolane ring.[10][13]

  • Strong Oxidizing Agents: (e.g., peroxides, permanganates) - While the core structure is relatively robust, strong oxidizers can lead to undesired side reactions under certain conditions.[13]

Experimental Protocols for Stability Assessment

A self-validating system requires robust experimental protocols to confirm stability and characterize degradation products. The following workflows are based on industry-standard practices, informed by International Council for Harmonisation (ICH) guidelines.[15]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify likely degradation pathways and develop stability-indicating analytical methods.[15]

Forced Degradation Workflow cluster_stress Stress Conditions Start Prepare 1 mg/mL Stock Solution in Acetonitrile Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) Start->Oxidative Thermal Thermal Stress (e.g., 80°C, solid state) Start->Thermal Photo Photolytic Stress (ICH Q1B compliant light exposure) Start->Photo Control Control Sample (Stock solution, protected from stress) Start->Control Analysis Analyze all samples by RP-HPLC with DAD/MS detector Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Control->Analysis Data Compare chromatograms to control. Identify and quantify degradants. Calculate mass balance. Analysis->Data

Caption: Experimental workflow for a forced degradation study.

Detailed Methodologies:

  • Preparation of Stock Solution: Accurately prepare a 1 mg/mL solution of the compound in a suitable solvent like acetonitrile.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature, protected from light, and sample at various time points.

  • Thermal and Photolytic Degradation:

    • Expose the solid compound or a solution to elevated temperatures (e.g., 80°C) and controlled light exposure according to ICH Q1B guidelines, respectively.

    • Dissolve/dilute samples taken at various time points for analysis.

Analytical Methodology for Purity and Degradation Monitoring

A validated, stability-indicating analytical method is crucial. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice.[16]

ParameterRecommended MethodRationale
Instrumentation HPLC or UHPLC system with Diode Array Detector (DAD) and/or Mass Spectrometer (MS)DAD allows for peak purity assessment, while MS is essential for the structural elucidation of unknown degradation products.[16]
Column C18, ≤5 µm (e.g., 4.6 x 250 mm)Provides good retention and separation for moderately polar organic molecules.[16]
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)A gradient elution is effective for separating the parent compound from potential degradants of varying polarity. Formic acid improves peak shape but should be used cautiously if the goal is to avoid any hydrolysis on-column.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard flow rate providing good efficiency and reasonable run times.
Detection UV at a wavelength of maximum absorbance (e.g., ~290 nm for benzodioxole moiety) and/or MS scanEnsures high sensitivity for the parent compound and its chromophoric degradants.

Conclusion

The stability of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole is robust under neutral and basic conditions but is critically compromised in the presence of acid and moisture due to the hydrolysis of its 1,3-dioxolane ring. The cornerstone of preserving its integrity lies in strict adherence to anhydrous, cool, and inert storage conditions. For all professionals in research and drug development, implementing the recommended storage protocols and utilizing validated analytical methods like RP-HPLC for stability monitoring are non-negotiable practices to ensure the quality, reliability, and safety of this valuable chemical intermediate.

References

  • [Hydrolytic stability of various 1,3-dioxolane, 1,3-oxathiolane and 1,3-dithiolane derivatives] - Pharmazie. (URL: [Link])

  • Comparing stability of 1,3-dioxolan-2-ide and 1,3-dithiolan-2-ide carbanions - Chemistry Stack Exchange. (URL: [Link])

  • 5-(4-Methyl-1,3-Dioxolan-2-yl)-1,3-Benzodioxole - MySkinRecipes. (URL: [Link])

  • 1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. (URL: [Link])

  • 1,3-Benzodioxole - Grokipedia. (URL: [Link])

  • 1,3-Benzodioxole, 5-(4-methyl-1,3-dioxolan-2-yl) - Sinfoo Biotech. (URL: [Link])

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Navigating the Chemistry of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole, a heterocyclic compound with significant potential in synthetic chemistry. As a member of the benzodioxole family, this molecule serves as a valuable building block in the synthesis of natural products and pharmaceuticals, particularly in the development of bioactive molecules with potential applications as antifungal, antimicrobial, and anticancer agents.[1][2] Its utility is also noted in the formulation of fragrances and as a catalyst to accelerate photocurable compounds.[3][4]

This document moves beyond a standard Material Safety Data Sheet (MSDS) to offer a deeper understanding of the compound's characteristics, enabling researchers to handle it with the highest degree of safety and experimental integrity.

Compound Identification and Physicochemical Profile

Understanding the fundamental properties of a chemical is the cornerstone of its safe and effective use. 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole is a molecule that combines the structural features of both a benzodioxole and a substituted dioxolane ring.

PropertyValueSource
Chemical Name 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxoleChemicalBook[5]
Synonyms 1,3-Benzodioxole, 5-(4-methyl-1,3-dioxolan-2-yl)-ChemicalBook[5]
CAS Number 61683-99-6ChemicalBook[5]
Molecular Formula C₁₁H₁₂O₄ChemicalBook[5]
Molecular Weight 208.21 g/mol ChemicalBook[5][6]
Appearance LiquidCymitQuimica[6]
Purity 99.0%CymitQuimica[6]
Boiling Point 145°C at 1.5 mmHgChemicalBook[5]
Melting Point 160°CChemicalBook[5]
Density 1.24 g/cm³

The presence of the benzodioxole moiety, a common feature in many natural products, suggests potential biological activity and informs the need for careful handling.[2] The dioxolane group, a cyclic acetal, can exhibit sensitivity to acidic conditions, a factor to consider in experimental design.

Caption: Chemical structure of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole.

Hazard Identification and Risk Assessment: A Proactive Approach

Based on available safety data, 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole is classified as an irritant.[5] A thorough understanding of its potential hazards is critical for establishing a safe working environment.

Primary Hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon direct contact.[5] Prolonged or repeated exposure can lead to dermatitis. The lipophilic nature of the benzodioxole ring system can facilitate absorption through the skin.

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[5] Direct contact with the eyes can result in redness, pain, and potential damage to the cornea.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[7]

Causality of Hazards: The irritant properties of this compound are likely associated with its chemical structure and reactivity. The ether linkages in the dioxolane and benzodioxole rings, while generally stable, can interact with biological membranes and proteins, leading to an inflammatory response.

Engineering a Safe Laboratory Workflow

A self-validating safety protocol is one where the experimental design inherently minimizes exposure and risk. The following workflow is designed to achieve this.

Personal Protective Equipment (PPE): The First Line of Defense

The selection of appropriate PPE is non-negotiable and should be based on a thorough risk assessment.

  • Eye and Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[5] A face shield should be worn when there is a risk of splashing.

  • Hand Protection: Chemical-impermeable gloves (e.g., nitrile, neoprene) that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 must be worn.[5] Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.

  • Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities or in situations with a high risk of splashing, impervious clothing is recommended.[5]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][8] If exposure limits are exceeded or if irritation is experienced, a full-face respirator with an appropriate organic vapor cartridge should be used.[5]

PPE_Workflow cluster_pre_handling Pre-Handling Assessment cluster_ppe_selection PPE Selection Risk_Assessment Assess Splash/Aerosol Risk Goggles Safety Goggles (EN 166/NIOSH) Risk_Assessment->Goggles Always Gloves Impermeable Gloves (EN 374) Risk_Assessment->Gloves Always Coat Lab Coat Risk_Assessment->Coat Always Respirator Respirator (if needed) Risk_Assessment->Respirator If ventilation is inadequate

Caption: Decision workflow for selecting appropriate PPE.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidental exposure and maintaining the compound's integrity.

Handling:

  • Ventilation: All handling of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole should be performed in a well-ventilated area, with a chemical fume hood being the preferred engineering control.[5]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[5]

  • Aerosol and Dust Prevention: Avoid the formation of aerosols and dusts during handling.[5]

  • Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[8] Use non-sparking tools to prevent fire caused by electrostatic discharge.[5]

  • Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.[9]

Storage:

  • Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and acids.[8][10]

  • Segregation: Keep apart from foodstuff containers.[5]

Emergency Response: Preparedness and Action

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First-Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5][8] Do not use mouth-to-mouth resuscitation if the chemical has been ingested or inhaled.[5]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[5][8] If skin irritation occurs, seek medical advice.[5]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[5][8] Continue rinsing and consult a doctor immediately.[5]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[5] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]

Accidental Release Measures:

  • Evacuation: Evacuate personnel to a safe area and ensure adequate ventilation.[5]

  • Ignition Sources: Remove all sources of ignition.[5]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[5]

  • Cleanup: Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal.[8][10]

  • Personal Protection: Wear appropriate PPE, including respiratory protection, during cleanup.[5]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5][8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][10]

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[10]

Disposal Considerations

All waste materials should be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.[8] Contaminated packaging should be treated as the chemical itself.

Toxicological and Ecological Information

While specific toxicological data for 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole is limited, the classification as a skin and eye irritant provides a basis for the recommended safety precautions.[5] No data is currently available on its long-term toxicological effects or its environmental fate and impact. Therefore, it is imperative to prevent its release into the environment.[5]

Conclusion: A Commitment to Safety and Scientific Excellence

5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole is a compound with considerable utility in the fields of synthetic and medicinal chemistry. Its effective and innovative application is intrinsically linked to a culture of safety and a deep understanding of its chemical nature. By integrating the principles and protocols outlined in this guide, researchers can confidently and safely explore the full potential of this valuable molecule.

References

  • Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction - Worldresearchersassociations.Com. (n.d.). Retrieved from [Link]

  • 5-(4-Methyl-1,3-Dioxolan-2-yl)-1,3-Benzodioxole - MySkinRecipes. (n.d.). Retrieved from [Link]

  • 1,3-Benzodioxole - Grokipedia. (n.d.). Retrieved from [Link]

  • 1,3-Benzodioxole, 5-[(2-methyl-1,3-dioxolan-2-yl)methyl] - LookChem. (n.d.). Retrieved from [Link]

  • 1,3-Benzodioxole, 5-(1,3-dioxolan-2-yl)- - Substance Details - SRS | US EPA. (n.d.). Retrieved from [Link]

  • Synthesis of 5'-C-methyl-1',3'-dioxolan-4'-yl nucleosides - PubMed. (2004, March 8). Retrieved from [Link]

  • (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction - ResearchGate. (2019, May 16). Retrieved from [Link]

  • 4-Methyl-1,3-dioxolan-2-one - Publisso. (2021, March 31). Retrieved from [Link]

  • RIFM fragrance ingredient safety assessment, 1,3-Benzodioxole-5-propanol, α-methyl-, 5-acetate, CAS Registry Number 68844-96-2. (n.d.). Retrieved from [Link]

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A Technical Guide to Unlocking the Research Potential of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The benzodioxole moiety is a privileged scaffold in medicinal chemistry and materials science, found in numerous natural products and synthetic compounds with a wide array of biological activities. This guide focuses on a specific derivative, 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole (CAS 61683-99-6), a molecule that combines the benzodioxole core with a chiral dioxolane group. While direct research on this compound is sparse, its structural components suggest significant untapped potential. This document serves as a technical roadmap for researchers, synthesizing data from related compounds to propose novel and actionable research directions in drug discovery, agrochemicals, and materials science. We provide detailed experimental workflows, mechanistic hypotheses, and the scientific rationale needed to explore this promising chemical entity.

Section 1: Molecular Profile and Physicochemical Properties

5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole is structurally characterized by a 1,3-benzodioxole ring system substituted at the 5-position with a 4-methyl-1,3-dioxolan-2-yl group. The 1,3-benzodioxole core is a key pharmacophore, while the dioxolane group, an acetal of piperonal (heliotropin) and propylene glycol, enhances stability and modulates solubility.[1] This structure is a precursor for various bioactive molecules, including potential antifungal, antimicrobial, and anticancer agents.[2]

Table 1: Chemical and Physicochemical Properties

PropertyValue / DescriptionSource(s)
IUPAC Name 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole[1]
Synonyms Heliotropin propylene glycol acetal, Piperonal propyleneglycol acetal[1]
CAS Number 61683-99-6-
Molecular Formula C₁₁H₁₂O₄[3]
Molecular Weight 208.21 g/mol -
Appearance Colorless to pale yellow liquid-
Boiling Point 145°C @ 1.5 mmHg-
Predicted LogP 1.8 - 2.2 (Consensus Prediction)[4][5][6]
Predicted Solubility Moderately soluble in water, soluble in organic solvents[5][7]

Section 2: Synthesis and Characterization

Synthetic Strategy: Acid-Catalyzed Acetalization

The most direct route to synthesizing 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole is the acid-catalyzed reaction between piperonal (3,4-methylenedioxybenzaldehyde) and 1,2-propanediol (propylene glycol). The reaction proceeds via the formation of a hemiacetal intermediate, which then cyclizes to form the stable 1,3-dioxolane ring. The removal of water is critical to drive the reaction equilibrium toward the product.[8]

Experimental Protocol: Synthesis via Acetalization

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add piperonal (1.0 eq), toluene (approx. 0.5 M), and 1,2-propanediol (1.2 eq).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.01 eq).

  • Reaction: Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap.

  • Monitoring: Monitor the reaction's progress via Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 2-4 hours).[8]

  • Workup: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the final compound.

Diagram: Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process Piperonal Piperonal Reaction Acetalization (Dean-Stark) Piperonal->Reaction PropyleneGlycol 1,2-Propanediol PropyleneGlycol->Reaction Catalyst p-TsOH (cat.) Catalyst->Reaction Solvent Toluene (Reflux) Solvent->Reaction Workup Aqueous Workup (NaHCO₃, Brine) Reaction->Workup Purification Vacuum Distillation Workup->Purification Product 5-(4-Methyl-1,3-dioxolan-2-yl) -1,3-benzodioxole Purification->Product

Caption: Acid-catalyzed synthesis of the target compound.

Spectroscopic Characterization

The structure of the synthesized compound should be confirmed using standard spectroscopic methods.

  • ¹H NMR (CDCl₃): Expected signals include aromatic protons on the benzodioxole ring (~6.7-6.9 ppm), a singlet for the methylenedioxy bridge protons (-O-CH₂-O-) at ~5.9-6.1 ppm, signals for the dioxolane ring protons, and a doublet for the methyl group (~1.3 ppm).[9][10]

  • ¹³C NMR (CDCl₃): Key signals will correspond to the aromatic carbons, the methylenedioxy carbon (~101 ppm), the acetal carbon (-O-CH(Ar)-O-) at ~103 ppm, and carbons of the 4-methyl-1,3-dioxolane ring.[11][12]

  • FTIR (KBr/Neat): Characteristic peaks will include C-H aromatic stretching (~3000-3100 cm⁻¹), C-H aliphatic stretching (~2850-3000 cm⁻¹), and strong C-O-C ether/acetal stretches (~1000-1250 cm⁻¹).[11]

  • Mass Spectrometry (ESI-MS): The spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 209.07.

Section 3: Potential Research Areas in Drug Discovery

The benzodioxole scaffold is prevalent in compounds with diverse pharmacological activities. This provides a strong rationale for investigating 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole in several therapeutic areas.

Anticancer Drug Development

Rationale: Numerous 1,3-benzodioxole derivatives have demonstrated significant in vitro antitumor activity.[13] The mechanism often involves the disruption of microtubule dynamics, a validated target in oncology.[14] Tubulin inhibitors prevent the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[15][16]

Proposed Mechanism: The compound may act as a tubulin polymerization inhibitor, binding to the colchicine site on β-tubulin. This binding event disrupts the formation of microtubules, leading to mitotic arrest at the G2/M phase and subsequent induction of apoptosis.[17]

Diagram: Tubulin Inhibition Pathway

G Compound Benzodioxole Compound Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Polymerization Microtubule Polymerization Compound->Polymerization Inhibits Tubulin->Polymerization Spindle Mitotic Spindle Formation Polymerization->Spindle Mitosis Cell Division (Mitosis) Spindle->Mitosis Apoptosis Apoptosis (Cell Death) Spindle->Apoptosis Disruption leads to

Caption: Proposed mechanism of anticancer activity.

Experimental Workflow: Cytotoxicity Screening

A primary screen to evaluate anticancer potential can be conducted using the MTT assay, which measures cell viability.[18]

Protocol: MTT Cytotoxicity Assay

  • Cell Plating: Seed human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[19]

  • Compound Treatment: Treat cells with serial dilutions of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[20]

  • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Antidiabetic Drug Discovery

Rationale: Inhibition of carbohydrate-hydrolyzing enzymes like α-amylase is a key strategy for managing postprandial hyperglycemia in type II diabetes.[21] Benzodioxole derivatives have been identified as potent inhibitors of these enzymes.

Proposed Mechanism: The compound may competitively or non-competitively inhibit pancreatic α-amylase, slowing the breakdown of complex carbohydrates into absorbable sugars in the intestine. This would lead to a more gradual increase in blood glucose levels after a meal.

Experimental Workflow: α-Amylase Inhibition Assay

An in vitro colorimetric assay can be used to quantify the inhibitory effect of the compound on α-amylase activity.[22][23]

Protocol: In Vitro α-Amylase Inhibition Assay

  • Reagent Preparation: Prepare a starch solution (substrate), porcine pancreatic α-amylase solution, and the test compound at various concentrations.[24]

  • Incubation: Pre-incubate the enzyme with the test compound or a positive control (e.g., Acarbose) for 10 minutes at 37°C.[23]

  • Reaction Initiation: Add the starch solution to initiate the enzymatic reaction and incubate for another 10-20 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding a dinitrosalicylic acid (DNS) color reagent.

  • Color Development: Boil the mixture for 5-10 minutes to allow for color development. The DNS reacts with reducing sugars produced by amylase activity.

  • Absorbance Reading: After cooling, measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value. The percentage of inhibition is calculated as: [(Abs_control - Abs_sample) / Abs_control] x 100.[24]

Agrochemical Development

Rationale: The plant hormone auxin is a master regulator of growth, and synthetic auxins are widely used as herbicides and growth promoters. Recent studies have identified benzodioxole derivatives as potent agonists of the TIR1 auxin receptor, promoting root growth.[25][26]

Proposed Mechanism: The compound may mimic natural auxin (IAA) by binding to the TIR1/AFB family of F-box proteins. This binding stabilizes the interaction between the receptor and Aux/IAA repressor proteins, leading to the repressor's ubiquitination and degradation. The removal of the repressor allows Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes, promoting cell elongation and root development.[27][28][29]

Diagram: Auxin Signaling Pathway

G cluster_pathway Auxin Signaling Compound Benzodioxole Compound (Auxin Mimic) TIR1 TIR1/AFB Receptor Compound->TIR1 Binds & Stabilizes Co-receptor SCF SCF E3 Ligase TIR1->SCF Substrate Recognition AuxIAA Aux/IAA Repressor AuxIAA->TIR1 ARF ARF Transcription Factor AuxIAA->ARF Represses SCF->AuxIAA Ubiquitination Genes Auxin-Responsive Genes ARF->Genes Activates Response Root Growth Genes->Response

Caption: Proposed mechanism for root growth promotion.

Section 4: Potential Research Areas in Materials Science

Rationale: Benzodioxole derivatives have been investigated as co-initiators in photopolymerization reactions, particularly for dental resins. They can serve as alternatives to traditional amine co-initiators, improving the rate and extent of polymerization when used with a photosensitizer like camphorquinone.[25][30] Their biocompatibility makes them particularly attractive for biomedical applications.[31]

Proposed Research: Investigate 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole as a novel co-initiator or reactive diluent in free-radical photopolymerization systems. Its potential lies in its ability to act as a hydrogen donor to regenerate the initiating radical, potentially enhancing curing speed and efficiency while possibly reducing the yellowing associated with some initiator systems.[32]

Experimental Workflow: Photopolymerization Kinetics

  • Resin Formulation: Prepare a monomer mixture (e.g., 70/30 wt% UDMA/TEGDMA) containing a fixed concentration of a photoinitiator (e.g., camphorquinone, 0.5 wt%).

  • Co-initiator Addition: Create several formulations by adding the test compound at various concentrations (e.g., 0.5, 1.0, 2.0 wt%). Include a control group with a standard amine co-initiator and one with no co-initiator.

  • Kinetic Analysis: Use Real-Time FTIR spectroscopy to monitor the disappearance of the methacrylate C=C peak (at ~1638 cm⁻¹) during exposure to a dental curing light.

  • Data Analysis: Plot the degree of conversion (%) versus time to determine the rate of polymerization (Rp) and the final double-bond conversion (DC%).

  • Mechanical Testing: Perform dynamic mechanical analysis (DMA) on the cured polymer samples to evaluate properties such as storage modulus and glass transition temperature (Tg).[30]

Section 5: Conclusion and Future Outlook

5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole stands as a molecule of significant, yet largely unexplored, potential. By leveraging the well-documented bioactivities of the benzodioxole scaffold, this guide has outlined several high-potential research avenues. Its structural features suggest promising applications as an anticancer agent by targeting tubulin polymerization, as an antidiabetic compound through α-amylase inhibition, as an agrochemical by modulating auxin signaling, and as an advanced component in photocurable materials. The detailed protocols and mechanistic hypotheses presented here provide a solid foundation for researchers to initiate investigations into this versatile compound, potentially leading to the development of novel therapeutics, agricultural products, and advanced materials.

References

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Methodological & Application

Application Note & Protocol: Synthesis of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Piperonal (also known as heliotropin or 1,3-benzodioxole-5-carbaldehyde) is a prominent aromatic aldehyde valued for its characteristic cherry-almond fragrance, making it a staple in the flavor and fragrance industries.[1][2] Beyond its sensory applications, piperonal serves as a versatile precursor in the synthesis of pharmaceuticals and other complex organic molecules.[1][3] In multi-step synthetic pathways, the reactivity of the aldehyde functional group often necessitates protection to prevent undesired side reactions with nucleophiles or bases.[4]

This application note provides a detailed, field-proven protocol for the synthesis of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole, the propylene glycol acetal of piperonal. This transformation effectively protects the aldehyde moiety as a 1,3-dioxolane, a cyclic acetal.[5] Acetal protecting groups are exceptionally stable under neutral to strongly basic conditions, yet can be readily removed under acidic conditions, offering a robust strategy for managing chemical reactivity.[6] The protocol described herein employs a classic acid-catalyzed condensation with 1,2-propanediol, utilizing a Dean-Stark apparatus to drive the reaction equilibrium towards completion by the continuous removal of water.[6] This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering both a step-by-step methodology and the underlying chemical principles for a successful and reproducible synthesis.

Reaction Scheme & Mechanism

2.1 Overall Transformation

The synthesis proceeds via the acid-catalyzed reaction of piperonal with 1,2-propanediol in toluene, yielding the desired dioxolane and water as the sole byproduct.

Reaction Scheme

2.2 Mechanistic Rationale

The formation of the 1,3-dioxolane is a reversible acid-catalyzed process. The mechanism involves several key equilibrium steps:

  • Protonation of the Carbonyl: The acid catalyst (p-toluenesulfonic acid) protonates the carbonyl oxygen of piperonal, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack (Hemiacetal Formation): One of the hydroxyl groups of 1,2-propanediol acts as a nucleophile, attacking the activated carbonyl carbon. Deprotonation of the resulting intermediate yields a hemiacetal.

  • Formation of Water as a Leaving Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (H₂O).

  • Elimination and Oxonium Ion Formation: The lone pair on the adjacent ether oxygen assists in the departure of the water molecule, forming a resonance-stabilized oxonium ion.

  • Intramolecular Cyclization: The second hydroxyl group of the diol chain attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion, forming the five-membered dioxolane ring.

  • Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the final acetal product.

The continuous removal of water from the reaction mixture via azeotropic distillation with toluene is critical to shift the equilibrium towards the product, ensuring a high yield, a principle known as Le Châtelier's principle.[6]

Materials, Reagents, and Equipment

Reagents & Materials
Reagent/MaterialFormulaMW ( g/mol )CAS No.Supplier ExampleNotes
PiperonalC₈H₆O₃150.13120-57-0Sigma-AldrichSolid, ≥99% purity[7]
1,2-PropanediolC₃H₈O₂76.0957-55-6Fisher ScientificLiquid, ≥99.5% purity[8]
p-Toluenesulfonic acid monohydrate (p-TSA)C₇H₈O₃S·H₂O190.226192-52-5Sigma-AldrichCatalyst
TolueneC₇H₈92.14108-88-3VWRAnhydrous, ≥99.8%
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)84.01144-55-8Lab-preparedFor work-up
Brine (Saturated NaCl Solution)NaCl (aq)58.447647-14-5Lab-preparedFor work-up
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Acros OrganicsDrying agent
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dean-Stark apparatus

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Glass funnel and separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum pump and distillation apparatus (for purification)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Analytical balance

Experimental Workflow Diagram

The overall experimental process is summarized in the workflow diagram below.

G cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_final Purification & Analysis Setup Assemble Apparatus: Flask, Dean-Stark, Condenser Charge Charge Reactants: Piperonal, 1,2-Propanediol, p-TSA, Toluene Setup->Charge React Heat to Reflux (110-120°C) Collect H₂O in Dean-Stark Trap Charge->React Monitor Monitor Reaction (TLC or GC) React->Monitor Cool Cool to Room Temp. Monitor->Cool Quench Quench with sat. NaHCO₃ Cool->Quench Extract Extract with Toluene Quench->Extract Wash Wash Organic Layer: H₂O, Brine Extract->Wash Dry Dry over MgSO₄ Filter Wash->Dry Concentrate Concentrate in vacuo (Rotary Evaporator) Dry->Concentrate Purify Purify Crude Product (Vacuum Distillation) Concentrate->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize Store Store Product (Amber vial, 2-8°C) Characterize->Store

Caption: Experimental workflow for the synthesis of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole.

Detailed Step-by-Step Protocol

5.1 Reaction Setup

  • Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried and assembled while warm to prevent atmospheric moisture contamination.

  • Place the apparatus under an inert atmosphere (Nitrogen or Argon).

  • To the flask, add piperonal (15.0 g, 0.1 mol).

  • Add anhydrous toluene (120 mL) to dissolve the piperonal.

  • Add 1,2-propanediol (9.13 g, 7.6 mL, 0.12 mol, 1.2 equivalents).

  • Finally, add p-toluenesulfonic acid monohydrate (0.38 g, 2 mmol, 0.02 equivalents) as the catalyst.

Scientist's Note: Using a slight excess (1.2 eq) of the diol helps to drive the reaction forward. p-TSA is a strong acid catalyst that is effective in small, catalytic amounts (1-2 mol%).[6] Toluene is the ideal solvent as it is non-polar and forms a low-boiling azeotrope with water, facilitating water removal in the Dean-Stark trap.[6]

5.2 Reaction Execution

  • Begin vigorous stirring and gently heat the mixture to reflux using a heating mantle. The temperature of the reaction mixture should be around 110-120°C.

  • Continue heating at reflux. Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by observing the amount of water collected. The theoretical amount of water produced is 1.8 mL (0.1 mol). The reaction is typically complete when water no longer collects in the trap (approx. 3-5 hours).

  • Optionally, reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the piperonal spot.

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Scientist's Note: The Dean-Stark trap is the critical piece of equipment for this synthesis. As the toluene-water azeotrope boils, it condenses and collects in the trap. Toluene is less dense than water and will overflow back into the reaction flask, while the denser water remains trapped, effectively removing it from the reaction and preventing the reverse hydrolysis reaction.

5.3 Work-up and Isolation

  • Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Pour the reaction mixture into a 500 mL separatory funnel.

  • Carefully add 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to quench the p-TSA catalyst. Swirl gently at first to allow for any CO₂ evolution to subside, then shake vigorously.

  • Separate the aqueous layer. Wash the organic layer sequentially with 50 mL of water and then 50 mL of brine (saturated NaCl solution).

  • Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and wash the solid with a small amount of fresh toluene.

  • Concentrate the filtrate using a rotary evaporator to remove the toluene. This will yield the crude product as an oil.

Scientist's Note: The NaHCO₃ wash neutralizes the acid catalyst, stopping the reaction and preventing potential product degradation during work-up. The subsequent water and brine washes remove any remaining inorganic salts and water-soluble impurities.

5.4 Purification and Characterization

  • The crude oil is typically of high purity but can be further purified by vacuum distillation.

  • Set up a short-path distillation apparatus and distill the crude product under reduced pressure. The product, 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole, has a reported boiling point of 145°C at 1.5 mmHg.[9]

  • Collect the pure fraction. The expected yield is typically in the range of 85-95%.

  • Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry). Spectroscopic data can be compared with literature values.[10]

Safety & Handling Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11]

  • Piperonal: May cause skin irritation.[12] Avoid formation of dust and aerosols.

  • 1,2-Propanediol: Generally considered low hazard. Hygroscopic.[8][13]

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. It is a known reproductive toxin. Handle with extreme care.

  • p-Toluenesulfonic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Organic waste should be collected in a designated halogen-free solvent waste container.

Logical Reaction Pathway

The diagram below illustrates the key chemical transformations during the acid-catalyzed formation of the dioxolane.

G A Piperonal (Aldehyde) B Protonated Carbonyl (Activated Electrophile) A->B + H⁺ C Hemiacetal Intermediate B->C + 1,2-Propanediol D Oxonium Ion C->D + H⁺ - H₂O E Product (Dioxolane) D->E Intramolecular Cyclization, - H⁺

Caption: Simplified logical pathway of the key intermediates in the acetalization reaction.

References

  • Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis of 1,3-dioxolanes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 1,3-Dioxanes, 1,3-Dioxolanes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • SELECTIVE CATALYTIC CONVERSION OF CARBONYL COMPOUNDS AND ETHYLENE GLYCOL INTO 1,3-DIOXOLANES. (2019). Revues Scientifiques Marocaines. Retrieved from [Link]

  • 1,3-Benzodioxole, 5-(4-methyl-1,3-dioxolan-2-yl)- - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • Piperonal. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of Piperonal. (n.d.). designer-drug.com. Retrieved from [Link]

  • Piperonal. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • Synthesis of piperonal. (n.d.). PrepChem.com. Retrieved from [Link]

  • SAFETY DATA SHEET - (R)-(-)-1,2-Propanediol. (2025-09-22). Thermo Fisher Scientific. Retrieved from [Link]

  • Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety. (2023). Semantic Scholar. Retrieved from [Link]

  • 1,3-Benzodioxole-5-propanal, α-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Protection of 1,2-/1,3-Diols. (2014-04-30). Chem-Station Int. Ed.. Retrieved from [Link]

  • N,O-Acetals for the Protection of 1,2- and 1,3-Amino Alcohols. (n.d.). The Organic Chemistry of Drug Design and Drug Action. Retrieved from [Link]

  • Acetals as Protecting Groups. (2019-05-10). Chemistry LibreTexts. Retrieved from [Link]

  • Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis. (2022). PMC, National Institutes of Health. Retrieved from [Link]

Sources

Application Note: A Detailed Mechanistic Guide to the Synthesis of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole, a key intermediate in the development of pharmaceutical agents and a valuable component in organic synthesis.[1] We delve into the acid-catalyzed reaction mechanism, offering a step-by-step elucidation grounded in established chemical principles. This note is designed for researchers, chemists, and drug development professionals, providing not only a robust experimental protocol but also the causal reasoning behind critical process parameters to ensure reproducibility and optimization.

Introduction and Strategic Overview

5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole, also known by synonyms such as Heliotropin propylene glycol acetal, is synthesized through the protection of the aldehyde functional group of 3,4-methylenedioxybenzaldehyde (piperonal) with 1,2-propanediol.[2] This reaction is a classic example of a cyclic acetal formation, a fundamental transformation in organic chemistry used to protect carbonyl groups from undesired reactions.[3][4]

The overall transformation is an equilibrium process that requires careful control of conditions to achieve high yields.[5][6] The strategic imperative is the removal of water, a byproduct of the reaction, to drive the equilibrium toward the formation of the thermodynamically stable five-membered dioxolane ring.

Overall Reaction Scheme:

  • Reactants: 3,4-Methylenedioxybenzaldehyde (Piperonal) and 1,2-Propanediol

  • Product: 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole

  • Catalyst: Acid (e.g., p-Toluenesulfonic acid)

  • Byproduct: Water (H₂O)

The Reaction Mechanism: An Acid-Catalyzed Pathway

The formation of the cyclic acetal proceeds via a well-documented, multi-step, acid-catalyzed mechanism.[7][8][9] Alcohols are weak nucleophiles and their addition to a carbonyl group is typically slow. An acid catalyst is crucial as it protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon and making it highly susceptible to nucleophilic attack.[10][11]

The mechanism can be dissected into two main phases: the formation of a hemiacetal intermediate, followed by its conversion to the final acetal product.

Phase 1: Hemiacetal Formation
  • Protonation of the Carbonyl: The reaction initiates with the protonation of the aldehyde's carbonyl oxygen by the acid catalyst (H-A). This step creates a resonance-stabilized intermediate where the positive charge is shared between the oxygen and carbon, rendering the carbon significantly more electrophilic.[3][10]

  • Nucleophilic Attack: A hydroxyl group from the 1,2-propanediol molecule acts as a nucleophile, attacking the activated carbonyl carbon. This forms a new carbon-oxygen bond.

  • Deprotonation: A base in the reaction medium (e.g., the conjugate base of the catalyst, A⁻, or another alcohol molecule) removes the proton from the newly added hydroxyl group, yielding a neutral hemiacetal intermediate.[3] This intermediate exists in equilibrium with the starting materials.[8]

Phase 2: Acetal Formation and Ring Closure
  • Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst. This is a critical step as it converts the poor leaving group (-OH) into an excellent leaving group (H₂O).[4][5]

  • Loss of Water: The protonated hydroxyl group departs as a water molecule. The resulting species is a resonance-stabilized oxonium ion, which is a key electrophilic intermediate.[5][10]

  • Intramolecular Nucleophilic Attack: The second hydroxyl group of the 1,2-propanediol backbone, now tethered to the molecule, performs an intramolecular nucleophilic attack on the electrophilic carbon. This cyclization step is entropically favored and results in the formation of the five-membered dioxolane ring.[3][6]

  • Final Deprotonation: A base removes the final proton from the ring's oxygen atom, regenerating the acid catalyst and yielding the final product, 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole.[5]

Below is a visual representation of the step-by-step mechanism.

ReactionMechanism Figure 1. Acid-Catalyzed Acetalization Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Piperonal Piperonal (Aldehyde) ProtonatedAldehyde 1. Protonated Aldehyde (Activated) Piperonal->ProtonatedAldehyde Protonation Propanediol 1,2-Propanediol Hemiacetal 2. Hemiacetal Intermediate Catalyst_In H-A (Acid Catalyst) ProtonatedAldehyde->Hemiacetal Nucleophilic Attack (by Propanediol) ProtonatedHemiacetal 3. Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal Protonation OxoniumIon 4. Oxonium Ion + H₂O ProtonatedHemiacetal->OxoniumIon Loss of H₂O Acetal Final Acetal Product OxoniumIon->Acetal Intramolecular Attack & Deprotonation Catalyst_Out H-A (Catalyst Regenerated)

Caption: Figure 1. Acid-Catalyzed Acetalization Mechanism.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, where the successful removal of water serves as an in-process control for reaction completion.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
3,4-Methylenedioxybenzaldehyde (Piperonal)≥99%Sigma-AldrichStarting aldehyde.
1,2-Propanediol (Propylene Glycol)Anhydrous, ≥99.5%Sigma-AldrichReactant diol. Must be anhydrous.
p-Toluenesulfonic acid monohydrate (p-TsOH)≥98.5%Acros OrganicsAcid catalyst. A solid, making it easier to handle than liquid acids.[11]
TolueneAnhydrous, ≥99.8%Fisher ScientificSolvent for azeotropic water removal.[6][12]
Saturated Sodium Bicarbonate SolutionACS GradeLabChemFor neutralizing the acid catalyst during work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWRDrying agent.
Diethyl Ether / Ethyl AcetateACS GradeVWRSolvents for extraction and chromatography.
Silica Gel60 Å, 230-400 meshSorbent Tech.For column chromatography if further purification is needed.
Equipment
  • Round-bottom flask (appropriate size)

  • Dean-Stark apparatus and condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-methylenedioxybenzaldehyde (10.0 g, 66.6 mmol).

  • Addition of Reagents: Add anhydrous toluene (100 mL), followed by 1,2-propanediol (5.58 g, 73.3 mmol, 1.1 eq). A slight excess of the diol helps drive the reaction forward.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.13 g, 0.67 mmol, 0.01 eq). Catalytic amounts are sufficient to facilitate the reaction.[2]

  • Azeotropic Distillation: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux (approx. 110-111 °C for toluene).

    • Causality Insight: Heating and the use of the Dean-Stark trap are the most critical steps. As the reaction proceeds, the water byproduct forms an azeotrope with toluene, distills into the Dean-Stark trap, and separates from the less dense toluene, which returns to the flask. This physical removal of water is essential to shift the reaction equilibrium towards the product, in accordance with Le Châtelier's principle.[3][5][6]

  • Monitoring the Reaction: Continue refluxing for 3-5 hours, or until the theoretical amount of water (approx. 1.2 mL) has been collected in the Dean-Stark trap. The cessation of water collection is the primary indicator of reaction completion.

  • Reaction Quench and Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the p-TsOH catalyst. Then, wash with brine (1 x 50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product. Reported yields for similar syntheses are typically in the range of 79-89%.[2]

Summary of Reaction Parameters
ParameterValue / ConditionRationale
Stoichiometry (Diol:Aldehyde)1.1 : 1.0A slight excess of the diol ensures complete conversion of the limiting aldehyde.
Catalyst Loading1 mol%Sufficient to catalyze the reaction without promoting side reactions.[2]
SolventAnhydrous TolueneForms an azeotrope with water for efficient removal.[6]
TemperatureReflux (~111 °C)Provides the necessary activation energy and facilitates azeotropic distillation.
Reaction Time3-5 hours (or until water collection ceases)Dependent on scale and efficiency of water removal.

Conclusion

The synthesis of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole is a robust and high-yielding reaction when key principles of chemical equilibrium are respected. A thorough understanding of the acid-catalyzed acetalization mechanism reveals the critical role of the catalyst in activating the carbonyl substrate and the necessity of removing the water byproduct to ensure reaction completion. The protocol detailed herein provides a reliable and scalable method for producing this valuable chemical intermediate.

References

  • OpenStax. (2023, September 20). 19.10 Nucleophilic Addition of Alcohols: Acetal Formation. Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. Formation and Reactions of Acetals. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 4). 16.4: Acetal Formation. Retrieved from [Link]

  • Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • Organic Chemistry Portal. Acetal synthesis by acetalization or ring closure. Retrieved from [Link]

  • Wikipedia. Acetal. Retrieved from [Link]

  • Leah4Sci. (2018, March 21). Acetal and Hemiacetal Formation Reaction Mechanism From Aldehydes and Ketones. YouTube. Retrieved from [Link]

  • Worldresearchersassociations.Com. Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Retrieved from [Link]

  • Organic Chemistry Tutor. (2024, March 6). Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product. YouTube. Retrieved from [Link]

  • Supporting Information. Synthesis of Grignard reagent 13. Retrieved from [Link]

  • MySkinRecipes. 5-(4-Methyl-1,3-Dioxolan-2-yl)-1,3-Benzodioxole. Retrieved from [Link]

Sources

Laboratory Scale Synthesis of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, reliable, and scientifically-grounded protocol for the laboratory-scale synthesis of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole, also known as Heliotropin Propylene Glycol Acetal. This compound serves as a valuable intermediate in the synthesis of various organic molecules. The procedure detailed herein is an acid-catalyzed acetalization of piperonal with 1,2-propanediol, employing a Dean-Stark apparatus to ensure a high-yield conversion by continuous removal of water. This document offers in-depth insights into the reaction mechanism, safety precautions, purification techniques, and characterization of the final product, designed to be a self-validating guide for researchers in the field of organic synthesis.

Introduction and Scientific Background

5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole is a key synthetic intermediate. The core of this synthesis is the protection of the aldehyde functional group of piperonal as a cyclic acetal. Acetal formation is a reversible reaction, and to drive the equilibrium towards the product, the water formed as a byproduct must be removed from the reaction mixture.[1] This is effectively achieved through azeotropic distillation using a Dean-Stark apparatus.

The reaction is catalyzed by an acid, typically a non-nucleophilic acid such as p-toluenesulfonic acid (p-TSA). The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the diol.[2]

Reaction Scheme and Mechanism

The overall reaction is as follows:

Mechanism of Acid-Catalyzed Acetal Formation:

  • Protonation of the Carbonyl Oxygen: The acid catalyst (H⁺) protonates the carbonyl oxygen of piperonal, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: One of the hydroxyl groups of 1,2-propanediol acts as a nucleophile and attacks the activated carbonyl carbon, forming a hemiacetal intermediate.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to the other hydroxyl group of the hemiacetal.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized oxonium ion.

  • Intramolecular Cyclization: The second hydroxyl group of the diol attacks the carbocation, leading to the formation of the five-membered dioxolane ring.

  • Deprotonation: The acid catalyst is regenerated by the removal of a proton from the oxonium ion, yielding the final acetal product.

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )AmountMoles
PiperonalC₈H₆O₃150.1315.0 g0.1
1,2-PropanediolC₃H₈O₂76.099.13 g (8.8 mL)0.12
p-Toluenesulfonic acid monohydrateC₇H₈O₃S·H₂O190.220.19 g0.001
TolueneC₇H₈92.14150 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-50 mL-
Brine (Saturated NaCl solution)NaCl(aq)-50 mL-
Anhydrous Magnesium SulfateMgSO₄120.37--
Silica Gel (for column chromatography)SiO₂---
Hexane (for column chromatography)C₆H₁₄---
Ethyl Acetate (for column chromatography)C₄H₈O₂---

Equipment

  • 250 mL round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves.

Experimental Protocol

Reaction Setup

Workflow A Combine Piperonal, 1,2-Propanediol, p-TSA, and Toluene in a 250 mL round-bottom flask. B Assemble the Dean-Stark apparatus and reflux condenser. A->B Setup C Heat the mixture to reflux with vigorous stirring. B->C Initiate Reaction D Monitor the reaction by observing water collection in the Dean-Stark trap. C->D Reaction Progress E Once the theoretical amount of water is collected (approx. 1.8 mL), cool the reaction to room temperature. D->E Completion F Transfer the reaction mixture to a separatory funnel. E->F Work-up G Wash with saturated NaHCO₃ solution. F->G Purification H Wash with brine. G->H Purification I Dry the organic layer over anhydrous MgSO₄. H->I Purification J Filter and concentrate the solution under reduced pressure. I->J Purification K Purify the crude product by column chromatography. J->K Chromatography L Characterize the purified product. K->L Analysis

Sources

Applications of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole in Organic Synthesis: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Intermediate

In the landscape of modern organic synthesis, the strategic use of protecting groups is paramount for achieving complex molecular architectures. 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole, also known by its common synonyms Heliotropin propylene glycol acetal and Piperonal propyleneglycol acetal, serves as a quintessential example of a protected aldehyde that opens doors to a variety of synthetic transformations. This application note provides an in-depth exploration of the synthesis, applications, and deprotection of this valuable intermediate, offering detailed protocols and mechanistic insights for researchers, medicinal chemists, and professionals in drug development.

The core structure features the pharmacologically significant 1,3-benzodioxole moiety, found in numerous natural products and active pharmaceutical ingredients.[1] The aldehyde group of the parent compound, piperonal (heliotropin), is masked as a propylene glycol acetal. This protection strategy is crucial as it allows for selective reactions on the aromatic ring and other parts of the molecule that would otherwise be incompatible with a free aldehyde. The acetal is stable under neutral and basic conditions, yet can be readily cleaved under acidic conditions to regenerate the aldehyde, making it an ideal protecting group for multi-step syntheses.[2]

This guide will delve into the practical applications of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole, focusing on its role as a precursor for derivatization of the benzodioxole ring system through key reactions such as electrophilic aromatic substitution and metalation.

Core Applications: A Gateway to Novel Benzodioxole Derivatives

The primary utility of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole lies in its ability to act as a stable, yet readily deprotectable, precursor to substituted piperonal derivatives. The electron-donating nature of the methylenedioxy and dioxolane groups activates the aromatic ring towards electrophilic substitution, while the acetal moiety allows for the use of organometallic reagents that would otherwise react with a free aldehyde.

Synthesis of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole: The Protection Step

The synthesis of the title compound is a straightforward acid-catalyzed acetalization of piperonal with 1,2-propanediol. This reaction is typically driven to completion by the removal of water, often using a Dean-Stark apparatus or a dehydrating agent.

Diagram 1: Synthesis of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole

G cluster_reactants Reactants Piperonal Piperonal Product 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole Piperonal->Product PropyleneGlycol 1,2-Propanediol PropyleneGlycol->Product AcidCatalyst H+ AcidCatalyst->Product  cat. Water - H2O Product->Water  (removal)

Caption: Acid-catalyzed acetalization of piperonal.

Protocol 1: Synthesis of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole

Reagent MW Amount Moles Equivalents
Piperonal150.1315.0 g0.101.0
1,2-Propanediol76.099.1 g (8.7 mL)0.121.2
p-Toluenesulfonic acid monohydrate190.220.19 g0.0010.01
Toluene-100 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add piperonal (15.0 g, 0.10 mol), 1,2-propanediol (9.1 g, 0.12 mol), p-toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol), and toluene (100 mL).

  • Heat the mixture to reflux with vigorous stirring. The azeotropic removal of water will be observed in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation to yield 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole as a colorless to pale yellow oil.

Application in Electrophilic Aromatic Substitution: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[3][4][5] The 1,3-benzodioxole ring system is sufficiently activated to undergo this reaction. By protecting the existing aldehyde of piperonal as an acetal, a second formyl group can be introduced onto the aromatic ring.

Diagram 2: Vilsmeier-Haack Formylation

G Start 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole Reagent Vilsmeier Reagent (POCl3, DMF) Start->Reagent Intermediate Iminium Salt Intermediate Reagent->Intermediate Electrophilic Attack Hydrolysis Aqueous Workup (H2O) Intermediate->Hydrolysis Product Formylated Product Hydrolysis->Product Hydrolysis

Caption: Vilsmeier-Haack reaction workflow.

Protocol 2: Vilsmeier-Haack Formylation of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole

Reagent MW Amount Moles Equivalents
5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole208.2110.4 g0.051.0
Phosphorus oxychloride (POCl₃)153.338.4 g (5.1 mL)0.0551.1
N,N-Dimethylformamide (DMF)73.0950 mL--

Procedure:

  • In a three-necked round-bottom flask fitted with a dropping funnel, a thermometer, and a nitrogen inlet, cool N,N-dimethylformamide (50 mL) to 0 °C in an ice-water bath.

  • Add phosphorus oxychloride (8.4 g, 0.055 mol) dropwise to the DMF with stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Cool the mixture back to 0 °C and add a solution of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole (10.4 g, 0.05 mol) in DMF (20 mL) dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat at 60 °C for 2-3 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice (200 g) and saturated aqueous sodium acetate solution (100 mL).

  • Stir the mixture for 1 hour, then extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with water (2 x 50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the formylated product.

Directed Ortho-Metalation: A Regioselective Functionalization Strategy

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings.[6][7][8] The oxygen atoms of the acetal and the methylenedioxy group can act as directing groups, facilitating deprotonation at an adjacent ortho position by a strong base like n-butyllithium. The resulting aryllithium species can then be quenched with various electrophiles.

Diagram 3: Directed Ortho-Metalation and Electrophilic Quench

G Start 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole Base n-BuLi, THF, -78 °C Start->Base Intermediate Aryllithium Intermediate Base->Intermediate Deprotonation Electrophile Electrophile (E+) Intermediate->Electrophile Product Ortho-functionalized Product Electrophile->Product Quenching

Caption: Directed ortho-metalation workflow.

Protocol 3: Ortho-Bromination via Directed Metalation

Reagent MW Amount Moles Equivalents
5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole208.214.16 g0.021.0
n-Butyllithium (2.5 M in hexanes)64.068.8 mL0.0221.1
1,2-Dibromoethane187.864.13 g (1.9 mL)0.0221.1
Tetrahydrofuran (THF), anhydrous-50 mL--

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole (4.16 g, 0.02 mol) in anhydrous THF (50 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (8.8 mL of a 2.5 M solution in hexanes, 0.022 mol) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add a solution of 1,2-dibromoethane (4.13 g, 0.022 mol) in anhydrous THF (10 mL) dropwise.

  • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm slowly to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extract the mixture with diethyl ether (3 x 40 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the ortho-brominated product.

Deprotection: Regenerating the Aldehyde

The final step in many synthetic sequences involving 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole is the deprotection of the acetal to reveal the aldehyde functionality. This is typically achieved under mild acidic conditions.

Protocol 4: Acid-Catalyzed Deprotection

Reagent MW Amount Moles Equivalents
Substituted Acetal-1.0 g-1.0
Acetone58.0820 mL--
Water18.025 mL--
p-Toluenesulfonic acid monohydrate190.2250 mg0.26 mmolcatalytic

Procedure:

  • Dissolve the substituted 5-(4-methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole derivative (1.0 g) in a mixture of acetone (20 mL) and water (5 mL) in a round-bottom flask.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (50 mg).

  • Stir the mixture at room temperature and monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Neutralize the reaction with saturated aqueous sodium bicarbonate solution.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the deprotected aldehyde. Further purification can be achieved by recrystallization or column chromatography if necessary.

Conclusion: A Versatile Tool for Synthetic Innovation

5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole is a highly valuable and versatile intermediate in organic synthesis. Its utility stems from the robust nature of the propylene glycol acetal protecting group, which allows for a wide range of chemical transformations on the benzodioxole core that would be otherwise inaccessible with a free aldehyde. The straightforward protection and deprotection protocols, coupled with its application in powerful synthetic methods such as the Vilsmeier-Haack reaction and directed ortho-metalation, make it an indispensable tool for the synthesis of complex molecules in the pharmaceutical, fragrance, and materials science industries. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and its derivatives.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of piperonal.
  • Google Patents. (n.d.). Synthesis of (S)-α-methyl-1,3-benzodioxole-5-ethanol and derivatives.
  • PubMed. (2004). Synthesis of 5'-C-methyl-1',3'-dioxolan-4'-yl nucleosides. Retrieved from: [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from: [Link]

  • Myers, A. G. (n.d.). Directed (ortho) Metallation. Andrew G. Myers Research Group, Harvard University. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from: [Link]

  • Sciencemadness.org. (2022). Bromination of 1,3 benzodioxole to 5-Bromo-1,3-benzodioxole? Retrieved from: [Link]

  • YMER. (n.d.). A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. Retrieved from: [Link]

  • Google Patents. (n.d.). Synthetic method of piperonal.
  • MDPI. (2010). 5-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl. Retrieved from: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from: [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from: [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from: [Link]

  • ResearchGate. (n.d.). An Operationally Simple Aqueous Suzuki-Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Retrieved from: [Link]

  • PubChem. (n.d.). Piperonal propyleneglycol acetal. Retrieved from: [Link]

  • Myers, A. G. (n.d.). ortho metalation. Andrew G. Myers Research Group, Harvard University. Retrieved from: [Link]

  • Sciencemadness.org. (2012). Vilsmeier-Haack Piperonal Synthesis. Retrieved from: [Link]

  • Organic Chemistry Portal. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Retrieved from: [Link]

  • RSC Publishing. (n.d.). Diphenyl-benzo[9][10]dioxole-4-carboxylic acid pentafluorophenyl ester: a convenient catechol precursor in the synthesis of siderophore vectors suitable for antibiotic Trojan horse strategies. Retrieved from: [Link]

  • PubMed. (2007). Directed ortho metalation-cross coupling strategies. N-cumyl arylsulfonamides. Facile deprotection and expedient route to 7- and 4,7-substituted saccharins. Retrieved from: [Link]

  • ChemRxiv. (n.d.). Acetal Formation of Flavoring Agents with Propylene Glycol in E-cigarettes: Impacts on Indoor Partitioning and Thirdhand Exposure. Retrieved from: [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from: [Link]

Sources

Application Notes & Protocols: 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole as a Co-Initiator in Photocuring Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide on the application of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole as a catalytic component in photocurable formulations. Contrary to functioning as a traditional catalyst, its primary role is as a high-efficiency co-initiator within a Type II photoinitiator system. This guide elucidates the underlying photochemical mechanisms, offers comparative advantages over conventional co-initiators, and provides detailed protocols for its use in initiating free-radical polymerization of acrylate-based resins. The information presented is intended to enable researchers and professionals in materials science and drug development to effectively utilize this compound in applications such as coatings, adhesives, and 3D printing.

Introduction: The Catalytic Role of Benzodioxole Derivatives in Photochemistry

5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole is a specialized organic compound whose catalytic activity is realized in the realm of photopolymerization. It functions as a co-initiator, a critical component of a Type II photoinitiator system, to accelerate the curing of photocurable compounds upon exposure to a light source.[1] In such systems, the co-initiator does not absorb light itself but rather interacts with an excited-state photosensitizer (the primary photoinitiator) to generate the free radicals necessary to initiate polymerization.

The benzodioxole moiety is the active component in this catalytic process. Research has demonstrated that benzodioxole derivatives can serve as effective hydrogen donors, rivaling or even exceeding the performance of commonly used tertiary amines.[2][3] Key advantages of using benzodioxole-based co-initiators include similar reactivity to amines but with significantly reduced yellowing of the cured product and lower toxicity, which are critical considerations in biomedical and high-performance coating applications.[3][4][5]

The substituent at the 5-position of the benzodioxole ring, in this case, the 4-methyl-1,3-dioxolan-2-yl group, can influence the electronic properties of the molecule and thus modulate its reactivity and efficiency as a co-initiator.[2]

Mechanism of Catalytic Action: Type II Photoinitiation

The catalytic cycle of a Type II photoinitiator system involving 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole can be broken down into three primary stages: Photoexcitation, Radical Generation, and Polymerization.

  • Photoexcitation: A photosensitizer (PS), such as benzophenone (BP) or a thioxanthone derivative (TX), absorbs photons from a suitable light source (e.g., a mercury lamp or LED) and is promoted from its ground state (S₀) to an excited singlet state (S₁), which then typically undergoes intersystem crossing (ISC) to a more stable, longer-lived triplet state (T₁).

  • Radical Generation (The Catalytic Step): The excited triplet state photosensitizer (PS (T₁)) is a potent oxidizing agent. It undergoes a bimolecular reaction with the 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole (BDO derivative), which acts as a hydrogen donor. The photosensitizer abstracts a hydrogen atom from the methylene group of the benzodioxole ring, generating a ketyl radical from the photosensitizer and a highly reactive benzodioxolyl radical.

  • Polymerization Initiation: The benzodioxolyl radical is the primary species that initiates the polymerization of monomers, such as acrylates, by attacking the carbon-carbon double bond and starting the chain reaction.

The overall workflow is depicted in the diagram below.

G cluster_excitation Step 1: Photoexcitation cluster_catalysis Step 2: Radical Generation cluster_polymerization Step 3: Polymerization PS_ground Photosensitizer (PS) Ground State (S₀) PS_excited Excited Photosensitizer (PS*) Triplet State (T₁) PS_ground->PS_excited Light (hν) Intersystem Crossing BDO 5-(4-Methyl-1,3-dioxolan-2-yl) -1,3-benzodioxole (Co-initiator) Ketyl_Radical Ketyl Radical (PS-H•) PS_excited->Ketyl_Radical Hydrogen Abstraction BDO_Radical Benzodioxolyl Radical (BDO•) PS_excited->BDO_Radical BDO->BDO_Radical Monomer Acrylate Monomer (M) BDO_Radical->Monomer Polymer Growing Polymer Chain (BDO-M-M•) Monomer->Polymer Chain Propagation

Caption: Mechanism of Type II photoinitiation using a benzodioxole co-initiator.

Application Protocols

This section provides detailed protocols for utilizing 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole in a typical UV-curable acrylate formulation.

Materials and Reagents
ComponentSupplierPurityPurpose
5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxoleChemical Supplier>95%Co-initiator
Benzophenone (BP)Sigma-Aldrich>99%Photosensitizer (Type II Photoinitiator)
Trimethylolpropane Triacrylate (TMPTA)Monomer Supplier>98%Crosslinking Monomer
Reactive Diluent (e.g., HDDA)Monomer Supplier>98%Viscosity control
UV Curing Systeme.g., Mercury LampN/ALight source (e.g., 365 nm)
Protocol 1: Preparation of a Standard UV-Curable Formulation

This protocol describes the preparation of a 10g stock formulation. All steps should be performed under yellow light or in a dark room to prevent premature curing.

  • Weighing Components: In a 20 mL amber glass vial, accurately weigh the components according to the table below. It is recommended to add the solid components (Benzophenone, Benzodioxole derivative) first, followed by the liquid monomers.

ComponentWeight %Weight (g) for 10g Batch
Trimethylolpropane Triacrylate (TMPTA)94%9.40
Benzophenone (BP)3%0.30
5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole3%0.30
  • Dissolution: Tightly cap the vial and mix the contents using a vortex mixer or a magnetic stirrer at room temperature until all solid components are completely dissolved. Gentle heating (up to 40°C) can be applied to expedite dissolution if necessary.

  • Degassing: To remove dissolved air which can inhibit polymerization, place the vial in a vacuum desiccator for 10-15 minutes or until bubble formation ceases.

  • Storage: Store the prepared resin formulation in the amber vial at 2-8°C, protected from light.[6] The formulation is typically stable for several weeks under these conditions.

Protocol 2: UV Curing and Characterization

This protocol outlines the procedure for curing the formulation and performing a basic characterization of the cured film.

  • Sample Preparation: Apply a thin film of the prepared resin onto a glass slide or a suitable substrate. Use a film applicator or a doctor blade to ensure a uniform thickness (e.g., 50 µm).

  • UV Curing: Place the coated substrate in a UV curing chamber. Expose the sample to UV radiation (e.g., medium-pressure mercury lamp, 365 nm LED) with a defined intensity (e.g., 100 mW/cm²). Curing time will vary based on light intensity and film thickness but typically ranges from a few seconds to a minute.

  • Cure Monitoring (Real-Time FT-IR): The kinetics of the polymerization can be monitored in real-time by tracking the disappearance of the acrylate C=C bond peak (typically around 1635 cm⁻¹) using an FT-IR spectrometer equipped with a UV light guide.[2]

  • Post-Cure Evaluation (Tack-Free Test): Immediately after curing, gently touch the surface of the film with a cotton swab. A "tack-free" surface indicates a high degree of surface cure.

  • Solvent Resistance Test: After 24 hours of post-curing in the dark, perform a solvent wipe test (e.g., with acetone or methyl ethyl ketone) to assess the degree of crosslinking and overall cure. The number of double rubs required to damage the film is a measure of its solvent resistance.

Experimental Workflow and Data Interpretation

The following diagram illustrates the complete workflow from formulation to characterization.

G cluster_prep Formulation Preparation cluster_cure Curing Process cluster_char Characterization weigh 1. Weigh Components (Monomer, PS, BDO) mix 2. Mix until Dissolved weigh->mix degas 3. Degas under Vacuum mix->degas apply 4. Apply Thin Film on Substrate degas->apply cure 5. Expose to UV Light apply->cure ftir 6a. Real-Time FT-IR (Cure Kinetics) cure->ftir tack 6b. Tack-Free Test (Surface Cure) cure->tack solvent 6c. Solvent Resistance (Crosslinking) cure->solvent

Caption: Experimental workflow for using the benzodioxole co-initiator.

Data Interpretation:

  • FT-IR Data: A rapid decrease in the acrylate peak area indicates high photoinitiation efficiency. The final conversion percentage can be calculated to compare different formulations.

  • Tack-Free Time: A shorter time to achieve a tack-free surface suggests efficient surface curing, which is often a challenge in photopolymerization due to oxygen inhibition. The benzodioxole system's high reactivity can help overcome this.

  • Solvent Resistance: A higher number of solvent rubs before film failure corresponds to a higher crosslink density and a more robustly cured material.

Safety and Handling

  • Always handle 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole and all other chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for detailed toxicological and handling information before use.[7]

  • UV radiation is harmful to eyes and skin. Ensure proper shielding is in place when operating the UV curing system.

Conclusion

5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole serves as a highly effective co-initiator for Type II photopolymerization reactions. Its catalytic role is to generate initiating free radicals upon interaction with an excited-state photosensitizer. This benzodioxole derivative offers a compelling alternative to traditional amine-based co-initiators, providing high reactivity with the added benefits of reduced yellowing and lower toxicity. The protocols and mechanistic insights provided in this guide are designed to equip researchers with the foundational knowledge to successfully implement this compound in their photocurable systems.

References

Application Notes & Experimental Protocols: 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole, also known by synonyms such as Piperonal Propylene Glycol Acetal or Heliotropyl Propylene Glycol Acetal, is a versatile chemical intermediate of significant interest to researchers in synthetic chemistry, drug development, and fragrance science.[1][2][3] Its molecular structure is characterized by a 1,3-benzodioxole core, a moiety found in numerous natural products and pharmacologically active compounds, and a 4-methyl-1,3-dioxolan group.[4] This dioxolane group functions as a stable protecting group for the aldehyde functionality of piperonal (heliotropin).

This guide provides an in-depth exploration of the experimental procedures involving this compound. It is designed to move beyond simple instructional steps, offering insights into the strategic rationale behind its use as a protected aldehyde and as a building block in complex organic synthesis. The protocols herein are presented as self-validating systems, incorporating methods for reaction monitoring and product characterization to ensure scientific rigor.

Section 1: Physicochemical Properties and Safe Handling

A thorough understanding of a compound's properties is fundamental to its effective and safe use in any experimental context. The key physicochemical data for 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole are summarized below.

PropertyValueSource(s)
CAS Number 61683-99-6[1][5]
Molecular Formula C₁₁H₁₂O₄[3]
Molecular Weight 208.21 g/mol [6]
Appearance Colorless to light yellow liquid[7]
Boiling Point 145°C @ 1.5 mmHg[8]
Flash Point 128.89°C (264.00°F)[2]
Solubility Soluble in alcohol; sparingly soluble in water[2][4]
Purity Commercially available in purities of 95-99%[1][7]
Safety and Hazard Information

As a prerequisite to any experimental work, a comprehensive risk assessment must be conducted. This compound is classified with the following hazards:

  • H315: Causes skin irritation.[6][8]

  • H319: Causes serious eye irritation.[6][8]

Mandatory Handling Precautions:

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles conforming to EN 166 (EU) or NIOSH (US) standards, and a lab coat.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[8]

  • Spill & First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.[8]

Section 2: Core Application: Acetal Deprotection to Regenerate Piperonal

The primary utility of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole is to serve as a stable precursor to piperonal. The acetal linkage is robust under neutral and basic conditions but is readily cleaved under acidic conditions to regenerate the parent aldehyde. This process, known as deprotection or hydrolysis, is a cornerstone of its application.

Workflow: Acid-Catalyzed Acetal Hydrolysis

start 5-(4-Methyl-1,3-dioxolan-2-yl) -1,3-benzodioxole product Piperonal (3,4-Methylenedioxybenzaldehyde) start->product Hydrolysis reagents Acid Catalyst (e.g., HCl) Solvent (e.g., Acetone/H₂O) reagents->start

Caption: Workflow for the deprotection of the acetal to yield piperonal.

Protocol 2.1: Hydrolysis of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole

Principle: This protocol employs dilute hydrochloric acid to catalyze the hydrolysis of the acetal. The reaction is performed in a mixture of acetone and water to ensure the solubility of both the organic substrate and the aqueous acid.

Materials:

  • 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole

  • Acetone

  • 2 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (24.0 mmol) of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole in 50 mL of acetone.

  • To the stirring solution, add 25 mL of 2 M HCl.

  • Heat the reaction mixture to 40-45°C and let it stir for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress using TLC (eluent: 3:1 Hexanes/Ethyl Acetate). The starting material (acetal) will have a higher Rf value than the more polar product (piperonal). The reaction is complete when the starting material spot is no longer visible by UV light or staining.

  • After completion, cool the mixture to room temperature and remove the acetone using a rotary evaporator.

  • Transfer the remaining aqueous solution to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

  • Combine the organic layers and wash sequentially with 30 mL of saturated NaHCO₃ solution (to neutralize excess acid) and 30 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield crude piperonal.

  • Purification & Validation: The resulting solid can be purified by recrystallization from ethanol/water. The identity and purity of the product, piperonal, should be confirmed by melting point analysis (expected: 35-39°C) and ¹H NMR spectroscopy.

Section 3: Application as a Protected Building Block in Multi-Step Synthesis

Expert Rationale: In organic synthesis, protecting groups are critical tools. The aldehyde group is sensitive to nucleophiles and certain oxidizing/reducing agents. By converting it to the propylene glycol acetal, its reactivity is masked. This allows for chemical transformations on other parts of the molecule, such as the aromatic ring, that would otherwise be incompatible. The 1,3-benzodioxole ring system is a frequent target for functionalization in the development of novel pharmaceutical agents.[9][10]

Workflow: Multi-Step Synthesis Using the Protected Aldehyde

A Starting Material (Protected Piperonal) B Step 1: Ring Functionalization (e.g., Bromination) A->B Reagents: NBS C Step 2: C-C Bond Formation (e.g., Suzuki Coupling) B->C Reagents: Ar-B(OH)₂, Pd Catalyst, Base D Step 3: Deprotection (Acid Hydrolysis) C->D Reagents: Acid, H₂O E Final Product (Functionalized Piperonal) D->E

Caption: Logical flow for using the title compound in a multi-step synthesis.

Protocol 3.1: Suzuki-Miyaura Cross-Coupling (Illustrative)

Principle: This protocol describes a hypothetical yet mechanistically sound Suzuki-Miyaura coupling reaction. This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds. The protocol assumes the availability of a brominated analogue of the title compound, which could be synthesized via electrophilic aromatic substitution. The stability of the acetal protecting group is crucial for the success of this reaction.[9]

Materials:

  • 5-Bromo-6-(4-methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole (Hypothetical starting material)

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) catalyst (e.g., PdCl₂(PPh₃)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To an oven-dried, three-neck flask under an inert atmosphere, add the brominated acetal (1.0 eq), arylboronic acid (1.2 eq), K₂CO₃ (2.5 eq), PdCl₂(PPh₃)₂ (0.03 eq), and PPh₃ (0.06 eq).

  • Causality Note: The palladium catalyst is the engine of the C-C bond formation. The added phosphine ligand helps stabilize the catalyst and facilitate the reaction cycle. The potassium carbonate base is essential for the transmetalation step of the catalytic cycle.

  • Add a degassed solvent mixture (e.g., 4:1:1 Toluene/Ethanol/Water) to the flask.

  • Heat the reaction mixture to reflux (approx. 80-90°C) and stir vigorously for 8-12 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting bromide.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the crude product using column chromatography on silica gel.

  • Validation: The structure of the coupled product should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to the deprotection step (as described in Protocol 2.1) to yield the final functionalized aldehyde.

Section 4: Analytical Characterization Data

Accurate characterization is essential for validating experimental outcomes. Below is a table of representative analytical data.

CompoundTechniqueExpected Observations
5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole ¹H NMRSignals for the benzodioxole protons (~6.7-7.0 ppm), the methylene bridge protons (-O-CH₂-O-, ~5.9 ppm), the acetal proton (-O-CH-O-, ~5.7 ppm), and the propylene glycol moiety protons.[9]
IRC-O-C stretching frequencies (ethers, acetal), aromatic C-H and C=C stretching.[11]
Piperonal (Product of Deprotection) ¹H NMRAppearance of a characteristic aldehyde proton signal (-CHO) downfield (~9.8 ppm) and disappearance of the acetal and propylene glycol signals.
Melting Point35-39 °C

Conclusion

5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole is more than a mere chemical; it is a strategic tool for synthetic chemists. Its primary role as a stable, protected version of piperonal enables complex molecular architectures to be built by allowing for selective reactions on the benzodioxole core.[12] The protocols and principles detailed in this guide underscore its value, providing researchers, scientists, and drug development professionals with the foundational knowledge to effectively integrate this compound into their synthetic programs.

References

  • PubChem. Piperonal propyleneglycol acetal | C11H12O4 | CID 101144. Available from: [Link]

  • Perflavory. heliotropyl propylene glycol acetal, 61683-99-6. Available from: [Link]

  • MySkinRecipes. 5-(4-Methyl-1,3-Dioxolan-2-yl)-1,3-Benzodioxole. Available from: [Link]

  • Worldresearchersassociations.com. Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Available from: [Link]

  • precisionFDA. PIPERONAL PROPYLENEGLYCOL ACETAL. Available from: [Link]

  • Grokipedia. 1,3-Benzodioxole. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Landscape: Properties and Applications of 5-Methyl-1,3-benzodioxole. Available from: [Link]

  • SpectraBase. 1,3-Benzodioxole, 5-(4-methyl-1,3-dioxolan-2-yl)- - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]

  • Flavor and Extract Manufacturers Association. PIPERONAL PROPYLENEGLYCOL ACETAL | FEMA 4622. Available from: [Link]

  • Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-859. Available from: [Link]

  • MDPI. (E)-1-(Benzo[d][5][7]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. Molbank 2018, 2018(3), M1009. Available from: [Link]

  • LookChem. 1,3-Benzodioxole, 5-[(2-methyl-1,3-dioxolan-2-yl)methyl]. Available from: [Link]

  • Sciencemadness.org. Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors. Available from: [Link]

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Application Notes and Protocols for the Quantification of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Abstract

This document provides a comprehensive guide to the analytical quantification of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole. This compound, a derivative of 1,3-benzodioxole, has applications as a precursor in the synthesis of natural products and pharmaceuticals.[1][2] Accurate and precise quantification is paramount for quality control, stability testing, and pharmacokinetic studies. These application notes detail robust and validated methodologies using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the causality behind experimental choices and adherence to international validation standards.

Introduction to 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole

5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole is a heterocyclic organic compound with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol .[3][4] It exists as a liquid at room temperature and possesses a structure that combines a benzodioxole moiety with a substituted dioxolane ring.[3][5] The 1,3-benzodioxole scaffold is a key structural feature in numerous natural products and synthetic compounds with diverse biological activities.[5][6] Given its potential role as a synthetic intermediate, the development of reliable analytical methods for its quantification is essential for ensuring product quality and consistency in research and development. This guide provides detailed protocols for three orthogonal analytical techniques, ensuring a comprehensive approach to the quantification of this molecule.

Method Selection and Rationale

The choice of an analytical method is dictated by the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis. For 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole, a multi-faceted approach is recommended.

  • High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantification of non-volatile and thermally stable compounds.[7] Given the aromatic nature of the benzodioxole ring system, UV detection is a suitable choice for HPLC analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[8] The relatively low molecular weight and potential volatility of the target compound make it amenable to GC-MS analysis, which offers high sensitivity and specificity.

  • Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy provides a direct and primary method for the quantification of organic molecules without the need for a reference standard of the same compound.[9] This makes it an invaluable tool for purity assessment and the certification of reference materials.

The following sections provide detailed protocols for each of these techniques, developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure accuracy, precision, and reliability.[10][11]

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quality control and assay of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole in bulk materials and simple formulations.

Principle and Causality

Reversed-phase HPLC separates compounds based on their hydrophobicity. The nonpolar stationary phase (C18) retains the analyte, while a polar mobile phase elutes it. The proportion of organic solvent in the mobile phase is optimized to achieve a suitable retention time and peak shape. UV detection is employed, leveraging the chromophoric nature of the benzodioxole ring to provide a quantifiable signal.

Experimental Protocol

3.2.1. Instrumentation and Materials

  • HPLC system with a UV detector, C18 column (e.g., 5 µm, 4.6 x 250 mm)[7]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Reference standard of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole (purity ≥ 99.0%)[3]

  • Volumetric flasks, pipettes, and syringes

3.2.2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min[7]

  • Column Temperature: 30 °C

  • Detection Wavelength: 288 nm (based on the UV absorbance of the benzodioxole moiety)

  • Injection Volume: 10 µL

3.2.3. Sample and Standard Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh a quantity of the sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Further dilute as necessary to fall within the calibration range.

3.2.4. Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis prep_standard Prepare Standard Solutions inject_standard Inject Standards & Build Calibration Curve prep_standard->inject_standard prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample quantify Quantify Analyte inject_standard->quantify inject_sample->quantify GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis prep_standard Prepare Calibration Standards with IS gcms_analysis GC-MS Analysis (SIM Mode) prep_standard->gcms_analysis prep_sample Prepare Sample with IS prep_sample->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing

Sources

Handling and disposal of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole in the lab

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Safe Handling and Disposal of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the safe handling, storage, and disposal of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole (CAS No. 61683-99-6) in a laboratory setting. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing safety, regulatory compliance, and scientific integrity. The procedures are grounded in established safety principles and authoritative guidelines to minimize risks associated with skin and eye irritation, and to ensure environmentally responsible waste management.

Introduction and Scope

5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole, also known as Piperonal propylene glycol acetal, is an organic compound utilized in various chemical syntheses.[1][2] Its structure, incorporating a benzodioxole moiety and a dioxolane ring, makes it a subject of interest in synthetic chemistry.[1] While not classified as acutely toxic, it is recognized as a skin and serious eye irritant, necessitating stringent handling protocols to ensure personnel safety.[3]

The stability of the acetal functional group is pH-dependent; it is susceptible to hydrolysis under acidic conditions to yield piperonal and propylene glycol. This reactivity profile informs the specific storage and waste segregation requirements detailed in this guide. Adherence to these protocols is crucial for maintaining a safe laboratory environment and complying with occupational safety and environmental regulations.[4][5]

Hazard Identification and Risk Assessment

A thorough understanding of the chemical's properties and hazards is the foundation of a robust safety plan. The primary risks associated with this compound are dermal and ocular irritation.[3]

Chemical and Physical Properties
PropertyValueSource
CAS Number 61683-99-6[3][6]
Molecular Formula C₁₁H₁₂O₄[3]
Molecular Weight 208.21 g/mol [3][6]
Appearance Colorless to almost colorless liquid[1][6]
Boiling Point 145°C @ 1.5 mmHg[3]
Melting Point 160°C (literature, may refer to a different form)[3]
GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation

Data sourced from the ChemicalBook Safety Data Sheet.[3]

Engineering Controls, Administrative Controls, and Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and appropriate PPE, is essential for minimizing exposure.

Engineering Controls

The primary engineering control for handling 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole is a certified chemical fume hood. All weighing, transferring, and reaction procedures involving this compound must be performed within a fume hood to prevent the inhalation of any potential vapors or aerosols.[7][8] An emergency eyewash and safety shower must be readily accessible in the immediate work area.[9]

Administrative Controls

Administrative controls are workplace policies that reduce or prevent exposure. This includes:

  • Designated Area: Establish a designated area within the laboratory for working with this compound. This area should be clearly marked with appropriate hazard signage.[10]

  • Chemical Hygiene Plan (CHP): All procedures must be conducted in accordance with the institution's written Chemical Hygiene Plan (CHP), as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[11][12]

  • Training: All personnel must receive documented training on the specific hazards and handling procedures for this compound, as well as general laboratory safety, before commencing any work.[10][12]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole to prevent skin and eye contact.[3][7]

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.Protects against splashes and aerosols, preventing serious eye irritation.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A flame-resistant lab coat.Prevents skin contact, which can cause irritation.[3][7]
Respiratory Protection Not required under normal use in a fume hood.A full-face respirator may be necessary if exposure limits are exceeded or in the event of a large spill.[3]

Standard Operating Procedures (SOPs)

General Handling and Storage
  • Handling: Always handle the compound in a well-ventilated area, preferably a chemical fume hood.[3] Avoid contact with skin and eyes.[3] Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3] The storage area should be secure and designated for chemical storage. Store away from incompatible materials, particularly strong acids and oxidizing agents, to prevent degradation.[7][13]

Emergency Procedures

In the event of a spill, immediate and appropriate action is critical.

Spill_Response_Protocol Diagram 1: Spill Response Protocol spill Spill Occurs assess Assess Spill Size & Risk (Is it minor and manageable?) spill->assess evacuate Evacuate Area Alert Supervisor & EHS Restrict Access assess->evacuate No ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe Yes contain Contain Spill with Absorbent Material (e.g., vermiculite, sand) ppe->contain collect Collect Contaminated Material using Non-Sparking Tools contain->collect package Place in a Labeled, Sealable Hazardous Waste Container collect->package decontaminate Decontaminate Spill Area with Soap and Water package->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose report Document and Report Spill Incident dispose->report

Caption: Workflow for responding to a chemical spill.

  • If on Skin: Immediately take off contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical attention.[3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[3]

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

Waste Management and Disposal Protocol

Proper disposal is a legal and ethical requirement for all laboratory personnel. All waste containing 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole must be treated as hazardous waste.[7] Disposal must comply with federal regulations, such as the Resource Conservation and Recovery Act (RCRA), as well as state and local rules.[5][14]

Waste Segregation and Collection
  • Causality: The fundamental principle of hazardous waste management is segregation at the source. Mixing incompatible waste streams can lead to dangerous chemical reactions, and mixing hazardous with non-hazardous waste unnecessarily increases the volume and cost of disposal.[15]

  • Liquid Waste: Collect all solutions containing 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole in a dedicated, sealed, and clearly labeled hazardous waste container.[7] Do not mix this waste stream with other solvents unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Solid Waste: Collect any contaminated solid materials, such as gloves, weighing paper, or absorbent pads from spill cleanup, in a separate, sealed plastic bag or container designated for solid hazardous waste.[7]

Labeling and Storage of Waste
  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole," and a clear indication of the major components and their approximate concentrations.[7][8]

  • Storage: Store waste containers in a designated and secure Satellite Accumulation Area (SAA) that is at or near the point of generation.[16] Containers must be kept tightly closed at all times, except when adding waste.[16][17] Ensure secondary containment is used to capture any potential leaks.

Disposal Protocol Workflow

The disposal of this chemical waste must be managed through your institution's EHS department or a licensed hazardous waste contractor.

Waste_Disposal_Workflow Diagram 2: Hazardous Waste Disposal Workflow cluster_lab Laboratory Activities cluster_ehs EHS / Waste Management gen Generate Waste (Liquid or Solid) seg Segregate Waste at Source (Liquid vs. Solid) gen->seg cont Use Compatible, Sealed Waste Container seg->cont label_node Label Container Correctly ('Hazardous Waste' + Contents) cont->label_node store Store in Designated Satellite Accumulation Area (SAA) label_node->store schedule Schedule Waste Pickup with EHS Office store->schedule Researcher Initiates pickup EHS Collects Waste from SAA schedule->pickup transport Transport to Central Accumulation Area pickup->transport dispose Final Disposal by Licensed Waste Contractor transport->dispose

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole, also known as Piperonal propylene glycol acetal.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, chemists, and drug development professionals optimize their synthetic outcomes.

The formation of this cyclic acetal from piperonal (3,4-methylenedioxybenzaldehyde) and 1,2-propanediol is a critical, yet often challenging, equilibrium reaction.[3][4] Success hinges on effectively shifting this equilibrium towards the product. This guide is designed to provide both the mechanistic reasoning ("the why") and actionable protocols ("the how") to overcome common hurdles in this synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What is the most likely cause?

Low yield is the most common issue and almost always points to problems with the reaction equilibrium.[5] Acetal formation is a reversible process that produces water as a byproduct.[4][6] According to Le Châtelier's principle, this water must be actively removed to drive the reaction to completion.[6] Failure to do so is the primary cause of low conversion rates.

Q2: I see my starting material (piperonal) is not fully consumed on the TLC plate, even after prolonged heating. What should I do?

This indicates a stalled or unfavorable equilibrium.[5] The first step is to verify the efficiency of your water removal method. If you are using a Dean-Stark apparatus, ensure it is set up correctly and that the azeotropic solvent (e.g., toluene) is refluxing properly to carry water into the trap.[7] If using molecular sieves, ensure they are freshly activated and used in sufficient quantity (a common recommendation is 1g per 2 mL of solvent for small-scale reactions).[5][8][9]

Q3: I seem to lose a significant amount of my product during the aqueous workup. Why is this happening?

Acetals are stable under basic and neutral conditions but are highly susceptible to hydrolysis back to the aldehyde and diol in the presence of aqueous acid.[5] The acid catalyst used to promote the reaction will readily hydrolyze the product if not properly neutralized before adding water.

Q4: What is the ideal catalyst for this reaction?

A range of Brønsted and Lewis acids can catalyze this reaction.[10] p-Toluenesulfonic acid (p-TsOH) is a standard and effective choice due to its good solubility in common organic solvents like toluene and its catalytic efficiency.[3][10] Other options include sulfuric acid or heterogeneous catalysts like Amberlyst-15, which can be beneficial for simplifying purification.[11][12]

In-Depth Troubleshooting Guides

Issue 1: Low Conversion & Poor Yield

Low yields are frustrating but can be systematically addressed by examining the key pillars of this reaction: water removal, catalysis, and reaction conditions.

Causality: The reaction to form the dioxolane ring is an equilibrium process.[4][5] The presence of the water byproduct in the reaction mixture allows the reverse reaction (hydrolysis) to occur, preventing the full conversion of the starting material. Excessively high temperatures can also lead to side reactions or decomposition of the starting aldehyde.[13]

Troubleshooting Protocol:

  • Evaluate Water Removal:

    • Dean-Stark Apparatus: This is the most effective method for larger-scale reactions.[6][7] Ensure a steady reflux and confirm that water is visibly collecting in the trap. For optimal performance, insulate the flask and the arm of the trap with glass wool or aluminum foil to maintain a proper temperature gradient.[9]

    • Molecular Sieves: For small-scale reactions where a Dean-Stark is impractical, freshly activated 4Å molecular sieves are a good alternative.[5][8] Activation is critical: heat the sieves in a flask under high vacuum with a heat gun, or in a muffle furnace, and allow them to cool in a desiccator just before use.

    • Chemical Dehydrating Agents: Adding an orthoformate, such as trimethyl orthoformate (TMOF), can chemically scavenge water as it is produced.[5][12]

  • Assess the Catalyst:

    • Catalyst Activity: Ensure your acid catalyst has not degraded. If using p-TsOH monohydrate, account for the water molecule or use the anhydrous form.

    • Catalyst Loading: Insufficient catalyst will result in a slow reaction.[5] A typical loading is 0.02-0.05 molar equivalents. However, excessive acid can lead to side reactions.[14]

  • Optimize Reaction Conditions:

    • Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the 1,2-propanediol to help shift the equilibrium.

    • Temperature: The reaction should be run at a temperature that allows for efficient azeotropic removal of water. With toluene, this means maintaining a steady reflux (approx. 110°C oil bath temperature). Excessively high temperatures (e.g., >150°C) can promote decomposition and should be avoided.[13]

Issue 2: Product Decomposition During Workup

Observing a good conversion by TLC or GC-MS, only to isolate a low yield of the final product, often points to issues during the quenching and extraction steps.

Causality: The acetal functional group is a protecting group designed to be stable to bases but readily cleaved by acid.[5][10] The acidic catalyst remaining in the reaction mixture will rapidly hydrolyze the product back to piperonal and 1,2-propanediol upon the addition of an aqueous solution.

Troubleshooting Protocol:

  • Effective Quenching:

    • Cool the reaction mixture to room temperature before quenching.

    • Neutralize the acid catalyst by adding a mild base. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is ideal.[5] Add it slowly until effervescence ceases. Alternatively, a non-aqueous base like triethylamine can be used before the water wash.

  • Extraction Strategy:

    • After quenching, proceed with a standard liquid-liquid extraction using a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic phase over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Post-Extraction Handling:

    • Remove the solvent under reduced pressure (rotary evaporation). Avoid excessive heat, as the product may have some volatility.

    • If the crude product requires further purification, silica gel chromatography can be used. Ensure the solvent system is neutral.

Visual Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting common issues in the synthesis.

G start Problem: Low Yield of Dioxolane check_tlc Is Starting Material (SM) Fully Consumed on TLC/GC? start->check_tlc incomplete_rxn NO: Incomplete Reaction check_tlc->incomplete_rxn No workup_loss YES: Product Lost During Workup check_tlc->workup_loss Yes check_water_removal Action: Check Water Removal - Dean-Stark collecting water? - Sieves freshly activated? incomplete_rxn->check_water_removal check_catalyst Action: Check Catalyst - Sufficient loading (2-5 mol%)? - Catalyst active? check_water_removal->check_catalyst check_conditions Action: Check Conditions - Using excess diol (1.1-1.5 eq)? - Correct reflux temp? check_catalyst->check_conditions check_quench Action: Improve Quench - Cool reaction before quench? - Neutralize acid with NaHCO3  BEFORE adding water? workup_loss->check_quench check_extraction Action: Refine Extraction - Avoid acidic washes? - Sufficient solvent volume? check_quench->check_extraction

Caption: Troubleshooting Decision Tree for Dioxolane Synthesis.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Reagents & Equipment:

  • Piperonal (1.0 eq)

  • 1,2-Propanediol (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (0.02 eq)

  • Toluene (Anhydrous)

  • Round-bottom flask, Dean-Stark trap[7], reflux condenser, magnetic stirrer, heating mantle

  • Saturated NaHCO₃ solution, Ethyl acetate, Brine, Anhydrous Na₂SO₄

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar, Dean-Stark trap, and reflux condenser. Ensure all glassware is dry.[15]

  • Charging the Flask: To the flask, add piperonal, toluene (to a concentration of ~0.5 M), 1,2-propanediol, and p-TsOH.

  • Reaction: Heat the mixture to a steady reflux using a heating mantle. Vigorously stir the solution. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase) until the piperonal spot is no longer visible. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the flask to room temperature.

    • Carefully add saturated NaHCO₃ solution and stir for 15 minutes to neutralize the acid.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer twice with ethyl acetate.

    • Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, which can be purified by vacuum distillation or column chromatography if necessary.

Data Summary: Catalyst Selection

CatalystTypeTypical LoadingAdvantagesDisadvantages
p-TsOH Homogeneous Brønsted Acid2-5 mol%High efficiency, good solubility in toluene.[3][10]Must be carefully neutralized during workup.[5]
H₂SO₄ Homogeneous Brønsted Acid1-2 mol%Inexpensive and potent.Can cause charring/side reactions if not used carefully.
Amberlyst-15 Heterogeneous Brønsted Acid10-20 wt%Easily removed by filtration, simplifying workup.[12]May have lower activity, requiring longer reaction times.
ZrCl₄ Homogeneous Lewis Acid5-10 mol%Mild conditions, high chemoselectivity.[10]Moisture sensitive, may require stricter anhydrous technique.

References

  • Benchchem. (n.d.). Troubleshooting low yield in acetal protection with 1,1-Dimethoxyethane.
  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Mhadhbi, M., et al. (2019). SELECTIVE CATALYTIC CONVERSION OF CARBONYL COMPOUNDS AND ETHYLENE GLYCOL INTO 1,3-DIOXOLANES. Journal de la Société Chimique de Tunisie.
  • JoVE. (2017). Dean-Stark Trap: Principle, Use in Chemical Reactions. Journal of Visualized Experiments. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Acetal Synthesis.
  • Gresham, W. F. (1950). U.S. Patent No. 2,377,878. Google Patents.
  • Cindrić, M., et al. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 16(9), 7519-7534. [Link]

  • Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]

  • American Chemical Society. (2019). Small-Scale Procedure for Acid-Catalyzed Ketal Formation.
  • Chemistry LibreTexts. (2020). 19.11: Nucelophilic Addition of Alcohols (Acetal Formation). Retrieved from [Link]

  • Stoltz, B. M., et al. (2019).
  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. Retrieved from [Link]

  • Worldresearchersassociations.com. (n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Retrieved from [Link]

  • Reddit. (2022). Trying to make an acetal in the lab and it isn't working no matter what I try. Does anyone know why? r/chemistry. Retrieved from [Link]

  • ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]

  • PubChem. (n.d.). Piperonal propyleneglycol acetal. National Center for Biotechnology Information. Retrieved from [Link]

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Technical Support Center: Synthesis of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole, also known as Piperonal Propylene Glycol Acetal[1][2]. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during this critical aldehyde protection reaction.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may face during the synthesis. The formation of this dioxolane is an acid-catalyzed acetalization, a reversible reaction that requires careful control of conditions to achieve high yield and purity[3][4].

Issue Observed Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Water Removal: The reaction is an equilibrium. Water is a byproduct, and its presence will push the equilibrium back towards the starting materials (Le Chatelier's Principle).[3][5] 2. Inactive or Insufficient Catalyst: The acid catalyst may be old, hydrated, or used in insufficient quantity. 3. Low Reaction Temperature: The reaction may not have reached the necessary activation energy.1. Use a Dean-Stark apparatus with an azeotroping solvent (e.g., toluene, benzene) to continuously remove water.[3] Alternatively, add activated molecular sieves (3Å or 4Å) to the reaction mixture.[3] 2. Use a fresh, anhydrous acid catalyst such as p-toluenesulfonic acid (p-TSA) or a Lewis acid like ZrCl₄.[6] Ensure an appropriate catalytic loading (typically 0.1-1 mol%). 3. Ensure the reaction is heated to reflux in the chosen solvent to facilitate water removal and increase reaction rate.
Product Contaminated with Starting Material (Piperonal) 1. Reaction Has Not Reached Completion: See "Low or No Product Yield". 2. Product Hydrolysis During Workup: The acetal product is sensitive to aqueous acid and can hydrolyze back to piperonal and 1,2-propanediol.[3][4]1. Increase reaction time and ensure efficient water removal. Monitor reaction progress via TLC or GC. 2. During the workup, quench the acid catalyst with a mild base (e.g., saturated NaHCO₃ or Na₂CO₃ solution) before extraction. Avoid any contact with acidic aqueous solutions.
Presence of Unknown Byproducts 1. Aldehyde Side Reactions: Under harsh acidic conditions, aromatic aldehydes like piperonal can undergo self-condensation or polymerization. 2. Oxidation of Piperonal: The aldehyde group can be oxidized to piperonylic acid, especially if the reaction is run at high temperatures with exposure to air.[7] 3. Diol Dehydration/Dimerization: 1,2-propanediol can undergo acid-catalyzed dehydration or form ethers at elevated temperatures.1. Use the mildest effective acid catalyst. Avoid strong mineral acids like H₂SO₄ or HCl. Maintain a moderate reaction temperature. 2. Conduct the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation. 3. Use a modest excess (1.1-1.5 equivalents) of 1,2-propanediol to favor the desired reaction, but avoid a large excess which can complicate purification.
Product is a Thick, Discolored Oil 1. Polymerization: As mentioned, polymerization of the starting aldehyde can lead to tar-like byproducts. 2. Thermal Degradation: Excessively high temperatures or prolonged reaction times can cause decomposition of starting materials or the product.1. Use milder conditions (catalyst, temperature). Ensure the purity of the starting piperonal. 2. Do not overheat the reaction. Once TLC/GC analysis shows consumption of the starting material, proceed with the workup.

Frequently Asked Questions (FAQs)

Reaction Mechanism & Conditions

Q1: What is the fundamental mechanism for this reaction?

A1: The reaction is an acid-catalyzed nucleophilic addition-elimination to form a cyclic acetal. The process involves:

  • Protonation of the carbonyl oxygen of piperonal by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack.

  • Nucleophilic attack by one of the hydroxyl groups of 1,2-propanediol to form a hemiacetal intermediate.

  • Protonation of the hemiacetal's hydroxyl group, followed by the elimination of a water molecule to form a resonance-stabilized oxocarbenium ion.

  • Intramolecular attack by the second hydroxyl group of the diol on the oxocarbenium ion.

  • Deprotonation to yield the final 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole product and regenerate the acid catalyst.

Acetal_Formation_Mechanism cluster_side Byproducts Piperonal Piperonal Protonated_Pip Protonated Piperonal Piperonal->Protonated_Pip + H⁺ Propanediol 1,2-Propanediol H_plus H⁺ (Catalyst) Hemiacetal Hemiacetal Intermediate Protonated_Pip->Hemiacetal + 1,2-Propanediol Oxocarbenium Oxocarbenium Ion Hemiacetal->Oxocarbenium + H⁺, - H₂O Product Dioxolane Product Oxocarbenium->Product Intramolecular Cyclization Water H₂O

Caption: Acid-catalyzed formation of the dioxolane product.

Q2: Why is 1,2-propanediol used instead of ethylene glycol?

A2: While ethylene glycol also forms a stable 1,3-dioxolane, 1,2-propanediol is often used for several practical reasons. The resulting acetal, 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole, has specific applications, for instance, as a precursor in certain syntheses where its physical properties (e.g., solubility, crystallinity) are advantageous[8]. The methyl group also introduces a chiral center, which can be relevant in stereoselective synthesis if an enantiomerically pure diol is used.

Q3: Can I use a Lewis acid instead of a Brønsted acid like p-TSA?

A3: Yes, various Lewis acids are effective and can offer milder reaction conditions. Catalysts like erbium triflate (Er(OTf)₃), indium triflate (In(OTf)₃), or zirconium tetrachloride (ZrCl₄) can efficiently promote acetalization, sometimes at room temperature, potentially reducing the formation of acid-catalyzed side products.[3][6]

Side Reactions and Purity

Q4: My product is a mixture of two diastereomers. Is this normal?

A4: Yes, this is expected if you start with racemic 1,2-propanediol. The C4 position of the 1,3-dioxolane ring (the carbon bearing the methyl group) is a stereocenter. Using a racemic diol will result in an approximately 1:1 mixture of the (R) and (S) diastereomers of the product. These diastereomers often have very similar physical properties and may be difficult to separate by standard column chromatography. For most applications where the dioxolane is simply a protecting group, this mixture is used without separation.

Q5: What is the primary driving force for this reaction, and how can I maximize it?

A5: The reaction is equilibrium-controlled. The primary driving force towards the product is the removal of the water byproduct. According to Le Chatelier's principle, removing a product shifts the equilibrium to favor more product formation. The most effective way to maximize this is by using a Dean-Stark apparatus with a solvent that forms a low-boiling azeotrope with water, such as toluene or benzene.[3] This physically removes water from the reaction system as it is formed.

Reaction_Equilibrium Reactants Piperonal + 1,2-Propanediol Products Dioxolane + Water Reactants->Products k_fwd Products->Reactants k_rev Removal Water Removal (e.g., Dean-Stark) Products->Removal Drives Equilibrium →

Caption: Equilibrium nature of the dioxolane synthesis.

Q6: How should I properly quench and work up the reaction?

A6: A proper workup is critical to prevent product decomposition.

  • Cool: Allow the reaction mixture to cool to room temperature.

  • Quench: If you used an acid catalyst, it must be neutralized. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) and wash it carefully with a mild basic solution like saturated sodium bicarbonate (NaHCO₃). Perform this wash until the aqueous layer is neutral or slightly basic.

  • Extract: Wash with water and then with brine to remove residual base and water.

  • Dry & Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify: The crude product can then be purified, typically by vacuum distillation or column chromatography.

Experimental Protocol Example

Synthesis of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole

  • Reactants:

    • Piperonal (1.0 eq)

    • 1,2-Propanediol (1.2 eq)

    • p-Toluenesulfonic acid monohydrate (p-TSA) (0.01 eq)

    • Toluene (approx. 2 mL per mmol of piperonal)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a condenser, add piperonal, 1,2-propanediol, and toluene.

    • Add the p-TSA catalyst to the mixture.

    • Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap.

    • Continue refluxing until no more water is collected and TLC analysis indicates the complete consumption of piperonal.

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield the crude product.

    • Purify by vacuum distillation to obtain the final product as a clear oil.

References

  • Piperonal - Wikipedia. Provides general information on piperonal, including its potential oxidation to piperonylic acid. [Link]

  • Synthesis and characterization of new 1,3-benzodioxole derivatives... Worldresearchersassociations.Com. Describes synthetic routes involving 1,3-benzodioxole structures. [Link]

  • 1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. Details the general synthesis and deprotection of dioxolanes, emphasizing the use of acid catalysts and water removal techniques like a Dean-Stark apparatus. [Link]

  • Organic Syntheses Procedure. Discusses the importance of water removal for driving unfavorable equilibria in acetal formation. [Link]

  • 5-(4-Methyl-1,3-Dioxolan-2-yl)-1,3-Benzodioxole - MySkinRecipes. Mentions its use as a key starting material in the synthesis of natural and pharmaceutical products. [Link]

  • Acetal synthesis by acetalization or ring closure - Organic Chemistry Portal. Provides examples of various efficient catalysts, including Lewis acids like ZrCl₄, for acetalization reactions. [Link]

  • Piperonal propyleneglycol acetal | C11H12O4 | CID 101144 - PubChem. PubChem entry for the target compound with synonyms and properties. [Link]

  • Formation and Reactions of Acetals - Chemistry Steps. Explains the mechanism of acetal formation and hydrolysis, highlighting their sensitivity to aqueous acid. [Link]

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Technical Support Center: Optimization of Reaction Conditions for 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole, also known as Heliotropin Propylene Glycol Acetal or Piperonal Propylene Glycol Acetal.[1][2][3] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this reaction, troubleshooting common issues, and understanding the underlying chemical principles.

The synthesis of this target molecule is an acid-catalyzed acetalization reaction between piperonal (3,4-methylenedioxybenzaldehyde) and 1,2-propanediol (propylene glycol).[4] While fundamentally a straightforward protection of an aldehyde, achieving high yield and purity requires careful control over equilibrium conditions.[5][6] This guide addresses the critical parameters and provides solutions to challenges you may encounter.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<70%). What are the primary causes and how can I improve it?

A1: Low yields in this acetalization are most often linked to the reversible nature of the reaction.[5] The formation of water as a byproduct can shift the equilibrium back towards the starting materials, piperonal and 1,2-propanediol.[6][7]

  • Causality & Solution:

    • Inefficient Water Removal: The presence of water is the most significant impediment to achieving high conversion. The most effective solution is to employ a Dean-Stark apparatus with an azeotrope-forming solvent, such as toluene or benzene, to continuously remove water as it is formed, thereby driving the equilibrium towards the product.[5][6] For smaller-scale reactions, adding a chemical drying agent like molecular sieves (4Å) or trimethyl orthoformate can also be effective.[5][7]

    • Suboptimal Catalyst Concentration: The reaction requires an acid catalyst, but an incorrect amount can be detrimental. Too little catalyst results in a slow or stalled reaction, while too much can promote side reactions, such as aldehyde self-condensation or decomposition.[7] Typically, a catalytic amount of p-toluenesulfonic acid (p-TsOH) or a Lewis acid is sufficient. We recommend starting with 0.01-0.05 molar equivalents relative to the limiting reagent.

    • Stoichiometry: Using a slight excess (1.1 to 1.5 equivalents) of the more readily available or easily removed reagent, typically 1,2-propanediol, can help drive the reaction to completion.

    • Reactant Purity: Ensure that both piperonal and 1,2-propanediol are of high purity and, critically, that the solvent and diol are anhydrous. Water present at the start of the reaction will inhibit the forward reaction.[5]

Q2: The reaction seems to stall and does not proceed to completion, even with extended reaction times. What should I investigate?

A2: A stalled reaction typically points to an issue with the catalyst or reaction environment.

  • Causality & Solution:

    • Catalyst Deactivation: The acid catalyst can be neutralized by basic impurities in the starting materials or solvent.[5] Ensure high-purity, anhydrous reagents are used. If the reaction stalls, a carefully controlled addition of a small amount of fresh catalyst may restart it, but be cautious of adding too much.

    • Insufficient Temperature: While high temperatures can cause side reactions, an adequate temperature is required to facilitate the azeotropic removal of water. When using toluene, the reaction should be maintained at reflux (approx. 110-111 °C).

    • Solid Catalyst Issues: If using a solid acid catalyst (e.g., Amberlyst 15, Montmorillonite K10), ensure it has been properly activated (e.g., by drying in an oven) and that there is sufficient agitation to ensure good contact with the reactants.[7]

Q3: I am observing the formation of significant byproducts. How can I minimize them?

A3: Byproduct formation is often a result of reaction conditions being too harsh.

  • Causality & Solution:

    • Aldehyde Self-Condensation: Piperonal, like other aldehydes, can undergo self-condensation or polymerization under strongly acidic conditions or at high temperatures.[7] Using a milder acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS) or reducing the catalyst loading can mitigate this.

    • Thermal Decomposition: Piperonal is sensitive to high temperatures and can decompose.[8] Ensure the reaction temperature does not significantly exceed the boiling point of the azeotroping solvent.

    • Workup Issues: During the aqueous workup, failure to neutralize the acid catalyst can lead to hydrolysis of the acetal product back to the starting materials. Quench the reaction by washing with a mild base like a saturated sodium bicarbonate solution.[7]

Q4: How should I purify the final product effectively?

A4: Proper purification is key to obtaining high-purity 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole.

  • Causality & Solution:

    • Removal of Catalyst: After quenching the reaction with a base, wash the organic layer with water and then brine to remove the catalyst salt and any remaining water-soluble impurities.[7]

    • Removal of Unreacted Reagents: Unreacted piperonal and excess 1,2-propanediol must be removed. 1,2-propanediol is water-soluble and can be largely removed during the aqueous workup. Toluene and any remaining starting materials can be removed by distillation.

    • Final Purification: The final product is typically a high-boiling liquid or low-melting solid.[9][10] Vacuum distillation is the most effective method for obtaining a highly pure product. Column chromatography can also be used but is less practical for larger scales.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this acetalization reaction?

A1: The reaction proceeds via a well-established acid-catalyzed mechanism.[11]

  • Protonation: The acid catalyst protonates the carbonyl oxygen of piperonal, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: A hydroxyl group from 1,2-propanediol attacks the activated carbonyl carbon, forming a hemiacetal intermediate.

  • Proton Transfer & Water Elimination: The second hydroxyl group of the diol facilitates a proton transfer, and the newly formed hydroxyl group on the former carbonyl carbon is protonated, turning it into a good leaving group (water). Water is eliminated, forming a resonance-stabilized oxocarbenium ion.

  • Intramolecular Cyclization: The pendant hydroxyl group attacks the oxocarbenium ion in an intramolecular fashion to form the five-membered dioxolane ring.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the newly formed ring, yielding the final acetal product.

Q2: Which acid catalyst is best for this synthesis?

A2: Both Brønsted acids (e.g., p-TsOH, sulfuric acid) and Lewis acids can catalyze the reaction.[6][7]

  • p-Toluenesulfonic acid (p-TsOH): This is the most common and reliable choice. It is an effective, inexpensive, and relatively mild solid acid that is easy to handle.

  • Lewis Acids (e.g., In(OTf)₃, Er(OTf)₃): These can be very effective and sometimes offer higher chemoselectivity, especially for sensitive substrates, but are generally more expensive.[6]

  • Solid Acid Catalysts (e.g., Amberlyst 15, Montmorillonite K10): These offer the advantage of easy removal by simple filtration, simplifying the workup procedure.[7]

The optimal choice depends on the scale of the reaction and the desired purity. For most applications, p-TsOH provides an excellent balance of reactivity and cost.

Q3: How can I monitor the progress of the reaction?

A3: The most common methods are Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

  • TLC: Monitor the disappearance of the piperonal spot. Piperonal is UV-active, making it easy to visualize. The product acetal will have a different Rf value.

  • GC-MS: This provides a more quantitative assessment of the conversion of piperonal to the product and can also help identify any major byproducts.

  • Dean-Stark Trap: Visually monitoring the collection of water in the Dean-Stark trap provides a direct measure of reaction progress. The reaction is typically complete when water no longer collects in the trap.[5]

Data Presentation & Protocols

Table 1: Optimized Reaction Parameters
ParameterRecommended ValueRationale
Reactants Piperonal, 1,2-PropanediolAldehyde and diol for acetal formation.[4]
Stoichiometry 1.0 : 1.2 (Piperonal : Diol)A slight excess of the diol drives the equilibrium forward.
Solvent TolueneForms an azeotrope with water for efficient removal.[6]
Catalyst p-TsOH (0.02 mol eq.)Effective and economical Brønsted acid catalyst.[5][6]
Apparatus Dean-Stark TrapEssential for continuous removal of water byproduct.[5][7]
Temperature Reflux (~111 °C)Allows for azeotropic distillation of water-toluene mixture.
Reaction Time 2-4 hoursTypically complete when water collection ceases.
Expected Yield >90%Achievable with proper water removal and conditions.
Experimental Protocol: Optimized Synthesis
  • Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Charging the Flask: To the flask, add piperonal (1.0 eq.), toluene (approx. 2-3 mL per mmol of piperonal), 1,2-propanediol (1.2 eq.), and p-toluenesulfonic acid monohydrate (0.02 eq.).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).[7]

  • Cooling & Quenching: Allow the reaction mixture to cool to room temperature. Dilute the mixture with an equal volume of ethyl acetate or diethyl ether.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Purify the resulting crude oil or solid by vacuum distillation to yield 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole as a clear liquid or white solid.

Visualizations

Reaction Mechanism

Caption: Acid-catalyzed mechanism for the formation of the target acetal.[11]

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Stalled Reaction Q_Water Is water being effectively removed? (Check Dean-Stark) Start->Q_Water Sol_Water_Yes Proceed to Catalyst Check Q_Water->Sol_Water_Yes Yes Sol_Water_No 1. Ensure proper setup of Dean-Stark. 2. Use anhydrous solvent/reagents. 3. Add chemical drying agent (e.g., mol. sieves). Q_Water->Sol_Water_No No Q_Catalyst Is the catalyst active and optimal? Sol_Water_Yes->Q_Catalyst Sol_Catalyst_Yes Proceed to Conditions Check Q_Catalyst->Sol_Catalyst_Yes Yes Sol_Catalyst_No 1. Use fresh/activated catalyst. 2. Optimize catalyst loading (0.01-0.05 eq). 3. Consider a different acid catalyst (e.g., PPTS). Q_Catalyst->Sol_Catalyst_No No Q_Conditions Are reaction conditions optimal? Sol_Catalyst_Yes->Q_Conditions Sol_Conditions_No 1. Ensure adequate temperature (reflux). 2. Check stoichiometry (use slight excess of diol). 3. Monitor for byproducts (TLC/GC). Q_Conditions->Sol_Conditions_No No End High Yield Achieved Q_Conditions->End Yes

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • Benchchem. Troubleshooting low yield in 2-Ethyl-1,3-dioxolane synthesis.
  • Worldresearchersassociations.Com. Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
  • Safrole.
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  • MySkinRecipes. 5-(4-Methyl-1,3-Dioxolan-2-yl)-1,3-Benzodioxole . [Link]

  • LookChem. 1,3-Benzodioxole, 5-[(2-methyl-1,3-dioxolan-2-yl)methyl] . [Link]

  • PubMed. Synthesis of 5'-C-methyl-1',3'-dioxolan-4'-yl nucleosides . [Link]

  • Google Patents.
  • YMER. A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES . [Link]

  • MDPI. Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives from Glycerol . [Link]

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  • RSC Publishing. 1,3-Dioxolane compounds (DOXs) as biobased reaction media . [Link]

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  • European Patent Office. 4-CHLORO-4-METHYL-5-METHYLENE-1,3-DIOXOLAN-2-ONE . [Link]

  • PubChem. 1,3-Benzodioxole, 5-(1,3-dioxolan-2-yl)- . [Link]

  • Google Patents. Purification method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone.
  • PubChem. Piperonal propyleneglycol acetal . [Link]

  • Beilstein Journals. Optimized synthesis of aroyl-S,N-ketene acetals by omission of solubilizing alcohol cosolvents . [Link]

  • National Institute of Standards and Technology. Piperonal - the NIST WebBook . [Link]

  • PMC - NIH. Optimized synthesis of aroyl-S,N-ketene acetals by omission of solubilizing alcohol cosolvents . [Link]

  • The Good Scents Company. heliotropyl diethyl acetal, 40527-42-2 . [Link]

  • precisionFDA. PIPERONAL PROPYLENEGLYCOL ACETAL . [Link]

  • Custom Synthesis of Piperonal Derivatives: Partnering with Expert Manufacturers. Custom Synthesis of Piperonal Derivatives: Partnering with Expert Manufacturers . [Link]

  • NIH. Formation of flavorant–propylene Glycol Adducts With Novel Toxicological Properties in Chemically Unstable E-Cigarette Liquids . [Link]

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Technical Support Center: A Guide to Preserving the Integrity of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole. This guide is designed for our valued partners in research, science, and drug development. The stability of this key synthetic intermediate is paramount for the reproducibility and success of your experimental outcomes. This document provides in-depth, evidence-based answers to common questions regarding its storage and handling, moving beyond simple instructions to explain the underlying chemical principles. Our goal is to empower you with the knowledge to proactively prevent degradation and troubleshoot any stability issues you may encounter.

Section 1: Understanding the Molecule's Inherent Stability

This section delves into the chemical structure of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole and its primary vulnerabilities.

Q1: What is the primary chemical vulnerability of this compound, and what is its main degradation pathway?

A1: The principal point of instability in 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole is the 1,3-dioxolane ring , which is a cyclic acetal. Acetals are notoriously susceptible to acid-catalyzed hydrolysis.[1][2][3] In the presence of even trace amounts of acid and water, the acetal functional group can hydrolyze, breaking the ring and reverting to its constituent aldehyde and diol.

The degradation proceeds via the following mechanism:

  • Protonation: An oxygen atom on the dioxolane ring is protonated by an acid catalyst (e.g., H₃O⁺ from ambient moisture).

  • Formation of an Oxocarbenium Ion: The protonated acetal undergoes cleavage to form a resonance-stabilized oxocarbenium ion and 1,2-propanediol. This step is typically the rate-determining step.[4]

  • Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the oxocarbenium ion.

  • Deprotonation: The resulting intermediate is deprotonated to yield the final aldehyde product, 3,4-(methylenedioxy)benzaldehyde (piperonal).

While the 1,3-benzodioxole core is a relatively stable aromatic system, the acetal linkage is the weak point that must be protected.[5][6]

G cluster_reactants Reactants cluster_products Degradation Products Compound 5-(4-Methyl-1,3-dioxolan-2-yl) -1,3-benzodioxole Intermediate Protonated Intermediate (Oxocarbenium Ion) Compound->Intermediate  1. Protonation H2O Water (H₂O) H_plus Acid Catalyst (H⁺) Piperonal Piperonal (Aldehyde) Propanediol 1,2-Propanediol (Diol) Intermediate->Piperonal  2. H₂O Attack  3. Deprotonation Intermediate->Propanediol

Caption: Acid-catalyzed hydrolysis pathway of the target compound.

Section 2: Recommended Storage and Handling Protocols

Proper storage and handling are the most effective measures to prevent degradation.

Q2: What are the ideal short-term and long-term storage conditions for this compound?

A2: The primary goals are to minimize exposure to moisture, light, and acidic contaminants.[7] Adherence to the following conditions is critical for maintaining the compound's purity and integrity over time.[8][9]

ParameterShort-Term Storage (Days to Weeks)Long-Term Storage (Months to Years)Rationale
Temperature 2-8°C (Refrigerated)-20°C (Frozen)Reduces reaction kinetics of potential degradation pathways. Avoid freeze-thaw cycles.[10][11]
Atmosphere Tightly sealed container.Inert gas (Argon or Nitrogen) headspace.Prevents contact with atmospheric moisture and oxygen, directly inhibiting hydrolysis and oxidation.[12]
Container Amber glass vial/bottle with a PTFE-lined cap.Amber glass vial/bottle with a secure, PTFE-lined cap, potentially sealed with Parafilm®.Protects from light-induced degradation and ensures a non-reactive, airtight seal.[7][13]
Environment Cool, dry, dark, and well-ventilated area.Dedicated chemical storage freezer or refrigerator away from acids and oxidizers.Prevents accidental exposure to catalytic contaminants and ensures overall lab safety.[10]
Q3: How should I handle the compound during experimental use to prevent contamination from atmospheric moisture?

A3: Since hydrolysis is the main concern, minimizing exposure to ambient air is crucial. Employing anhydrous handling techniques, such as those used for moisture-sensitive reagents, is best practice.[12]

Detailed Protocol for Aliquoting Under Inert Gas:

  • Preparation: Allow the sealed container of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole to equilibrate to room temperature before opening to prevent condensation of moisture on the cold surfaces.

  • Inert Gas Setup: Prepare a gentle stream of dry argon or nitrogen gas. This can be done using a balloon or a direct line from a gas cylinder with a needle adapter.

  • Purging: Puncture the septum of the container cap with a "supply" needle connected to the inert gas source. Puncture the septum with a second, "vent" needle to allow the air in the headspace to be displaced.

  • Flushing: Allow the inert gas to flow gently for 1-2 minutes to thoroughly purge the headspace of air and moisture.

  • Withdrawal: Remove the vent needle. Use a clean, dry syringe to withdraw the desired volume of the compound through the septum. The positive pressure from the inert gas supply will prevent air from entering.

  • Storage: Once the aliquot is taken, remove the syringe and then the inert gas supply needle. Immediately store the master container under the recommended conditions.

G Start Start: Equilibrate Container to Room Temp PrepGas Prepare Gentle Stream of Inert Gas (Ar/N₂) Start->PrepGas Purge Purge Headspace: Insert Supply & Vent Needles PrepGas->Purge Flush Flush for 1-2 min to Displace Air Purge->Flush Withdraw Withdraw Aliquot with Dry Syringe Flush->Withdraw Seal Remove Needles & Reseal Container Withdraw->Seal Store Return to Proper Storage Conditions Seal->Store

Caption: Workflow for handling the compound under an inert atmosphere.

Section 3: Troubleshooting Common Degradation Issues

This section provides guidance for identifying and addressing potential degradation.

Q4: I suspect my stored sample has degraded. How can I analytically confirm this?

A4: If you observe changes in your experimental results or the physical appearance of the compound, analytical confirmation is recommended. The primary degradation product to screen for is 3,4-(methylenedioxy)benzaldehyde (piperonal).

Analytical TechniquePrincipleExpected Observation if Degraded
High-Performance Liquid Chromatography (HPLC) Separation of components based on polarity.Appearance of a new peak corresponding to the more polar piperonal, with a different retention time than the parent compound.[14][15]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by boiling point followed by mass analysis.Detection of peaks corresponding to the molecular ions and fragmentation patterns of piperonal and 1,2-propanediol.[16]
¹H NMR Spectroscopy Analysis of the chemical environment of protons.Emergence of a characteristic aldehyde proton signal (~9.8 ppm) for piperonal and disappearance/reduction of the acetal proton signal (~5.7-6.0 ppm) of the parent compound.
Thin-Layer Chromatography (TLC) Quick separation based on polarity.Appearance of a second, more polar spot (lower Rf value) corresponding to piperonal when compared to a fresh standard.
Q5: Can I add a stabilizer to prolong the shelf-life of the compound?

A5: While the addition of stabilizers is common for many materials, it is a more complex issue for high-purity reagents.[17]

  • Acid Scavengers: In principle, adding a non-nucleophilic, hindered base in trace amounts could scavenge stray acid catalysts. However, this could complicate your downstream reactions and is generally not recommended without extensive validation.

  • Drying Agents: Storing the compound over a small amount of activated molecular sieves (3Å or 4Å) within a desiccator can help capture any ingressed moisture.[11] This is a passive and non-invasive method.

  • Antioxidants: If oxidation is a concern, though less likely than hydrolysis, the addition of antioxidants like BHT could be considered, but again, this introduces an impurity that may need to be removed later.[18]

For most research applications, the best "stabilizer" is strict adherence to proper storage and handling protocols under an inert atmosphere.[12]

Q6: Are there any visual or olfactory cues that indicate degradation?

A6: Yes, there can be. While not a substitute for analytical testing, these can be early warning signs:

  • Appearance: The pure compound is a liquid.[19][20] The formation of a precipitate or cloudiness could indicate the presence of degradation products or polymerization.

  • Odor: The primary aldehyde degradation product, piperonal, has a distinct floral, heliotrope-like scent.[21] A change in the compound's odor to a more fragrant or "perfume-like" smell is a strong indicator of hydrolysis.

Section 4: Frequently Asked Questions (FAQs)

Q7: Is the 1,3-benzodioxole ring itself prone to degradation under normal storage?

A7: The 1,3-benzodioxole ring system is generally stable due to its aromaticity.[5][6] It is not susceptible to degradation under the recommended storage conditions. Its degradation would require much harsher conditions, such as strong oxidizing agents or catalytic hydrogenation, which are not encountered during typical storage.

Q8: What are the degradation products, and how might they interfere with my experiments?

A8: The primary degradation products are 3,4-(methylenedioxy)benzaldehyde (piperonal) and 1,2-propanediol .

  • Piperonal: As an aldehyde, it is a reactive electrophile. It can participate in unwanted side reactions, such as aldol condensations, Schiff base formation with amines, or act as a reducing agent. Its presence will lead to inaccurate quantification of the parent compound and the formation of impurities.

  • 1,2-Propanediol: As a diol, it contains nucleophilic hydroxyl groups. It can interfere with reactions involving organometallics, acylating agents, or other electrophiles. It can also alter the polarity of the reaction solvent.

The presence of these impurities can lead to lower yields, complex product mixtures, and non-reproducible results.

References

  • Silva, A. M. G., et al. (2014). Hydrolysis of the 1,3-dioxolane ketal of isatin (14) using different types of catalyst. Retrieved from [Link]

  • Kresge, A. J., & UBST, S. (1975). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde. Journal of the American Chemical Society.
  • Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme.
  • Leggetter, B. E., & Brown, R. K. (1963). THE RELATIVE EASE OF REDUCTIVE CLEAVAGE OF 1,3-DIOXOLANES AND 1,3-DIOXANES IN ETHER SOLUTION BY LiAlH4–AlCl3. Canadian Journal of Chemistry.
  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Huajia. (2025). Storage instructions for chemical reagents. Retrieved from [Link]

  • Google Patents. (n.d.). US5198455A - Organic stabilizers.
  • Al-Mansi, M. A., et al. (2022). Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. ACS Omega.
  • Wikipedia. (n.d.). Stabilizer (chemistry). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

  • Grokipedia. (n.d.). 1,3-Benzodioxole. Retrieved from [Link]

  • Solubility of Things. (n.d.). 1,3-benzodioxole. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Benzodioxole. Retrieved from [Link]

  • Salaspuro, M., et al. (2011).
  • Zhang, Y., et al. (2018). Characterization and Analysis of Acetaldehyde Wastewater by Molecular Weight Distribution, Hydrophilicity, and Chemical Composition. MDPI.
  • Claflin, M. S., & Ziemann, P. J. (2019). Thermal desorption behavior of hemiacetal, acetal, ether, and ester oligomers. Aerosol Science and Technology.
  • Sinfoo Biotech. (n.d.). 1,3-Benzodioxole, 5-(4-methyl-1,3-dioxolan-2-yl)-. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-(4-Methyl-1,3-Dioxolan-2-yl)-1,3-Benzodioxole. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • de Andrade, J. B., et al. (2005). Rapid and sensitive method for the determination of acetaldehyde in fuel ethanol by high-performance liquid chromatography with UV-Vis detection. Analytical and Bioanalytical Chemistry.
  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

  • Ciba Specialty Chemicals. (n.d.).
  • Wu, J., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. PubMed Central.
  • Oxford University Press. (n.d.). Acetals and ketals. Science Trove.
  • Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups.
  • Reed, D. K., et al. (2005). Evaluation of Employee Exposure to Organic Tin Compounds Used as Stabilizers at PVC Processing Facilities.
  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. PubMed.
  • PubChem. (n.d.). 1,3-Benzodioxol-5-amine. Retrieved from [Link]

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Common impurities in 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole (also known as Heliotropin propylene glycol acetal), CAS No. 61683-99-6.[1][2] This document, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common impurities encountered during the synthesis and handling of this compound. Our goal is to equip you with the expertise to identify, remove, and prevent these impurities, ensuring the integrity of your research and development projects.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for this compound, and how do they contribute to the impurity profile?

The synthesis of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole is a classic acetalization reaction. The primary starting materials are:

  • Piperonal (also known as Heliotropin or 3,4-methylenedioxybenzaldehyde)

  • 1,2-Propanediol (propylene glycol)

  • An acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or an acidic ion-exchange resin).[3]

Inevitably, the most common impurities are unreacted starting materials. The reaction is an equilibrium process, so driving it to completion is critical. Water is a byproduct of the reaction; its inefficient removal can stall the reaction and lead to the presence of all three starting components in your crude product.[4]

Piperonal Piperonal (3,4-Methylenedioxybenzaldehyde) Product Target Product 5-(4-Methyl-1,3-dioxolan-2-yl) -1,3-benzodioxole Piperonal->Product + Impurity_Piperonal Impurity: Unreacted Piperonal Propanediol 1,2-Propanediol Propanediol->Product + Impurity_Diol Impurity: Unreacted 1,2-Propanediol Acid Acid Catalyst (e.g., p-TSA) Acid->Product Catalyzes Water Water (Byproduct) Product->Water Forms Impurity_Hydrolysis Impurity: Hemiacetal Intermediate & Hydrolysis Products Product->Impurity_Hydrolysis Reversible reaction (excess H₂O, acid)

Caption: Synthesis pathway and common impurity sources.

Q2: Besides starting materials, what other impurities might I encounter?

Beyond unreacted starting materials, several other species can contaminate your product:

  • Water: As a reaction byproduct, its presence can drive the equilibrium backward, leading to hydrolysis of the desired acetal.[4]

  • Hemiacetal Intermediate: The reaction proceeds through a hemiacetal intermediate. If the reaction does not go to completion, this more polar species can persist.

  • Residual Acid Catalyst: The acid used to catalyze the reaction must be thoroughly removed, as its presence can cause product degradation over time, especially during storage or upon heating (e.g., distillation).[3]

  • Solvent Residues: If solvents like toluene are used with a Dean-Stark apparatus to remove water, they may remain in the final product if not adequately removed under vacuum.

Q3: How does the stability of the acetal functional group affect purity?

Acetals are sensitive functional groups, primarily to acid-catalyzed hydrolysis.[4] This is the reverse of the formation reaction. The key takeaways for maintaining purity are:

  • Strictly Anhydrous Conditions: The forward reaction (acetal formation) is favored by the removal of water. Any moisture introduced during workup or storage can lead to decomposition.

  • Thorough Catalyst Removal: Residual acid is the primary threat to your product's shelf-life. A basic wash (e.g., with aqueous sodium bicarbonate) during the workup is crucial to neutralize the catalyst.

  • Silica Gel Sensitivity: Some acetals can be sensitive to the acidic nature of standard silica gel used in column chromatography, potentially causing decomposition on the column.[4] It is vital to run a quick stability test (TLC spot test) before committing a large batch to chromatographic purification.

Q4: What are the best analytical methods to detect these impurities?

A multi-pronged analytical approach is recommended for comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for this application. It can separate volatile impurities like residual solvents and unreacted starting materials from the main product and provide mass data for identification.[5][6]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR is excellent for identifying the structures of the main product and any significant impurities. You can detect unreacted piperonal by its characteristic aldehyde proton signal (~9.8 ppm) and 1,2-propanediol by its characteristic methyl doublet and methine/methylene signals.

  • Karl Fischer Titration: To quantify the amount of residual water, which is critical for long-term stability.

Analytical Technique What It Detects Key Advantage
GC-MS Volatile impurities, starting materials, side-products.High sensitivity and separation power; provides mass for identification.[6]
¹H NMR Structural identification of product and major impurities.Provides unambiguous structural information and relative quantification.
FT-IR Functional groups.Can quickly confirm the absence of aldehyde C=O (~1685 cm⁻¹) and alcohol O-H (broad, ~3300 cm⁻¹) stretches.
Karl Fischer Titration Residual water content.Precise quantification of water, a critical parameter for stability.

Troubleshooting Guide

Symptom / Observation Possible Cause(s) Recommended Action(s)
Product appears oily or wet. 1. Residual water. 2. High concentration of unreacted 1,2-propanediol.1. Dissolve the product in a non-polar solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and remove the solvent in vacuo. 2. Perform a Karl Fischer titration to confirm water content.
GC-MS shows a significant peak for piperonal. Incomplete reaction; equilibrium not driven to completion.1. Re-run the reaction with more efficient water removal (e.g., using a Dean-Stark trap or molecular sieves). 2. Purify via vacuum distillation or flash chromatography to separate the higher-boiling product from the more volatile aldehyde.
Product darkens or degrades during distillation. 1. Residual acid catalyst is present. 2. Distillation temperature is too high.1. Before distillation, wash the crude product with a dilute base (e.g., NaHCO₃ solution) followed by water to neutralize any acid.[7] 2. Use a high-vacuum pump to lower the boiling point and reduce thermal stress. The reported boiling point is ~145°C at 1.5 mmHg.[8]
Purity decreases during column chromatography. The product is decomposing on the acidic silica gel.[4]1. Neutralize the silica gel by preparing the slurry with a solvent containing a small amount of a non-nucleophilic base (e.g., 0.1-1% triethylamine in the eluent). 2. Consider using a different stationary phase, such as neutral alumina.

Purification Protocols & Workflows

A systematic approach to purification is essential. The choice of method depends on the scale of the synthesis and the nature of the impurities.

Crude Crude Reaction Mixture Workup Aqueous Workup (Basic wash, then brine) Crude->Workup Dry Dry Organic Phase (e.g., Na₂SO₄) Workup->Dry Concentrate Concentrate in Vacuo Dry->Concentrate Purify_Choice Choose Primary Purification Concentrate->Purify_Choice Distill Vacuum Distillation Purify_Choice->Distill Impurities have different boiling points Chrom Flash Column Chromatography Purify_Choice->Chrom Impurities have different polarities Recrystal Recrystallization (If solid) Purify_Choice->Recrystal Product is solid & crystallizable Pure Pure Product (Verify by GC-MS, NMR) Distill->Pure Chrom->Pure Recrystal->Pure

Caption: General purification workflow for the target compound.

Protocol 1: Purification by Vacuum Distillation

This is often the most efficient method for removing non-volatile baseline impurities and unreacted starting materials on a larger scale.

  • Neutralization: Ensure the crude product has been thoroughly washed with an aqueous solution of sodium bicarbonate and then water to remove any traces of the acid catalyst. Dry the organic solution completely.

  • Apparatus Setup: Assemble a short-path distillation apparatus suitable for vacuum. Use a calibrated thermometer and connect to a vacuum pump with a cold trap.

  • Distillation:

    • Heat the flask gently using an oil bath.

    • Slowly reduce the pressure. Expect the product to distill at approximately 145°C at 1.5 mmHg .[8]

    • Collect the fraction that distills over at a constant temperature. Discard any initial forerun (lower boiling impurities) and stop before high-boiling, colored impurities begin to distill.

  • Analysis: Analyze the collected fraction by GC-MS and NMR to confirm purity.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for smaller scales or when distillation fails to separate impurities with similar boiling points.

  • Stability Test (Crucial):

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

    • Spot it on a TLC plate next to a spot of the same solution mixed with a pinch of silica gel.

    • Let it sit for 20-30 minutes. If the original spot remains unchanged while the silica-mixed spot shows signs of degradation (new spots, streaking), your product is sensitive to silica.[4] If so, proceed with a neutralized stationary phase as described in the troubleshooting guide.

  • Column Packing: Pack a column with silica gel using an appropriate eluent system (e.g., starting with 95:5 Hexane:Ethyl Acetate, gradually increasing polarity).

  • Loading and Elution:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Load it onto the column.

    • Elute the column, collecting fractions. The less polar product should elute before the more polar unreacted piperonal and 1,2-propanediol.

  • Analysis: Monitor the fractions by TLC. Combine the pure fractions and remove the solvent under reduced pressure. Confirm purity by GC-MS and NMR.

References

  • EP0572545B1 - Purification of cyclic ketene acetals - Google P
  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids | ACS Omega.
  • Mastering the Art of Acetal Protection: A Comprehensive Guide to Synthesis and Hydrolysis of Acetal - Topics in Organic Chemistry.
  • US4423238A - Process for purifying acetals - Google P
  • Photo-organocatalytic synthesis of acetals from aldehydes - Green Chemistry (RSC Publishing).
  • 1,3-Benzodioxole, 5-(4-methyl-1,3-dioxolan-2-yl)- - Optional[Vapor Phase IR] - Spectrum.
  • TRC - 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole | LGC Standards.
  • 5-(4-methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole - ChemicalBook.
  • 5-(4-methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole | 61683-99-6 - ChemicalBook.
  • 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole - Benchchem.
  • GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L.
  • Analysis of Gas Oil by GC/APCI FTMS.

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Technical Support Center: Synthesis of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole, also known as Piperonal propylene glycol acetal[1][2]. This guide is designed for researchers, chemists, and process development professionals who are working on the synthesis and scale-up of this valuable compound. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a successful, high-yielding, and scalable reaction.

The synthesis of this target molecule is a classic example of an acid-catalyzed acetalization, a fundamental reaction in organic chemistry used for protecting carbonyl groups[3][4]. The reaction involves the condensation of piperonal (heliotropin) with 1,2-propanediol. While straightforward in principle, this reversible reaction presents several challenges, particularly concerning driving the equilibrium towards the product and managing impurities during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind this synthesis?

A1: The synthesis is an acid-catalyzed nucleophilic addition of an alcohol (1,2-propanediol) to an aldehyde (piperonal). The reaction proceeds in two main stages: first, the formation of a hemiacetal, followed by the acid-catalyzed loss of water and reaction with a second alcohol equivalent (in this case, the second hydroxyl group of the diol) to form the stable cyclic acetal[5][6]. Because the overall reaction is an equilibrium, water must be actively removed to drive the synthesis to completion, a concept explained by Le Chatelier's principle[5][6][7].

Q2: What is the recommended catalyst and why?

A2: Para-toluenesulfonic acid (p-TsOH) is the most commonly used and recommended catalyst for this type of reaction[8][9]. It is a strong, non-oxidizing organic acid that is solid, making it easy to handle and dose accurately. Other Brønsted or Lewis acids can be used, but p-TsOH offers a good balance of reactivity, ease of handling, and cost-effectiveness[8][9]. The catalyst's role is to protonate the carbonyl oxygen of piperonal, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl groups of the diol[5][10].

Q3: Which solvent is most suitable for this reaction, especially at scale?

A3: Toluene is the solvent of choice for this reaction, particularly when scaling up. Its primary advantage is its ability to form a low-boiling azeotrope with water. This allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus, which is critical for driving the equilibrium toward the product[7][9]. Toluene also has a suitable boiling point (approx. 111 °C) to provide a reasonable reaction rate without requiring excessive energy input.

Q4: How does the stereochemistry of 1,2-propanediol affect the final product?

A4: Since the starting 1,2-propanediol has a chiral center at C4 of the resulting dioxolane ring, using racemic 1,2-propanediol will result in a racemic mixture of the (R)- and (S)-enantiomers of the final product. If a specific enantiomer is required, enantiomerically pure (R)- or (S)-1,2-propanediol must be used as the starting material. The reaction mechanism does not typically affect the stereocenter of the diol.

Scale-Up & Experimental Protocol

Scaling up acetal formation requires careful attention to reaction parameters to maintain efficiency and safety. The primary challenge is ensuring efficient water removal, as the surface area-to-volume ratio decreases upon scale-up.

Recommended Lab-Scale Protocol (Adaptable for Scale-Up)
  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried.

  • Reagent Charging: To the flask, add piperonal (1.0 eq), toluene (approx. 2-3 mL per gram of piperonal), and 1,2-propanediol (1.1-1.5 eq). A slight excess of the diol helps to shift the equilibrium.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01-0.05 eq).

  • Reaction Execution: Heat the mixture to reflux. Toluene and water will begin to co-distill as an azeotrope. In the Dean-Stark trap, the denser water will separate and collect at the bottom, while the less dense toluene will overflow and return to the reaction flask[7].

  • Monitoring: Monitor the reaction progress by tracking the amount of water collected in the Dean-Stark trap. The reaction is complete when the theoretical amount of water has been collected and no more water is being formed. This can be cross-verified using TLC or GC analysis of the reaction mixture.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by washing with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to neutralize the p-TsOH catalyst.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by vacuum distillation[11].

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem Probable Cause(s) Solution(s)
Incomplete or Stalled Reaction 1. Inefficient Water Removal: The equilibrium is not being effectively shifted. 2. Insufficient Catalyst: The reaction rate is too slow. 3. Poor Quality Reagents: Starting materials may contain excess water.1. Ensure the Dean-Stark trap is functioning correctly and there is vigorous reflux. On a small scale, packing the condenser with molecular sieves can be an alternative[12]. 2. Add an additional small portion of p-TsOH. 3. Use anhydrous toluene and ensure starting materials are dry.
Low Yield 1. Product Loss During Workup: The acetal may partially hydrolyze back to the aldehyde if the acidic catalyst is not fully neutralized. 2. Side Reactions: At high temperatures for extended periods, side reactions may occur. 3. Incomplete Reaction: As above.1. Ensure a thorough wash with a basic solution (e.g., NaHCO₃ or a dilute NaOH solution) until the aqueous layer is basic. 2. Monitor the reaction closely and stop it once complete to avoid degradation. 3. See "Incomplete Reaction" solutions.
Product is Contaminated (e.g., with starting material) 1. Incomplete Reaction: The most common cause. 2. Inefficient Purification: Simple solvent evaporation may not be sufficient if significant starting material remains.1. Drive the reaction to completion by ensuring efficient water removal. Consider adding a slight excess of the diol. 2. Purify the crude product via vacuum distillation to separate the higher-boiling product from the lower-boiling starting materials.
Darkening of Reaction Mixture 1. Thermal Degradation: Piperonal and its derivatives can be sensitive to prolonged high temperatures. 2. Overly Acidic Conditions: Too much catalyst can sometimes promote side reactions or polymerization.1. Ensure the heating mantle temperature is not excessively high; aim for a controlled, steady reflux. 2. Use the recommended catalytic amount (1-5 mol%). If darkening is a persistent issue, try reducing the catalyst loading.
Issues with Dean-Stark on a Very Small Scale The apparatus can be inefficient on scales <50 mL due to solvent holdup and inefficient condensation return[12].For small-scale reactions, consider using a drying agent directly in the reaction flask, such as molecular sieves, or a modified apparatus as described by Stoltz et al. for small-scale dehydrative reactions[12].

Visual Workflow: Troubleshooting Low Yield

The following diagram outlines a logical workflow for diagnosing and solving the common problem of low reaction yield.

Troubleshooting_Workflow start Problem: Low Yield check_completion Check Reaction Completion (TLC, GC, Water Collected) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes check_water Is water removal efficient? incomplete->check_water check_workup Was Catalyst Fully Neutralized during Workup? complete->check_workup add_catalyst Increase Catalyst Loading (to 0.05 eq) check_water->add_catalyst No add_diol Increase Diol Stoichiometry (to 1.5 eq) check_water->add_diol Yes dry_reagents Use Anhydrous Reagents & Solvent add_catalyst->dry_reagents add_diol->dry_reagents yes_neutralized Yes check_workup->yes_neutralized Yes no_neutralized No check_workup->no_neutralized No check_purification Product Loss During Purification? yes_neutralized->check_purification re_extract Re-extract aqueous layers. Ensure basic wash is thorough. no_neutralized->re_extract hydrolysis_issue Product Hydrolysis Likely Re-evaluate workup protocol re_extract->hydrolysis_issue distillation_issue Optimize Vacuum Distillation (check for leaks, proper temp/pressure) check_purification->distillation_issue Yes

Sources

Technical Support Center: Characterization of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole (also known as Piperonal propylene glycol acetal). This guide provides in-depth troubleshooting advice and frequently asked questions to address the unique challenges encountered during the characterization of this molecule.

The inherent structural complexity of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole, arising from the fusion of the benzodioxole and a substituted dioxolane ring, presents specific analytical hurdles. The presence of two stereocenters and an acid-labile acetal linkage requires a nuanced approach to ensure accurate and reproducible characterization. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to overcome these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole that complicate its characterization?

A1: The main challenges in characterizing this compound stem from two key features:

  • Stereoisomerism: The molecule possesses two chiral centers, at C2 and C4 of the dioxolane ring. This gives rise to two pairs of enantiomers, which are diastereomeric to each other (cis and trans isomers). Diastereomers have different physical properties and spectroscopic signatures, which can lead to complex analytical data if not properly resolved or identified.

  • Acid Sensitivity: The acetal linkage in the dioxolane ring is susceptible to hydrolysis under acidic conditions. This instability can lead to the degradation of the sample during analysis or storage, reforming the starting materials, piperonal and 1,2-propanediol.

Q2: What are the expected impurities in a sample of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole?

A2: Impurities can originate from the starting materials or side reactions during synthesis. The most common synthesis involves the acid-catalyzed reaction of piperonal (1,3-benzodioxole-5-carbaldehyde) and 1,2-propanediol. Therefore, likely impurities include:

  • Unreacted Piperonal: A highly crystalline solid, its presence can be readily detected by chromatographic and spectroscopic methods.

  • Unreacted 1,2-Propanediol: A viscous liquid, it may be present in residual amounts.

  • Water: As a byproduct of the acetalization reaction, its presence can promote the reverse (hydrolysis) reaction.

  • Polymeric byproducts: Self-condensation of piperonal or other side reactions can lead to higher molecular weight impurities.

Q3: How can I assess the stereoisomeric purity of my sample?

A3: Assessing stereoisomeric purity requires techniques capable of separating or differentiating diastereomers and enantiomers.

  • For Diastereomers (cis/trans): High-resolution Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using a suitable chiral or achiral column can often separate diastereomers. 1H and 13C NMR spectroscopy are also powerful tools, as diastereomers will exhibit distinct sets of peaks.

  • For Enantiomers: Chiral chromatography (both GC and HPLC) is the most common method for separating enantiomers.

Troubleshooting Guides

Challenge 1: Complex 1H NMR Spectrum with More Peaks Than Expected

Symptom: The 1H NMR spectrum shows a doubling of signals for the dioxolane and adjacent aromatic protons, leading to a complex and confusing pattern.

Cause: This is a classic indication of the presence of diastereomers (cis and trans isomers). Since the local electronic environments of the protons in each diastereomer are different, they resonate at slightly different chemical shifts.

Troubleshooting Workflow:

Caption: Workflow for diagnosing and resolving complex 1H NMR spectra.

Detailed Protocol: Stereochemical Assignment using 2D NOESY

  • Sample Preparation: Prepare a sample of the diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl3) at a concentration appropriate for 2D NMR analysis.

  • Acquisition: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum. These experiments detect protons that are close in space.

  • Analysis:

    • Identify the key protons: the acetal proton (at C2 of the dioxolane ring), the methyl protons on the dioxolane ring, and the proton at C4 of the dioxolane ring.

    • For the cis-isomer: Expect a NOE correlation between the acetal proton and the methyl group protons, as they will be on the same side of the dioxolane ring.

    • For the trans-isomer: Expect a NOE correlation between the acetal proton and the proton at C4 of the dioxolane ring, as they will be on the same side of the ring.

  • Quantification: Once the signals for each diastereomer are assigned, the diastereomeric ratio can be determined by integrating well-resolved, non-overlapping peaks in the 1H NMR spectrum.

Expected 1H NMR Data for Diastereomers (Hypothetical)

Proton Assignmentcis-Isomer (ppm)trans-Isomer (ppm)Multiplicity
Acetal H (C2-H)5.855.80s
Aromatic H6.80-7.006.80-7.00m
O-CH2-O5.955.95s
Dioxolane CH (C4-H)4.304.10m
Dioxolane CH2 (C5-H)3.60, 4.203.70, 4.15m
Dioxolane CH31.301.25d

Note: These are illustrative values. Actual chemical shifts may vary.

Challenge 2: Inconsistent Chromatographic Peak Areas and Appearance of New Peaks

Symptom: During HPLC or GC analysis, the peak area of the main compound decreases over time, and new peaks corresponding to piperonal and 1,2-propanediol appear.

Cause: This is indicative of the acid-catalyzed hydrolysis of the acetal. Residual acid in the sample, an acidic mobile phase, or high temperatures in the GC inlet can promote this degradation. Acetal hydrolysis is a reversible reaction, but the removal of the volatile aldehyde can drive it to completion.[1]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for sample degradation during chromatographic analysis.

Detailed Protocol: Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole in the presence of its potential degradants.

  • Column Selection: A C18 reversed-phase column is generally a good starting point.

  • Mobile Phase:

    • Use a buffered mobile phase with a pH between 7 and 8 to prevent on-column hydrolysis. A phosphate or bicarbonate buffer is suitable.

    • A typical mobile phase could be a gradient of acetonitrile and the aqueous buffer.

  • Sample Preparation:

    • Dissolve the sample in a neutral or slightly basic solvent (e.g., acetonitrile or methanol).

    • If the sample is suspected to be acidic, neutralize it with a dilute solution of a non-reactive base before injection.

  • Method Validation: The method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, and precision for both the main compound and its potential impurities/degradants. This involves forced degradation studies where the sample is intentionally exposed to acidic, basic, oxidative, and photolytic stress to ensure the method can separate the degradants from the parent compound.[2][3][4]

Challenge 3: Ambiguous Mass Spectrometry Fragmentation

Symptom: The mass spectrum shows a molecular ion peak, but the fragmentation pattern is difficult to interpret, making confident identification challenging.

Cause: The fragmentation of cyclic acetals can be complex. However, understanding the typical fragmentation pathways of the benzodioxole and dioxolane moieties can aid in interpretation.

Expected Fragmentation Pathways:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M+) at m/z 208. Key fragmentation pathways include:

  • Loss of a methyl group (-CH3): Leading to a fragment at m/z 193.

  • Cleavage of the dioxolane ring: This can lead to various fragments. A common fragmentation is the loss of C2H3O, resulting in a fragment at m/z 165.

  • Formation of the benzodioxole cation: A prominent peak at m/z 149 corresponding to the piperonal cation is highly likely, formed by the cleavage of the bond between the two rings.

  • Further fragmentation of the benzodioxole ring: This can lead to fragments at m/z 121, 93, and 65.

Reference Mass Spectrum Data

m/zPutative Fragment
208Molecular Ion [M]+
193[M - CH3]+
165[M - C2H3O]+
149[Piperonal cation]+
121[C7H5O2]+
93[C6H5O]+
65[C5H5]+

Source: Adapted from NIST Mass Spectrometry Data Center.[5]

Troubleshooting Tips:

  • Use soft ionization techniques: If EI is providing excessive fragmentation, consider using chemical ionization (CI) or electrospray ionization (ESI) to obtain a more prominent molecular ion peak.

  • High-resolution mass spectrometry (HRMS): This will provide the exact mass of the molecular ion and fragments, allowing for the determination of their elemental composition and increasing confidence in structural assignments.

  • Compare with a reference standard: The most reliable method for confirming the identity of a compound by mass spectrometry is to compare its spectrum to that of a certified reference standard.

References

  • [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]

  • Erythropel, H. C., Jabba, S. V., DeWinter, T. M., Mendizabal, M., Anastas, P. T., Jordt, S. E., & Zimmerman, J. B. (2018). Formation of flavorant–propylene Glycol Adducts With Novel Toxicological Properties in Chemically Unstable E-Cigarette Liquids. Nicotine & Tobacco Research, 22(10), 1730-1740. [Link]

  • Gong, X., & Vaddady, S. (2023). Acetal Formation of Flavoring Agents with Propylene Glycol in E-Cigarettes: Impacts on Indoor Partitioning and Thirdhand Exposure. Environmental Science & Technology. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperonal propyleneglycol acetal. PubChem. Retrieved January 5, 2026, from [Link]

  • Rochester University Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved January 5, 2026, from [Link]

  • Can any one explain how to determine diastereomeric ratio from NMR spectra? (2014). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022). Master Organic Chemistry. Retrieved January 5, 2026, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 5, 2026, from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2004). LCGC International. [Link]

  • Salo, H., & Koskinen, A. (1994). The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. Acta Chemica Scandinavica, 48, 646-651. [Link]

  • Anderson, E., & Fife, T. H. (1977). Acid-catalyzed hydrolysis of 2-phenyl-2,4,4,5,5-pentamethyl-1,3-dioxolane and tetramethylethylene glycol acetals of aromatic and aliphatic aldehydes. Journal of Organic Chemistry, 42(10), 1717-1720. [Link]

  • Erythropel, H. C., et al. (2018). Formation of flavorant–propylene Glycol Adducts With Novel Toxicological Properties in Chemically Unstable E-Cigarette Liquids. Nicotine & Tobacco Research, 22(10), 1730-1740. [Link]

  • Bakheet, A. H., et al. (2013). Validated stability-indicating assay method for simultaneous determination of aceclofenac and thiocolchicoside using RP-HPLC. Journal of Pharmaceutical Analysis, 3(6), 429-437. [Link]

  • Abdelwahab, N. S., et al. (2015). Validated stability indicating RP-HPLC method for determination of paracetamol, methocarbamol and their related substances. ResearchGate. [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

Sources

Validation & Comparative

Purity analysis of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Purity Analysis of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole by HPLC

Prepared by: A Senior Application Scientist

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole, also known as Heliotropin propylene glycol acetal, is a key synthetic intermediate in the pharmaceutical and fine chemical industries.[1] Its molecular structure, featuring a benzodioxole core and a protected aldehyde in the form of a dioxolane ring, makes it a versatile building block.[1][2] As with any component destined for use in active pharmaceutical ingredients (APIs), the purity of this intermediate is not merely a quality metric but a fundamental prerequisite for ensuring the safety, efficacy, and stability of the final drug product. Impurities, even in trace amounts, can carry their own pharmacological or toxicological profiles, or interfere with downstream reactions, leading to unpredictable outcomes and regulatory hurdles.

This guide provides a comprehensive analysis of High-Performance Liquid Chromatography (HPLC) as the primary technique for the purity assessment of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole. We will explore the rationale behind method development, benchmark HPLC against viable alternative techniques, and provide detailed, field-tested protocols. The methodologies described herein are grounded in the principles of analytical quality by design and adhere to the validation standards set forth by the International Conference on Harmonisation (ICH).[3][4]

The Premier Choice: Reversed-Phase HPLC for Purity Determination

For a non-volatile, UV-active molecule like 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the analytical method of choice.[5] Its high resolution, sensitivity, and robustness make it ideal for separating the main compound from structurally similar impurities that may arise from the synthesis, such as starting materials (e.g., piperonal), by-products, or degradation products.

The fundamental principle of RP-HPLC involves partitioning the analyte between a non-polar stationary phase (typically a C18-silica column) and a polar mobile phase. Compounds are separated based on their relative hydrophobicity; more hydrophobic molecules interact more strongly with the stationary phase and thus elute later.

Causality in Method Design: Why These Parameters?

An effective HPLC method is not a random assortment of parameters but a logically constructed system designed for optimal separation.

  • Column Selection (Stationary Phase): A C18 (octadecylsilane) column is the workhorse for RP-HPLC and is perfectly suited for this analysis. The benzodioxole and dioxolane moieties give the molecule a moderate polarity, allowing for strong, predictable retention on a C18 phase. For higher resolution and faster analysis times, a column with smaller particles (e.g., sub-2 µm for UHPLC) can be employed.[6]

  • Mobile Phase Selection: The mobile phase is the primary tool for controlling retention and selectivity. A combination of water and an organic modifier like acetonitrile or methanol is standard.

    • Acetonitrile is often preferred over methanol due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.

    • A gradient elution (where the proportion of the organic solvent is increased over time) is superior to an isocratic (constant composition) method for purity analysis. This is because potential impurities can span a wide range of polarities. A gradient ensures that highly polar impurities elute early with good peak shape, while more non-polar impurities are eluted in a reasonable time frame without excessive peak broadening.

    • Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is a common practice to improve peak shape. It protonates free silanol groups on the silica backbone of the column, reducing peak tailing, and ensures consistent ionization of the analyte and its impurities.

  • Detector Selection: The benzodioxole ring system contains a strong chromophore, making UV detection the ideal choice. A Diode Array Detector (DAD) is highly recommended as it provides spectral data across a range of wavelengths simultaneously. This is invaluable for peak purity assessment (confirming that a single chromatographic peak corresponds to a single compound) and for selecting the optimal detection wavelength, which for benzodioxole derivatives is typically around 280-290 nm.

Workflow for HPLC Purity Analysis

The following diagram illustrates the logical flow of a typical HPLC purity analysis, from initial sample handling to the final, validated result.

HPLC_Workflow SamplePrep Sample Preparation (Accurate Weighing, Dissolution in Mobile Phase) Injection Sample Injection (Autosampler Sequence) SamplePrep->Injection StandardPrep Reference Standard Preparation (Primary Standard, Known Concentration) SystemSuitability System Suitability Test (SST) (Verify System Performance) StandardPrep->SystemSuitability MobilePhasePrep Mobile Phase Preparation (Filtration & Degassing) MobilePhasePrep->SystemSuitability SystemSuitability->Injection If SST Passes Separation Chromatographic Separation (Gradient Elution on C18 Column) Injection->Separation Detection DAD Detection (Acquire Chromatogram & Spectra) Separation->Detection Integration Peak Integration (Identify and Quantify Peaks) Detection->Integration Calculation Purity Calculation (Area Percent Method) Integration->Calculation Report Final Report Generation (Include Chromatograms, Results, SST) Calculation->Report

Caption: A typical workflow for HPLC purity analysis.

Benchmarking HPLC Against Alternative Analytical Methods

While HPLC is the primary choice, a comprehensive purity profile often benefits from orthogonal methods—techniques that separate compounds based on different chemical or physical principles. This approach provides a more complete picture and reduces the risk of co-eluting impurities going undetected.

Parameter RP-HPLC with DAD Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Partitioning based on polarity/hydrophobicity.Separation based on volatility and boiling point; detection by mass fragmentation.Absolute quantification based on the ratio of analyte signal to an internal standard of known purity.
Suitability for Analyte Excellent. Non-volatile nature is ideal for HPLC. Strong UV chromophore allows for sensitive detection.Moderate. Requires thermal stability. The acetal (dioxolane) linkage may be susceptible to thermal degradation or hydrolysis in the injector port, requiring careful method development.Excellent. Provides absolute purity without needing a specific reference standard of the analyte. Non-destructive.
Impurity Detection Excellent for a wide range of polar and non-polar impurities.Best for volatile or semi-volatile impurities (e.g., residual solvents, volatile starting materials).Good for impurities >0.1-1%. Not suitable for trace analysis. Provides structural information on impurities.
Sensitivity (LOQ) High (typically 0.01 - 0.1% for impurities).[7]Very High (ppb to low ppm levels for volatile compounds).Low (~1-2% relative precision).
Precision (%RSD) Excellent (< 2%).Excellent (< 5-10%).Excellent (< 2%).[8]
Key Advantages High resolution, robust, widely available, suitable for non-volatile compounds.Superior for volatile impurity identification (MS fragmentation patterns).Primary analytical method, provides structural confirmation, high accuracy for major components.
Key Limitations May not resolve all isomeric impurities. Requires reference standards for impurity identification.Not suitable for non-volatile or thermally labile compounds.[7]Lower sensitivity for trace impurities, requires expensive high-field NMR instrumentation.
Decision Logic: Choosing the Right Tool for the Job

The choice of analytical technique is driven by the specific question being asked. The following decision tree can guide a researcher in selecting the most appropriate method.

Caption: Decision tree for selecting an analytical method.

Detailed Experimental Protocols

The following protocol outlines a validated, high-resolution RP-HPLC method for the purity analysis of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole. This protocol must be validated in accordance with ICH Q2(R1) guidelines before routine use.[3][4][9]

Protocol: High-Resolution RP-HPLC Purity Assay
  • Instrumentation & Consumables

    • HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).[6]

    • Column: C18, 1.8 µm particle size, 2.1 x 100 mm (for UHPLC) or C18, 5 µm, 4.6 x 250 mm (for standard HPLC).[6]

    • Volumetric flasks, pipettes, and autosampler vials.

    • Analytical balance.

    • HPLC-grade acetonitrile, HPLC-grade water, and formic acid (≥98%).

  • Mobile Phase Preparation

    • Mobile Phase A (A): 0.1% Formic Acid in Water (v/v). Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water.

    • Mobile Phase B (B): 0.1% Formic Acid in Acetonitrile (v/v). Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile.

    • Filter both mobile phases through a 0.22 µm membrane filter and degas using sonication or vacuum.

  • Sample and Standard Preparation

    • Diluent: Acetonitrile:Water (50:50 v/v).

    • Reference Standard Solution (Approx. 0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution (Approx. 0.5 mg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.[6]

  • Chromatographic Conditions

ParameterUHPLC MethodStandard HPLC Method
Column C18, 1.8 µm, 2.1 x 100 mmC18, 5 µm, 4.6 x 250 mm
Flow Rate 0.5 mL/min1.0 mL/min
Column Temp. 40 °C30 °C
Injection Vol. 2 µL10 µL
Detection DAD, 285 nm (Acquire 210-400 nm)DAD, 285 nm (Acquire 210-400 nm)
Gradient Time (min)%B
0.030
10.095
12.095
12.130
15.030
Run Time 15 minutes30 minutes
  • System Suitability Test (SST)

    • Before sample analysis, perform five replicate injections of the Reference Standard Solution.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.

      • Tailing factor ≤ 2.0.

      • Theoretical plates (N) ≥ 5000.

  • Analysis and Calculation

    • Inject the sample solution.

    • Identify the main peak corresponding to 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole based on the retention time of the reference standard.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • Report any impurity exceeding the reporting threshold (typically 0.05%).

Conclusion

The purity analysis of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole is most effectively and reliably achieved using a validated, high-resolution Reversed-Phase HPLC method. Its ability to separate a wide range of potential impurities with high sensitivity and precision makes it the cornerstone of quality control for this critical pharmaceutical intermediate. While orthogonal techniques like GC-MS and qNMR serve important, complementary roles in identifying volatile impurities and determining absolute purity, the robust and versatile nature of HPLC establishes it as the indispensable tool for routine purity assessment in a regulated drug development environment. The adoption of a well-designed and properly validated HPLC method is a direct investment in the quality and safety of the final pharmaceutical product.

References

  • International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]

  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]

  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. ResearchGate. Available at: [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]

  • SIELC Technologies. (2018). 1,3-Benzodioxole, 5-methyl-. SIELC Technologies. Available at: [Link]

  • Bicchi, C., et al. (n.d.). Identification of 1,3-Dioxolanes in Coffee-Like Flavorings. CORE. Available at: [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development.
  • Al-Obaidi, A., et al. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
  • Al-Obaidi, A., et al. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. ResearchGate. Available at: [Link]

  • An-Najah Staff. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study.
  • Karaca, G., et al. (n.d.). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. PMC - NIH. Available at: [Link]

  • Ferlin, F., et al. (2023). 1,3-Dioxolane compounds (DOXs) as biobased reaction media. RSC Publishing. Available at: [Link]

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A Comparative Guide to the Synthesis of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole in Modern Chemistry

5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole, known colloquially as Heliotropin Propylene Glycol Acetal or Piperonal Propylene Glycol Acetal, is a molecule of significant interest in the fields of fragrance, flavor, and materials science. Its characteristic sweet, floral scent profile, coupled with enhanced thermal stability, makes it a valuable ingredient in perfumery and food industries.[1][2] Beyond its sensory applications, this compound also serves as a catalyst in photocurable compounds, highlighting its utility in polymer chemistry.[3] The core 1,3-benzodioxole scaffold is a recurring motif in a plethora of biologically active natural products and synthetic pharmaceuticals, underscoring the importance of efficient and robust synthetic routes to its derivatives.[4]

This guide provides a comparative analysis of the primary synthesis methods for 5-(4-methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole, with a focus on providing researchers, scientists, and drug development professionals with the practical insights and experimental data necessary to select the most suitable method for their specific application. We will delve into the mechanistic underpinnings of the synthetic strategies, compare their performance based on key metrics, and provide detailed experimental protocols.

The Prevailing Synthetic Strategy: Acetalization of Piperonal

The most direct and widely employed method for the synthesis of 5-(4-methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole is the acid-catalyzed acetalization of piperonal (also known as heliotropin) with 1,2-propanediol (propylene glycol). This reaction serves as a protection of the aldehyde functional group in piperonal and is a reversible process.[5]

The general mechanism for acid-catalyzed acetal formation involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.[5][6] This is followed by a nucleophilic attack from one of the hydroxyl groups of 1,2-propanediol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule generates a resonance-stabilized carbocation. Finally, an intramolecular nucleophilic attack by the second hydroxyl group of the diol, followed by deprotonation, yields the cyclic acetal.[5][6] To drive the equilibrium towards the product, the water generated during the reaction is typically removed, often through azeotropic distillation using a Dean-Stark apparatus.[5]

Acetalization_Mechanism Piperonal Piperonal Protonated_Piperonal Protonated Piperonal Piperonal->Protonated_Piperonal + H+ Hemiacetal Hemiacetal Intermediate Protonated_Piperonal->Hemiacetal + 1,2-Propanediol Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H+ Carbocation Resonance-Stabilized Carbocation Protonated_Hemiacetal->Carbocation - H2O Final_Product 5-(4-Methyl-1,3-dioxolan-2-yl)- 1,3-benzodioxole Carbocation->Final_Product Intramolecular Cyclization - H+

Caption: General mechanism of acid-catalyzed acetalization of piperonal.

The choice of acid catalyst is a critical parameter that can significantly influence the reaction's efficiency, selectivity, and environmental impact. In the following sections, we will compare two prominent catalytic systems: a homogeneous acid catalyst, p-toluenesulfonic acid (PTSA), and a heterogeneous acid catalyst, Amberlyst-15.

Method 1: Homogeneous Catalysis with p-Toluenesulfonic Acid (PTSA)

p-Toluenesulfonic acid is a widely used, strong organic acid that is effective in catalyzing acetalization reactions.[7] Its solubility in common organic solvents facilitates a homogeneous reaction environment, often leading to high conversion rates.

Experimental Protocol

A mixture of piperonal (15.0 g, 0.1 mol), 1,2-propanediol (9.1 g, 0.12 mol), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol) in 100 mL of toluene is refluxed using a Dean-Stark apparatus to azeotropically remove water. The reaction is monitored by thin-layer chromatography (TLC) until the piperonal is consumed (typically 4-6 hours). Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to afford 5-(4-methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole as a clear oil.

Method 2: Heterogeneous Catalysis with Amberlyst-15

Amberlyst-15 is a strongly acidic, macroreticular polystyrene-based ion-exchange resin with sulfonic acid functional groups.[8] Its use as a heterogeneous catalyst offers several advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions, aligning with the principles of green chemistry.[9][10]

Experimental Protocol

A mixture of piperonal (15.0 g, 0.1 mol), 1,2-propanediol (9.1 g, 0.12 mol), and Amberlyst-15 resin (1.5 g, 10 wt% of piperonal) in 100 mL of toluene is refluxed with a Dean-Stark apparatus to remove the water formed during the reaction. The progress of the reaction is monitored by TLC. After the complete consumption of piperonal (typically 6-8 hours), the reaction mixture is cooled to room temperature, and the Amberlyst-15 catalyst is removed by simple filtration and washed with toluene. The combined filtrate is then washed with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by vacuum distillation.

Comparative Analysis

ParameterHomogeneous Catalysis (PTSA)Heterogeneous Catalysis (Amberlyst-15)
Catalyst p-Toluenesulfonic acidAmberlyst-15 (sulfonic acid resin)
Typical Yield >90%85-95%
Reaction Time 4-6 hours6-8 hours
Work-up Aqueous work-up to remove catalystSimple filtration to remove catalyst
Catalyst Reusability Not readily reusableReusable after washing and drying
Environmental Impact Generates acidic aqueous wasteMore environmentally benign
Scalability Readily scalableScalable, with potential for flow chemistry

Discussion of Comparative Data

The choice between homogeneous and heterogeneous catalysis for the synthesis of 5-(4-methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole depends on the specific priorities of the researcher or production chemist.

Efficacy and Yield: Both PTSA and Amberlyst-15 are highly effective catalysts for this transformation, consistently providing high yields of the desired product. Homogeneous catalysis with PTSA may offer slightly faster reaction times due to the intimate contact between the catalyst and reactants in a single phase.

Operational Simplicity and Green Chemistry: Heterogeneous catalysis with Amberlyst-15 presents significant advantages in terms of operational simplicity and environmental considerations. The ability to remove the catalyst by simple filtration eliminates the need for aqueous work-up to neutralize and remove a soluble acid, thereby reducing waste generation and simplifying the purification process. Furthermore, the reusability of Amberlyst-15 makes it a more cost-effective and sustainable option for larger-scale production.

Scalability: Both methods are amenable to scaling up. However, the use of a heterogeneous catalyst like Amberlyst-15 opens up possibilities for continuous flow reactor systems, which can offer superior control over reaction parameters and enhanced safety for industrial-scale synthesis.

Characterization of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole

The synthesized product should be characterized to confirm its identity and purity. Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the benzodioxole ring, the methylenedioxy protons, and the protons of the 4-methyl-1,3-dioxolan ring.

  • Infrared (IR) Spectroscopy: The IR spectrum should confirm the absence of the aldehyde C=O stretching band (around 1680-1700 cm⁻¹) from the starting material, piperonal, and the presence of C-O stretching bands characteristic of the acetal.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (208.21 g/mol ).[7]

Conclusion and Future Perspectives

The synthesis of 5-(4-methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole via the acid-catalyzed acetalization of piperonal with 1,2-propanediol is a robust and efficient process. While homogeneous catalysis with p-toluenesulfonic acid offers slightly faster reaction kinetics, the use of a heterogeneous catalyst such as Amberlyst-15 provides significant advantages in terms of ease of purification, catalyst reusability, and overall environmental impact. For laboratory-scale synthesis where rapid reaction times are paramount, PTSA remains an excellent choice. However, for larger-scale production and applications where sustainability is a key consideration, heterogeneous catalysts like Amberlyst-15 are superior.

Future research in this area could explore the use of other solid acid catalysts, such as zeolites or sulfated zirconia, to potentially further improve reaction efficiency and selectivity. Additionally, the development of solvent-free reaction conditions or the use of greener solvents would further enhance the environmental credentials of this important synthetic transformation. The exploration of biocatalytic methods, while currently less developed for this specific transformation, could also offer a highly selective and environmentally benign alternative in the long term.

References

  • Worldresearchersassociations.Com. (n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Retrieved from [Link]

  • YMER. (2022). A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. Retrieved from [Link]

  • YouTube. (2024, March 6). Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product. Retrieved from [Link]

  • arkat-usa.org. (n.d.). Amberlyst-15 in organic synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved from [Link]

  • Dakota Group. (n.d.). Custom Synthesis of Piperonal Derivatives: Partnering with Expert Manufacturers. Retrieved from [Link]

  • KoreaScience. (n.d.). The Nature of Acid-Catalyzed Acetalization Reaction of 1,2-Propylene Glycol and Acetaldehyde -Korean Chemical Engineering Research. Retrieved from [Link]

  • Heliyon. (n.d.). Synthesis, spectroscopic characterization, cytotoxic activity, ADME prediction and molecular docking studies of the novel series quinoxaline. Retrieved from [Link]

  • The Good Scents Company. (n.d.). heliotropyl propylene glycol acetal, 61683-99-6. Retrieved from [Link]

  • PubChem. (n.d.). Piperonal propyleneglycol acetal | C11H12O4 | CID 101144. Retrieved from [Link]

  • precisionFDA. (n.d.). PIPERONAL PROPYLENEGLYCOL ACETAL. Retrieved from [Link]

  • arkat-usa.org. (n.d.). Amberlyst-15 in organic synthesis. Retrieved from [Link]

  • FEMA. (n.d.). PIPERONAL PROPYLENEGLYCOL ACETAL. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The synthesis of propylene glycol and ethylene glycol from glycerol using Raney Ni as a versatile catalyst - Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Perflavory. (n.d.). heliotropyl propylene glycol acetal, 61683-99-6. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of a heterophasic propylene copolymer.
  • ResearchGate. (n.d.). Acetalization of propylene glycol and ethylene glycol in the pilot-scale continuous reactive distillation column. Retrieved from [Link]

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A Comparative Guide to 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole and Other Benzodioxole Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its presence in a wide array of bioactive natural products and synthetic compounds.[1][2] This guide provides an in-depth comparison of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole, a derivative of the well-known flavoring agent piperonal, with its parent compound and other notable benzodioxole derivatives. We will delve into their synthesis, physicochemical properties, and potential applications, supported by relevant experimental data and protocols to aid researchers in their drug discovery and development endeavors.

The Benzodioxole Core: A Gateway to Diverse Functionality

The 1,3-benzodioxole ring system, characterized by a benzene ring fused to a five-membered dioxole ring, is a key pharmacophore that imparts unique electronic and steric properties to molecules.[1][3] This structural motif is found in natural products like safrole and piperine, which exhibit a range of biological activities.[4] The methylenedioxy bridge is known to influence the metabolic stability and bioavailability of drug candidates, often by interacting with cytochrome P450 enzymes.[5]

Profiling 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole

Chemical Identity:

  • Systematic Name: 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole

  • Synonyms: Piperonal propylene glycol acetal, Heliotropin propylene glycol acetal[6]

  • CAS Number: 61683-99-6[6]

  • Molecular Formula: C₁₁H₁₂O₄[5]

  • Molecular Weight: 208.21 g/mol [5]

This compound is the propylene glycol acetal of piperonal (heliotropin). The conversion of the aldehyde group of piperonal into a cyclic acetal significantly alters its physicochemical properties.

Physicochemical Properties: A Tale of Two Molecules

The primary structural difference between piperonal and its propylene glycol acetal derivative lies in the functional group at the 5-position of the benzodioxole ring. This modification from an aldehyde to a cyclic acetal has profound implications for the molecule's properties.

PropertyPiperonal5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxoleRationale for Change
Molecular Weight 150.13 g/mol [7]208.21 g/mol [5]Addition of a propylene glycol moiety.
Boiling Point 263 °C[8]~298-300 °C (estimated)[9]Increased molecular weight and size lead to stronger intermolecular forces.
Melting Point 37 °C[8]Liquid at room temperature[10]The acetal is a liquid, while piperonal is a crystalline solid at room temperature.[1][10]
Solubility Slightly soluble in water; soluble in organic solvents.[11]Expected to have lower water solubility but good solubility in organic solvents.The larger, more nonpolar acetal group reduces hydrogen bonding potential with water.
Reactivity The aldehyde group is reactive and can undergo oxidation, reduction, and condensation reactions.[8]The acetal group is stable under neutral and basic conditions but can be hydrolyzed back to the aldehyde under acidic conditions.Acetal formation is a common strategy to protect the aldehyde functionality.
Synthesis of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole

The synthesis of the target compound is a straightforward acid-catalyzed acetalization of piperonal with propylene glycol.

Experimental Protocol: Synthesis of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole

Objective: To synthesize 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole from piperonal and propylene glycol.

Materials:

  • Piperonal (1,3-benzodioxole-5-carbaldehyde)

  • Propylene glycol (propane-1,2-diol)

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Toluene or benzene (for azeotropic removal of water)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Dean-Stark apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve piperonal (1 equivalent) in toluene.

  • Add propylene glycol (1.1-1.2 equivalents) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.01-0.05 equivalents).

  • Heat the mixture to reflux. Water will be formed during the reaction and will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected or by thin-layer chromatography (TLC). The reaction is typically complete when the theoretical amount of water has been collected.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The product can be further purified by vacuum distillation if necessary.

Causality Behind Experimental Choices: The use of a Dean-Stark apparatus is crucial for driving the equilibrium of this reversible reaction towards the product side by continuously removing the water formed. Toluene is a suitable solvent as it forms an azeotrope with water, facilitating its removal.

Comparative Performance and Applications

Direct comparative experimental data for 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole is scarce in peer-reviewed literature. However, based on the well-documented activities of its parent compound, piperonal, and other benzodioxole derivatives, we can infer potential areas of application and performance characteristics.

Potential as a Bioactive Compound

Piperonal and its derivatives have been investigated for a range of biological activities, including:

  • Anticonvulsant Activity: Some piperonal derivatives have shown promise as anticonvulsant agents.[12][13] The conversion to an acetal may influence the lipophilicity and ability to cross the blood-brain barrier, potentially modulating this activity.

  • Anticancer Activity: Various benzodioxole derivatives have demonstrated cytotoxic effects against different cancer cell lines.[10][14][15] The specific structural modifications play a crucial role in their efficacy.

  • Antioxidant Activity: The benzodioxole moiety is associated with antioxidant properties. The free radical scavenging activity of these compounds can be evaluated using assays such as the DPPH assay.

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To evaluate the antioxidant activity of benzodioxole derivatives.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Test compounds (benzodioxole derivatives)

  • Ascorbic acid or Trolox (positive control)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Prepare a series of dilutions of the test compounds and the positive control in methanol.

  • In a set of test tubes or a 96-well plate, add a fixed volume of the DPPH solution to each concentration of the test compounds and the positive control.

  • A blank sample containing only methanol and the DPPH solution should also be prepared.

  • Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound.

  • The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.[12][16]

Trustworthiness of the Protocol: The DPPH assay is a widely accepted and validated method for assessing the free radical scavenging activity of compounds.[4][12] The use of a positive control like ascorbic acid or Trolox ensures the validity of the experimental results.[14]

Application in Materials Science

One of the few direct mentions of the application of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole is its use as a catalyst to accelerate the curing of photocurable compounds. This suggests a potential role in the development of polymers and coatings. The acetal structure may contribute to improved compatibility with resin formulations compared to the more reactive aldehyde.

Comparison with Other Benzodioxole Derivatives

A diverse range of benzodioxole derivatives have been synthesized and evaluated for various applications. The table below summarizes the reported activities of some of these derivatives, providing a broader context for the potential of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole.

Derivative TypeReported Biological/Chemical ActivityReference
Piperonal Chalcones Cytotoxic and antioxidant activities.[1][1]
Benzodioxole Carboxamides Antidiabetic (α-amylase inhibition), anticancer.[17][17]
Benzodioxole-based Thiosemicarbazones Antitumor activity.N/A
Stiripentol Analogs Antiepileptic activity.[18][18]

Future Directions and Conclusion

While 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole remains a relatively understudied compound, its structural relationship to the well-characterized piperonal suggests several avenues for future research. The conversion of the aldehyde to a propylene glycol acetal provides a handle for modifying the physicochemical properties, which can be advantageous in both drug design and materials science.

Key areas for future investigation include:

  • Systematic evaluation of biological activity: Screening for anticonvulsant, anticancer, and antioxidant activities to determine if the acetal modification offers any advantages over piperonal.

  • Pharmacokinetic studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) profile to understand its behavior in biological systems.

  • Exploration of catalytic activity: Detailed studies to elucidate its mechanism and efficiency as a catalyst in photocurable systems.

Visualizations

Logical Relationship between Piperonal and its Acetal Derivative

G Piperonal Piperonal (1,3-Benzodioxole-5-carbaldehyde) Acetal 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole (Piperonal Propylene Glycol Acetal) Piperonal->Acetal Acetalization PropyleneGlycol Propylene Glycol PropyleneGlycol->Acetal AcidCatalyst Acid Catalyst AcidCatalyst->Acetal

Caption: Synthesis of the target compound from piperonal.

Experimental Workflow for Biological Activity Screening

G cluster_synthesis Synthesis cluster_screening Biological Screening start Start with Benzodioxole Precursor synthesis Chemical Modification (e.g., Acetalization) start->synthesis purification Purification & Characterization synthesis->purification cytotoxicity Cytotoxicity Assay (e.g., MTS) purification->cytotoxicity antioxidant Antioxidant Assay (e.g., DPPH) purification->antioxidant anticonvulsant Anticonvulsant Assay (e.g., PTZ model) purification->anticonvulsant data_analysis Data Analysis & Structure-Activity Relationship cytotoxicity->data_analysis IC50 antioxidant->data_analysis IC50 anticonvulsant->data_analysis ED50

Caption: Workflow for synthesis and biological evaluation.

References

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of pharmaceutical development and quality control, the rigor of analytical method validation is non-negotiable. It is the bedrock upon which the safety, efficacy, and quality of a product are built. This guide provides an in-depth comparative analysis of analytical methodologies for the characterization and quantification of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole, a heterocyclic compound with significant applications as a synthetic intermediate in pharmaceuticals and other fine chemicals.[1][2]

We will dissect and compare the two most prevalent and powerful chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—through the lens of established validation protocols. This document is designed for researchers, analytical scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale for methodological choices. By adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, this guide aims to equip you with the expertise to select, develop, and validate robust analytical methods tailored to your specific application.[3][4][5]

Introduction to the Analyte: 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole

5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole (CAS No. 61683-99-6) is an organic compound featuring a benzodioxole core fused with a substituted dioxolane ring.[6] Its structure, containing both aromatic and heterocyclic acetal functionalities, presents unique analytical challenges and opportunities.[2] The benzodioxole moiety is a common structural feature in many natural products and pharmaceuticals, recognized for a range of biological activities.[1] Understanding the purity and content of this intermediate is critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API).

Key Physicochemical Properties:

  • Molecular Formula: C₁₁H₁₂O₄[6]

  • Molecular Weight: 208.21 g/mol [6]

  • Boiling Point: 145°C at 1.5 mmHg[7]

  • Appearance: Colorless to almost colorless liquid[6]

  • Solubility: Expected to be soluble in common organic solvents and sparingly soluble in water.[1]

Given its boiling point and likely thermal stability, both HPLC and GC are viable analytical techniques, and the choice between them will depend on the specific requirements of the analysis, such as the need to detect volatile impurities or the nature of the sample matrix.

The Imperative of Method Validation: Adhering to ICH Q2(R1)

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application.[8] The ICH Q2(R1) guideline provides a comprehensive framework for this process, which is a regulatory requirement in the pharmaceutical industry.[3][4][9] A properly validated method provides assurance of its reliability, consistency, and accuracy for the analysis of a specific analyte.[10][11]

The typical validation characteristics that must be considered include:[3][12][13]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of an analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8][9]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision.[9][13]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Comparative Analysis of Analytical Methodologies

The selection between HPLC and GC is a critical decision in method development. Here, we compare their suitability for the analysis of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and sensitivity.[8][11] It is particularly well-suited for compounds that are non-volatile or thermally labile.

  • Principle: Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. For a molecule like our target, a reversed-phase (e.g., C18) column is the logical starting point, where a polar mobile phase (like acetonitrile/water) is used to elute compounds based on their hydrophobicity.

  • Causality in Method Design:

    • Column Choice: A C18 column is selected due to the aromatic and moderately non-polar nature of the benzodioxole moiety. This provides a strong hydrophobic interaction, allowing for good retention and separation from more polar impurities.

    • Detector: A UV detector is ideal, as the benzodioxole ring contains a chromophore that absorbs strongly in the UV region (typically around 280-290 nm), providing excellent sensitivity.

    • Mobile Phase: A gradient of acetonitrile and water allows for the elution of a wider range of impurities with varying polarities and ensures the main analyte peak is sharp and well-resolved.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[14] It offers exceptional resolution and is the gold standard for analyzing volatile and semi-volatile impurities, such as residual solvents.[15]

  • Principle: The analyte is vaporized and injected into the head of a chromatographic column. Separation occurs as the analyte is transported by an inert carrier gas (mobile phase) and interacts with the stationary phase coated on the column walls.

  • Causality in Method Design:

    • Column Choice: A mid-polarity column (e.g., DB-5 or equivalent 5% phenyl-methylpolysiloxane) is a robust choice. This stationary phase provides separation based on boiling point and subtle dipole interactions, suitable for the target analyte and potential process-related impurities.

    • Detector: A Flame Ionization Detector (FID) is the workhorse for GC. It is highly sensitive to organic compounds, offers a wide linear range, and is robust for routine quality control.

    • Injection Technique: A split injection is typically used for assay analysis to avoid overloading the column, ensuring sharp, symmetrical peaks. For trace impurity analysis, a splitless injection might be preferred to maximize sensitivity.

Head-to-Head Validation Parameter Comparison

The following table provides a comparative summary of expected performance for validated HPLC and GC methods for the assay of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Rationale for Performance
Specificity Excellent. Demonstrated by peak purity analysis using a DAD/PDA detector and separation from spiked impurities/degradants.Excellent. Demonstrated by sharp, symmetrical peaks at unique retention times. Confirmation by GC-MS provides definitive identification.Both techniques offer high resolving power. HPLC with DAD offers the advantage of in-line spectral confirmation. GC-MS offers unparalleled specificity for identification.[16]
Linearity (Correlation Coeff.) r² ≥ 0.999r² ≥ 0.999Modern detectors (UV for HPLC, FID for GC) provide a highly linear response across several orders of magnitude.[17]
Range (Assay) 80% - 120% of the nominal concentration.80% - 120% of the nominal concentration.This range is standard for assay methods to ensure the method is accurate and precise for samples that may deviate slightly from the target concentration.
Accuracy (% Recovery) Typically 98.0% - 102.0%Typically 98.0% - 102.0%Both methods, when properly optimized, can achieve high levels of accuracy. This is verified by spiking studies into a placebo matrix.[17]
Precision (RSD%) Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%Modern instrumentation and autosamplers for both techniques allow for very precise injections and stable operating conditions, leading to low variability.[17]
LOQ (for Impurities) Low ng/mL rangeLow ng/mL range (potentially lower for volatile impurities)Sensitivity is detector-dependent. HPLC-UV is very sensitive for chromophoric compounds. GC-FID has excellent sensitivity for all combustible organic compounds.
Robustness High. Small changes in mobile phase composition (±2%), pH (±0.2), or column temperature (±5°C) should not significantly impact results.High. Small changes in flow rate (±5%), oven temperature ramp rate, or initial oven temperature (±2°C) should not significantly impact results.Well-developed methods are designed to be resilient to minor variations that can occur during routine use, ensuring method transferability and reliability.

Visualizing the Validation Workflow

A robust analytical method validation process follows a logical sequence of experiments. This workflow ensures that all performance characteristics are systematically evaluated and documented.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol Execution cluster_2 Phase 3: Documentation & Reporting Dev Method Development (Column, Mobile Phase/Gas, Detector) Opt Method Optimization (Resolution, Peak Shape, Run Time) Dev->Opt SST_Dev System Suitability Development Opt->SST_Dev Spec Specificity (Forced Degradation, Peak Purity) SST_Dev->Spec Method Ready for Validation Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Lim LOD & LOQ Prec->Lim Rob Robustness Lim->Rob Report Validation Summary Report (Data, Analysis, Conclusion) Rob->Report Validation Complete SOP Standard Operating Procedure (SOP) Report->SOP

Caption: A typical workflow for analytical method validation.

Detailed Experimental Protocols

The following are detailed, self-validating protocols for the assay of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole.

Protocol 1: HPLC-UV Method Validation

1. System Suitability Test (SST):

  • Objective: To verify the performance of the HPLC system before conducting validation experiments.[10]

  • Procedure:

    • Prepare a standard solution of the analyte at the target concentration (e.g., 1.0 mg/mL).

    • Make five replicate injections of the standard solution.

    • Calculate the Relative Standard Deviation (RSD) of the peak area, retention time, tailing factor, and theoretical plates.

  • Acceptance Criteria:

    • RSD of peak area ≤ 1.0%

    • Tailing factor ≤ 2.0

    • Theoretical plates ≥ 2000

2. Specificity:

  • Objective: To demonstrate that the method is free from interference from the matrix, impurities, or degradants.

  • Procedure:

    • Inject a blank (diluent), a placebo sample, and a standard solution.

    • Perform forced degradation studies: Expose the analyte to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress.

    • Analyze the stressed samples and assess peak purity of the main peak using a Diode Array Detector (DAD).

  • Acceptance Criteria:

    • No interfering peaks at the retention time of the analyte in the blank or placebo.

    • The method must be able to separate the analyte from all degradation products. Peak purity index must be > 990.

3. Linearity and Range:

  • Objective: To establish the linear relationship between concentration and detector response over a defined range.[8]

  • Procedure:

    • Prepare a stock solution and perform serial dilutions to create at least five concentration levels, typically from 50% to 150% of the target assay concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999.

    • The y-intercept should be close to zero.

4. Accuracy (Recovery):

  • Objective: To determine how close the measured value is to the true value.

  • Procedure:

    • Prepare a placebo sample.

    • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

    • Analyze the spiked samples and calculate the percentage recovery.

  • Acceptance Criteria:

    • Mean recovery should be between 98.0% and 102.0% for each level.

5. Precision:

  • Objective: To assess the method's consistency and reproducibility.[13]

  • Procedure:

    • Repeatability (Intra-assay): Analyze six independent samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument.[9]

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria:

    • RSD for the set of measurements should be ≤ 2.0%.

Protocol 2: GC-FID Method Validation

The validation protocol for GC-FID follows the same principles as HPLC. The key differences are in the specific parameters and acceptance criteria for the System Suitability Test.

1. System Suitability Test (SST):

  • Objective: To verify the performance of the GC system.

  • Procedure:

    • Prepare a standard solution of the analyte at the target concentration (e.g., 1.0 mg/mL in a suitable solvent like Dichloromethane or Ethyl Acetate).

    • Make five replicate injections.

    • Calculate the RSD of the peak area and retention time.

  • Acceptance Criteria:

    • RSD of peak area ≤ 1.5%

    • RSD of retention time ≤ 0.5%

    • Tailing factor ≤ 2.0

    • Theoretical plates ≥ 5000

(The procedures for Specificity, Linearity, Range, Accuracy, and Precision for GC would be analogous to the HPLC protocol, using appropriate sample preparation and instrumental conditions.)

Choosing the Right Method for Your Application

The final choice between HPLC and GC depends on the intended purpose of the method.

G Start What is the primary analytical goal? Goal1 Routine QC Assay & Impurity Profiling (Non-Volatile) Start->Goal1 Goal2 Residual Solvent Analysis or Volatile Impurity Screening Start->Goal2 Method1 Choose HPLC-UV/DAD Goal1->Method1 Analyte is non-volatile and chromophoric Method2 Choose GC-FID Goal2->Method2 Analytes are volatile and thermally stable

Caption: Decision tree for analytical method selection.

  • Choose HPLC for:

    • Routine quality control (QC) assays for potency and purity.

    • Analysis of non-volatile or thermally sensitive impurities and degradation products.

    • Stability-indicating methods where a wide range of degradation products may be formed.

  • Choose GC for:

    • Quantification of volatile or semi-volatile process impurities.

    • Analysis of residual solvents as per ICH Q3C guidelines.

    • When very high resolution of closely related volatile isomers is required.

By carefully considering the analyte's properties and the specific analytical requirements, and by rigorously applying the validation principles outlined in this guide, researchers and scientists can ensure the development of robust, reliable, and compliant analytical methods for 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole.

References

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A Comparative Guide to the Biological Activity of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive analysis of the potential biological activity of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole. Direct experimental data on this specific molecule is sparse in publicly accessible literature, where it is primarily noted as a precursor in chemical synthesis.[1][2] Therefore, this document adopts a structure-activity relationship (SAR) approach to forecast its potential pharmacological profile. We will deconstruct the molecule into its two core heterocyclic scaffolds: the 1,3-benzodioxole system and the 1,3-dioxolane ring. By examining the well-documented biological activities of compounds containing these individual moieties, we build a robust, evidence-based hypothesis for the potential applications of the title compound in drug discovery and development. This guide synthesizes data from studies on anticancer, antimicrobial, anti-inflammatory, and insecticidal activities of related structures, providing researchers with a foundational rationale for future screening and development efforts.

Introduction: Deconstructing the Target Molecule

The compound 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole presents an interesting scaffold for medicinal chemistry. It combines two heterocyclic systems known to be "privileged structures" in pharmacology—fragments that are recurrent in known drugs and bioactive molecules.

  • The 1,3-Benzodioxole Moiety: Also known as methylenedioxyphenyl, this fused ring system is the backbone of numerous natural products and synthetic compounds with a vast range of biological effects, from anticancer to insecticidal synergism.[3][4]

  • The 1,3-Dioxolane Moiety: This five-membered ring is a common feature in many pharmaceuticals and is often incorporated into molecular frameworks to enhance biological activity.[5][6] Its presence is believed to improve ligand-target interactions through hydrogen bonding facilitated by its two oxygen atoms.[5][7]

The central thesis of this guide is that the conjugation of these two pharmacophores in a single molecule warrants a thorough investigation of its biological potential. The following sections will compare the activities of compounds built around these individual scaffolds to construct a predictive profile for the title compound.

G cluster_benzo Known Activities of Benzodioxole Derivatives cluster_dioxo Known Activities of Dioxolane Derivatives Target 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole Benzodioxole 1,3-Benzodioxole Scaffold Target->Benzodioxole Contains Dioxolane 1,3-Dioxolane Ring Target->Dioxolane Contains Anticancer Anticancer & Cytotoxic Benzodioxole->Anticancer AntiInflammatory Anti-inflammatory (COX Inhibition) Benzodioxole->AntiInflammatory Antimicrobial Antimicrobial Benzodioxole->Antimicrobial Insecticidal Insecticidal Synergist Benzodioxole->Insecticidal Antifungal Antifungal Dioxolane->Antifungal Antiviral Antiviral Dioxolane->Antiviral Antibacterial Antibacterial Dioxolane->Antibacterial Dioxo_Anticancer Anticancer Dioxolane->Dioxo_Anticancer

Caption: Logical relationship of the target compound to its core scaffolds and their associated biological activities.

The 1,3-Benzodioxole Scaffold: A Versatile Pharmacophore

The 1,3-benzodioxole ring is a cornerstone of many biologically active molecules. Its rigid, planar structure and electronic properties make it an effective scaffold for interacting with various biological targets.

Anticancer and Cytotoxic Activity

Numerous studies have demonstrated the potent cytotoxic effects of benzodioxole derivatives. The importance of this moiety is highlighted by natural products like Podophyllotoxin, where converting the methylenedioxy group to methoxy/hydroxy groups drastically reduces antitumor activity.[4] Recent research has focused on synthesizing novel benzodioxole-containing compounds and evaluating their efficacy. For instance, certain carboxamide derivatives of benzodioxole have shown promising activity against liver cancer cells (Hep3B) by reducing α-fetoprotein secretions and inducing cell cycle arrest.[8] Other synthetic series have been evaluated against cervical (HeLa) and colorectal (Caco-2) cancer cell lines, demonstrating a range of cytotoxic potentials.[8][9]

Anti-inflammatory Activity via COX Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) frequently target cyclooxygenase (COX) enzymes. Research has shown that benzodioxole can serve as a core structure for new COX inhibitors. A study involving the synthesis of benzodioxole aryl acetate and aryl acetic acid derivatives found that these compounds exhibited moderate activity against both COX-1 and COX-2 enzymes.[9] Notably, some derivatives displayed improved COX-2 selectivity compared to the commercial drug Ketoprofen, suggesting that the bulkier benzodioxole moiety may play a key role in this selectivity.[9][10]

Antimicrobial Properties

The benzodioxole system has been incorporated into novel antibacterial agents. A series of 5-(benzo[d][8][11]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives demonstrated high antibacterial activity against a panel of Gram-positive and Gram-negative bacteria.[12][13] Specific derivatives showed particularly low Minimum Inhibitory Concentrations (MICs) against Sarcina and Staphylococcus aureus, indicating their potential to overcome bacterial resistance.[12]

Insecticidal Synergism

Historically, 1,3-benzodioxole derivatives have been instrumental in pest control, not as direct insecticides, but as synergists. Compounds like piperonyl butoxide enhance the efficacy of insecticides (e.g., pyrethrins) by inhibiting the insect's cytochrome P-450 enzymes, which are responsible for detoxifying the insecticide.[3][14] This mode of action makes the benzodioxole scaffold a continued area of interest for developing new synergistic agents to combat insect resistance.[14][15]

Compound Class Biological Activity Key Findings References
Benzodioxole CarboxamidesAnticancer (Hep3B cells)Reduced α-fetoprotein secretion; induced G2-M phase cell cycle arrest.[8]
Benzodioxole Aryl AcetatesAnti-inflammatoryInhibited COX-1 and COX-2 enzymes; some derivatives showed better COX-2 selectivity than Ketoprofen.[9][10]
Dihydropyrazole DerivativesAntibacterialHigh activity against Gram +ve and Gram -ve bacteria; MICs as low as 80-90 nM for Sarcina.[12][13]
N-aryl Benzodioxole CarboxamidesAntidiabeticPotent α-amylase inhibition with IC50 values as low as 0.68 µM.[16]
Alkyl-substituted BenzodioxolesInsecticide SynergistUsed in compositions to enhance the activity of pyrethroid and other insecticides.[14][15]

Table 1: Summary of Biological Activities of Representative 1,3-Benzodioxole Derivatives.

The 1,3-Dioxolane Ring: An Activity-Enhancing Moiety

The 1,3-dioxolane ring is a recurring structural motif found in a wide array of approved drugs and bioactive natural products.[6] Its inclusion in a molecule is often associated with an enhancement of biological potency.

Role in Approved Pharmaceuticals

The dioxolane ring is a key component in various therapeutic agents, demonstrating its versatility and acceptance in drug design. Notable examples include:

  • Antifungals: Ketoconazole and Itraconazole.

  • Antivirals: Amdoxovir.

  • Anticancer Agents: Etoposide and Teniposide, which are derivatives of Podophyllotoxin.[6]

The prevalence of this ring in such diverse and effective drugs underscores its importance as a pharmacophore.

Mechanism of Activity Enhancement

The biological activity-enhancing effect of the dioxolane ring is often attributed to the hydrogen bonding capacity of its two oxygen atoms.[5] These atoms can act as hydrogen bond acceptors, forming stable interactions with amino acid residues within the active site of a target protein or enzyme. This improved ligand-target interaction can lead to higher binding affinity and, consequently, greater biological potency.[5][6][7]

Intrinsic Antimicrobial Activity

Beyond its role as an enhancing moiety, synthetic compounds built around the dioxolane ring have demonstrated intrinsic biological activity. Several studies have reported the synthesis of novel 1,3-dioxolane derivatives with significant antibacterial and antifungal properties.[17] These compounds have shown efficacy against pathogenic strains such as Candida albicans, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[7][17]

Compound Class / Drug Primary Biological Activity Key Structural Feature References
Ketoconazole / ItraconazoleAntifungalContains a 1,3-dioxolane ring crucial for activity.[6]
Etoposide / TeniposideAnticancerSemi-synthetic derivatives of Podophyllotoxin featuring a dioxolane moiety.
Synthetic Salicylaldehyde-derived DioxolanesAntibacterial / AntifungalShowed excellent activity against C. albicans and significant activity against S. aureus and P. aeruginosa.[17]
4-methyl-1,3-dioxolan-2-oneToxicological ProfileLow systemic toxicity but identified as a moderate eye irritant.[18]

Table 2: Representative Bioactive Compounds Containing the 1,3-Dioxolane Ring.

Predictive Analysis and Experimental Validation Pathways

By synthesizing the data on its constituent scaffolds, we can formulate a strong hypothesis that 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole is a prime candidate for biological screening. The combination of the versatile 1,3-benzodioxole core with the activity-enhancing 1,3-dioxolane ring suggests a high probability of discovering novel bioactivity.

Predicted Activities for Screening:

  • Cytotoxicity/Anticancer: Given the strong precedent from both scaffolds, screening against a panel of cancer cell lines (e.g., HeLa, HepG2, MCF-7) is highly recommended.

  • Antimicrobial: The compound should be tested against a range of Gram-positive and Gram-negative bacteria and fungal pathogens.

  • Anti-inflammatory: Evaluation of COX-1/COX-2 inhibition could reveal potential as a novel anti-inflammatory agent.

  • Insecticidal Synergism: Testing in combination with known insecticides could identify synergistic effects relevant to agriculture and public health.

The following sections provide standardized protocols for initiating the biological evaluation of this promising compound.

Experimental Methodologies

To empirically validate the predicted bioactivities, standardized and reproducible protocols are essential. The following are detailed, step-by-step methodologies for key primary screening assays.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay determines a compound's effect on the metabolic activity of cultured cells, serving as an indicator of cell viability and cytotoxicity.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates, sterile

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

G cluster_prep Plate Preparation cluster_treat Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis A1 Seed cells in 96-well plate A2 Incubate 24h for cell attachment A1->A2 B2 Add compound dilutions to wells A2->B2 B1 Prepare serial dilutions of test compound B1->B2 B3 Incubate for 48-72h B2->B3 C1 Add MTT solution to each well B3->C1 C2 Incubate 4h (Formazan formation) C1->C2 C3 Remove medium, add DMSO to dissolve C2->C3 C4 Read absorbance at 570 nm C3->C4 D1 Calculate % viability vs. control C4->D1 D2 Plot dose-response curve D1->D2 D3 Determine IC50 value D2->D3

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of the test compound against bacterial strains (e.g., S. aureus, E. coli).

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • Test compound stock solution (in DMSO)

  • Positive control antibiotic (e.g., Ampicillin)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Plate Preparation: Add 50 µL of sterile MHB to all wells of a 96-well plate.

  • Compound Dilution: Add 50 µL of the test compound stock (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from one column to the next across the plate.

  • Inoculum Preparation: Dilute the 0.5 McFarland standard bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Conclusion

While direct biological data for 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole remains to be published, a comprehensive analysis of its structural components provides a compelling case for its potential as a biologically active molecule. The well-documented and diverse activities of the 1,3-benzodioxole scaffold, combined with the activity-enhancing properties of the 1,3-dioxolane ring, strongly suggest that this compound is a worthwhile candidate for screening in anticancer, antimicrobial, and anti-inflammatory research programs. The experimental protocols provided herein offer a clear path forward for the empirical validation of these data-driven predictions. Future research should focus on the synthesis and systematic evaluation of this compound to unlock its potential therapeutic applications.

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  • Use of derivative compounds of 1,3-benzodioxole in insecticidal compositions.
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  • Structures of benzodioxol derivatives having various biological activities. ResearchGate. [Link]

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  • Design, synthesis and antibacterial potential of 5-(benzo[d][8][11]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. PubMed Central. [Link]

  • Structure activity relationship of the synthesized compounds. ResearchGate. [Link]

  • 5-(4-Methyl-1,3-Dioxolan-2-yl)-1,3-Benzodioxole. MySkinRecipes. [Link]

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A Comparative Guide to the Synthesis of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole, also known as Heliotropin PG Acetal or Piperonal Propylene Glycol Acetal, is a valuable building block in the synthesis of various pharmaceutical and fragrance compounds. This guide provides an in-depth technical comparison of different synthetic routes to this target molecule, offering a cost-benefit analysis to inform your selection of the most appropriate method for your laboratory or production scale.

Introduction to the Target Molecule

5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole is a stable acetal derivative of piperonal (heliotropin). The acetal functional group serves as a protecting group for the aldehyde, rendering the molecule less prone to oxidation and other reactions, which can be advantageous in multi-step syntheses. The primary route to this compound involves the acetalization of piperonal with 1,2-propanediol. Therefore, a significant portion of our analysis will focus on the cost-effective synthesis of the crucial precursor, piperonal.

Part 1: Synthesis of the Key Intermediate: Piperonal (1,3-Benzodioxole-5-carbaldehyde)

The overall cost and efficiency of synthesizing 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole are heavily influenced by the synthetic route chosen for piperonal. We will explore three common starting materials: isosafrole, catechol, and 1,2-methylenedioxybenzene.

Route A: Oxidation of Isosafrole

This classical route involves the oxidative cleavage of isosafrole. Isosafrole itself is typically obtained by the isomerization of safrole, a natural product.

Reaction Scheme:

Caption: Oxidation of Isosafrole to Piperonal.

Experimental Protocol (Illustrative):

A common method involves the oxidation of isosafrole with potassium permanganate (KMnO₄) in a suitable solvent. One study reports the oxidation of isosafrole with KMnO₄ using Tween 80 as a phase transfer catalyst, yielding piperonal in 72.30% yield[1]. Another approach involves ozonolysis of isosafrole, which can provide high yields of approximately 97%[2].

Cost-Benefit Analysis:

  • Cost: The cost of isosafrole can be a significant factor. Current market prices are approximately $1.25 per kilogram [3]. The cost of oxidizing agents such as potassium permanganate must also be considered.

  • Benefits: This route can be relatively straightforward and high-yielding, particularly with ozonolysis. The starting material can be derived from natural sources.

  • Drawbacks: The use of strong oxidizing agents like potassium permanganate can lead to over-oxidation and the formation of byproducts, complicating purification. Ozonolysis, while high-yielding, requires specialized equipment. Isosafrole is also a regulated precursor in many jurisdictions due to its use in illicit drug synthesis.

  • Safety and Environmental Impact: Oxidation with permanganate generates manganese dioxide waste, which requires proper disposal. Ozonolysis requires careful handling of ozone, a toxic gas. The regulation of isosafrole adds a layer of administrative burden.

Route B: Synthesis from Catechol

This route involves a multi-step process starting from catechol, a readily available industrial chemical.

Reaction Scheme:

Caption: Synthesis of Piperonal from Catechol.

Experimental Protocol (Illustrative):

  • Methylenation of Catechol: Catechol is reacted with dichloromethane (CH₂Cl₂) in the presence of a base (e.g., NaOH) and a phase-transfer catalyst in a solvent like DMSO to form 1,2-methylenedioxybenzene. A reported procedure gives a yield of 95.4%[4][5].

  • Formylation of 1,2-Methylenedioxybenzene: The resulting 1,2-methylenedioxybenzene can be formylated using the Vilsmeier-Haack reaction. One protocol describes the reaction with N-methylformanilide and phosgene, followed by hydrolysis, to yield piperonal with a yield of 64.0%[6][7].

Cost-Benefit Analysis:

  • Cost: Catechol is relatively inexpensive, with prices around $0.06 to $2.10 per kilogram [8][9][10][11][12]. The other reagents, such as dichloromethane and N-methylformanilide, are also commodity chemicals.

  • Benefits: This route utilizes readily available and unregulated starting materials. It offers a potentially lower-cost alternative to the isosafrole route.

  • Drawbacks: This is a multi-step synthesis, which can be more labor-intensive and may result in a lower overall yield compared to a single-step oxidation. The Vilsmeier-Haack reaction often uses hazardous reagents like phosgene or phosphorus oxychloride.

  • Safety and Environmental Impact: Dichloromethane is a suspected carcinogen and its use should be minimized. Phosgene is extremely toxic and requires specialized handling procedures. The reaction can generate significant amounts of waste that require careful disposal[13][14][15][16].

Route C: Synthesis from 1,2-Methylenedioxybenzene

This route is essentially the second step of the catechol route, starting directly from commercially available 1,2-methylenedioxybenzene.

Reaction Scheme:

Caption: Synthesis of Piperonal from 1,2-Methylenedioxybenzene.

Experimental Protocol (Illustrative):

A process described in a patent involves reacting 1,2-methylenedioxybenzene with glyoxylic acid in the presence of a strong acid to form an intermediate, which is then oxidized with nitric acid to yield piperonal with a yield of up to 80%[17]. Another patent describes a process using N-methylformanilide and phosgene with a 64.0% yield[6][7].

Cost-Benefit Analysis:

  • Cost: The cost of 1,2-methylenedioxybenzene is a key factor, with prices around $0.60 to $0.85 per kilogram [18].

  • Benefits: This route is more direct than starting from catechol. It avoids the handling of catechol, which is toxic.

  • Drawbacks: The formylation step can still involve hazardous reagents and produce significant waste. The cost of 1,2-methylenedioxybenzene is higher than that of catechol.

  • Safety and Environmental Impact: The use of strong acids and oxidizing agents like nitric acid requires careful handling and waste management. The environmental profile is similar to the formylation step in the catechol route.

Part 2: Acetalization of Piperonal to 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole

Once piperonal is obtained, the final step is the acetalization with 1,2-propanediol. This is a reversible reaction, and the removal of water is crucial to drive the equilibrium towards the product. A common technique for this is the use of a Dean-Stark apparatus[8][13]. We will compare three different acid catalysts for this transformation.

Reaction Scheme:

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole (CAS No. 61683-99-6). As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just a protocol, but a framework for understanding the critical reasoning behind each disposal step, ensuring a self-validating system of laboratory safety.

Core Principles: Hazard Profile and Disposal Mandates

Understanding the inherent characteristics of a chemical is the foundation of its safe handling and disposal. 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole is classified as a substance that causes skin and serious eye irritation.[1] While comprehensive toxicological and environmental data may be limited, the precautionary principle dictates that we treat it as hazardous waste. Related benzodioxole structures have been shown to be harmful if swallowed and toxic to aquatic life with long-lasting effects.[2][3]

This profile leads to a non-negotiable core directive:

Do not dispose of this chemical or its containers in standard laboratory trash or down the sewer system. [1] Discharge into drains can lead to environmental contamination and is a violation of regulations established by agencies such as the Environmental Protection Agency (EPA).[4] The only acceptable disposal route is through a licensed chemical destruction facility or an approved hazardous waste contractor.[1][5]

Required Personal Protective Equipment (PPE)

Before handling the chemical for use or disposal, ensure the following PPE is in use to mitigate exposure risks:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[1]

  • Skin Protection: A standard lab coat must be worn. Use chemically impermeable gloves, such as nitrile rubber, and inspect them for integrity before use.[1]

  • Respiratory Protection: All handling of this substance should occur within a certified chemical fume hood to ensure adequate ventilation.[1][6]

Step-by-Step Disposal Protocol

This protocol outlines the systematic process for managing waste from the moment of generation to its final pickup.

Step 1: Waste Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions within waste containers.[5]

  • Liquid Waste: Collect all solutions containing 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole in a dedicated hazardous waste container. Do not mix this waste stream with other solvents unless explicitly approved by your institution's Environmental Health & Safety (EHS) department.

  • Solid Waste: Any materials contaminated with the chemical, such as weighing papers, pipette tips, gloves, or absorbent pads used for cleaning minor spills, must be collected as solid hazardous waste. Place these items in a separate, clearly labeled container or a securely sealed bag designated for solid chemical waste.[6]

  • Incompatible Materials: This compound may be incompatible with strong oxidizing agents and strong acids.[7][8] Ensure that waste streams containing these materials are stored in separate containers and in different secondary containment trays to prevent accidental mixing.[9]

Step 2: Waste Containment and Labeling

Proper containment and labeling are mandated by regulations to ensure safety and proper handling by all personnel.

  • Container Selection: Use a container made of a material compatible with the chemical waste. High-density polyethylene (HDPE) or glass containers with a secure, screw-top cap are appropriate.[5][9] The container must be in good condition, free from cracks or deterioration.[4][9] Do not fill the container beyond 90% capacity to allow for vapor expansion.[9]

  • Labeling: The moment waste is first added, the container must be labeled.[10] The label must include:

    • The words "Hazardous Waste" .[9]

    • The full chemical name: "5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole" . Do not use abbreviations or chemical formulas.[9]

    • A clear statement of the associated hazards: "Irritant" and "Environmental Hazard" .[9]

    • The date when the container was first used for waste accumulation.[10]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[9][10]

  • Location: The SAA can be a designated portion of a workbench or a cabinet within the laboratory where the waste is generated.[9]

  • Secondary Containment: The primary waste container(s) must be kept within a secondary containment tray or bin capable of holding the entire volume of the largest container. This prevents the spread of material in case of a leak.[5]

  • Security: Keep waste containers tightly closed except when adding waste.[10] Store the SAA in a secure, well-ventilated area away from general laboratory traffic.

Step 4: Arranging for Final Disposal
  • Waste Pickup: Once the waste container is full or has been in storage for the maximum allowed time (typically up to one year, though institutional policies may vary), contact your EHS office to schedule a pickup.[9][10]

  • Documentation: Follow all institutional procedures for documenting the waste and handing it over to the hazardous waste contractor.[6]

Emergency Procedures: Spill Management

In the event of a small, contained spill within a chemical fume hood:

  • Alert & Secure: Alert personnel in the immediate area and restrict access. Ensure the fume hood sash is lowered.

  • Absorb: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill kit, to soak up the liquid.[7] Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbent material and place it into a designated container for hazardous solid waste.

  • Decontaminate: Wipe the spill area with soap and water. Collect the cleaning materials (e.g., wipes, gloves) as hazardous solid waste.[6]

  • Report: Report the incident to your laboratory supervisor and EHS office immediately, regardless of the spill's size.[6]

Data Summary and Workflow

The following table summarizes key data for safe handling and disposal.

ParameterInformationRationale & Source
CAS Number 61683-99-6Unique identifier for the chemical substance.[1]
Primary Hazards Skin Irritant (H315), Serious Eye Irritant (H319)Dictates the required PPE for safe handling.[1]
Potential Hazards Environmental Hazard (Aquatic Toxicity)Based on related structures; mandates against drain disposal.[1][2]
Incompatible Materials Strong Oxidizing Agents, Strong AcidsSegregation is crucial to prevent potentially hazardous reactions.[7][8][9]
Primary Disposal Route Licensed Hazardous Waste Contractor (Incineration)The only compliant and environmentally sound method of disposal.[1]
EPA Regulations Resource Conservation and Recovery Act (RCRA)Federal act governing the management of hazardous waste.[4]
Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole.

G start Waste Generation (Liquid or Contaminated Solid) segregate Step 1: Segregate Waste (Keep away from incompatibles) start->segregate contain Step 2: Use Correct Container (Compatible, Sealed, <90% Full) segregate->contain label Step 2: Label Container ('Hazardous Waste', Full Name, Hazards) contain->label store Step 3: Store in SAA (Secondary Containment, Secure) label->store pickup Step 4: Contact EHS (Schedule Pickup) store->pickup end Compliant Disposal by Licensed Contractor pickup->end

Caption: Disposal workflow for 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole.

References

  • Benchchem. Guidance on Proper Disposal Procedures for Hazardous Laboratory Chemicals.
  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025-05-21).
  • ChemicalBook. 5-(4-methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole Safety Data Sheet. (2024-12-21).
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • American Chemical Society. Regulation of Laboratory Waste.
  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
  • Fisher Scientific. 1,3-Benzodioxole Safety Data Sheet. (2025-12-19).
  • Fisher Scientific. 2-(1,3-Benzodioxol-5-yl)ethanol Safety Data Sheet. (2014-12-03).
  • Sigma-Aldrich. Solketal Safety Data Sheet. (2024-09-07).
  • Sigma-Aldrich. 1-(1,3-benzodioxol-5-yl)propan-1-one Safety Data Sheet. (2024-08-06).
  • Benchchem. Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
  • Apollo Scientific. 1,3-Benzodioxole Safety Data Sheet. (2022-09-16).

Sources

Navigating the Safe Handling of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to both personnel safety and experimental integrity. This guide provides essential, in-depth procedural information for the safe handling of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole (CAS No. 61683-99-6), a compound utilized as a catalyst in photocurable applications.[1] Our focus extends beyond mere compliance, aiming to instill a deep understanding of the causality behind each safety recommendation, thereby fostering a culture of proactive risk mitigation in the laboratory.

Hazard Identification and Risk Assessment: Understanding the "Why"

5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2).[2] These classifications are the primary drivers for the specific personal protective equipment (PPE) and handling protocols outlined below. The benzodioxole and dioxolane moieties, while integral to its chemical function, necessitate a cautious approach due to the potential for localized adverse effects upon contact.

Table 1: Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₂O₄ChemicalBook[3]
Molecular Weight208.21 g/mol CymitQuimica[4]
AppearanceLiquidCymitQuimica[4]
Melting Point160°CChemicalBook[2]
Boiling Point145°C at 1.5 mmHgChemicalBook[2]

The liquid state of this compound at room temperature increases the risk of splashes and direct skin or eye contact, making the selection of appropriate barrier protection critical.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it is a carefully considered strategy based on the specific hazards presented by the chemical. The following PPE is mandatory when handling 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole:

  • Eye and Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required.[2] Given the classification of "serious eye irritation," a face shield should be worn over safety goggles whenever there is a significant risk of splashing, such as during bulk transfers or when reactions are conducted under pressure.[5] This dual-layer protection is crucial to prevent irreversible eye damage.

  • Hand Protection: Chemical-resistant gloves are essential.[6] While disposable nitrile gloves offer good splash protection for a broad range of chemicals, for prolonged contact or immersion, it is advisable to consult the glove manufacturer's chemical resistance guide.[5] Gloves must be inspected for any signs of degradation or perforation before each use.[2] Proper glove removal technique (without touching the outer surface) is critical to avoid skin contamination.

  • Body Protection: A flame-retardant laboratory coat should be worn and kept buttoned to provide maximum skin coverage.[5] Long pants and closed-toe, closed-heel shoes are mandatory to protect against accidental spills.[5] Clothing made of synthetic fabrics like polyester should be avoided as they can melt and adhere to the skin in the event of a fire.[5]

  • Respiratory Protection: Handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2] If engineering controls are insufficient and there is a risk of exceeding exposure limits or experiencing respiratory irritation, a NIOSH-approved full-face respirator should be used.[2]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling ensures that safety is integrated into every step of the experimental process. The following workflow is designed to minimize exposure and prevent accidental releases.

Preparation and Pre-Handling Checklist
  • Verify Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Assemble all Materials: Gather all necessary equipment, including the chemical container, reaction vessels, and spill cleanup materials, within the fume hood before starting.

  • Don PPE: Put on all required personal protective equipment as outlined in Section 2.

  • Review Emergency Procedures: Locate the nearest safety shower, eyewash station, and fire extinguisher. Ensure you are familiar with their operation.

Handling and Experimental Procedure

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Prep Don appropriate PPE: - Safety goggles & face shield - Chemical-resistant gloves - Lab coat Setup Work within a certified chemical fume hood Prep->Setup Verify ventilation Transfer Use non-sparking tools for transfer Setup->Transfer Reaction Keep container tightly closed when not in use Transfer->Reaction Minimize exposure Decontaminate Decontaminate work surfaces Reaction->Decontaminate DoffPPE Remove PPE correctly Decontaminate->DoffPPE Dispose Dispose of waste in -designated containers DoffPPE->Dispose

  • Dispensing the Chemical: When transferring the liquid, use non-sparking tools to prevent ignition of any flammable vapors.[2] Keep the primary container tightly closed when not in use to minimize the release of vapors.[2]

  • During the Reaction: Maintain adequate ventilation throughout the experiment.[2] Avoid the formation of mists or aerosols.[2]

  • Post-Reaction: After the procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.

Emergency Procedures: Immediate and Effective Response

In the event of an exposure or spill, a swift and correct response is crucial to minimizing harm.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected skin area with plenty of soap and water.[2] If skin irritation occurs, seek medical attention.[2]

  • Inhalation: Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration, but do not use mouth-to-mouth resuscitation if the chemical has been ingested or inhaled.[2] Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2] Call a physician or poison control center immediately.[2]

  • Spill Response: In case of a small spill, evacuate personnel to a safe area.[2] Remove all sources of ignition.[2] Use an inert absorbent material to contain the spill. Prevent the spill from entering drains.[2] For large spills, contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

Proper disposal of 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole and its associated waste is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste: Unused or waste 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole should be collected in a designated, properly labeled, and sealed container for hazardous waste. Do not mix with other waste streams unless compatible.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, must be disposed of as hazardous waste.

  • Packaging: Empty containers should be triple-rinsed with a suitable solvent.[2] The rinsate should be collected as hazardous waste. The rinsed container can then be offered for recycling or disposed of in a sanitary landfill after being punctured to prevent reuse.[2] Combustible packaging materials may be disposed of via controlled incineration with flue gas scrubbing.[2]

  • Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety office for specific guidance.

By adhering to these detailed protocols, researchers can confidently and safely work with 5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole, ensuring the protection of themselves, their colleagues, and the integrity of their scientific endeavors.

References

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. Available at: [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. Unisafe. Available at: [Link]

Sources

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Strategy Settings

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Min. plausibility 0.01
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5-(4-Methyl-1,3-dioxolan-2-yl)-1,3-benzodioxole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.